Product packaging for 3-[(4-Methylpiperazin-1-yl)methyl]aniline(Cat. No.:CAS No. 198281-55-9)

3-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No.: B170485
CAS No.: 198281-55-9
M. Wt: 205.3 g/mol
InChI Key: ZGPHZHCPWKOKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(4-Methylpiperazin-1-yl)methyl]aniline is an organic compound featuring an aniline group and a methylpiperazine moiety linked by a methylene bridge. This structure classifies it as a functionalized aniline and a piperazine derivative, making it a versatile building block in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key synthetic intermediate in the preparation of more complex molecules, particularly in the development of potential pharmacologically active compounds. The aniline group can undergo various electrophilic substitution reactions or serve as a diazonium salt precursor, while the methylpiperazine group is a common motif in pharmaceuticals known to influence the solubility and bioavailability of target molecules. Researchers utilize this compound in the exploration of new therapeutic agents; for instance, analogous compounds have been investigated for their activity as kinase inhibitors. As a standard practice for research chemicals, the product is offered "as-is" and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for verifying the identity and purity of the product for their specific applications. For more details, you can refer to the Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3 B170485 3-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 198281-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPHZHCPWKOKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424409
Record name 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198281-55-9
Record name 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylpiperazin-1-yl)methyl]aniline, with the CAS number 198281-55-9, is a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a substituted aniline ring linked to a methylpiperazine moiety, provides a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 198281-55-9[1]
Molecular Formula C₁₂H₁₉N₃[1]
Molecular Weight 205.3 g/mol [1]
Appearance Almost white powder[1]
Melting Point 70-75 °C[1]
Boiling Point (Predicted) 334.8 ± 27.0 °C[2]
Density (Predicted) 1.085 ± 0.06 g/cm³[2]
pKa (Predicted) 7.61 ± 0.10[2]
Purity ≥ 95% (NMR)[1]
Storage Conditions Store at 0-8 °C[1]

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Applications in Medicinal Chemistry

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motifs are frequently found in molecules targeting the central nervous system, suggesting its utility in the development of drugs for neurological disorders.[1] The presence of the basic methylpiperazine group can enhance aqueous solubility and allow for salt formation, which are desirable properties in drug candidates. Furthermore, the aniline moiety provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug screening.

The compound is employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[1] Its ability to be incorporated into larger molecules makes it a valuable tool for probing the structure-activity relationships of potential drug candidates.

Experimental Protocols

While specific, detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain, its use as a chemical intermediate is documented. Below is a representative synthetic protocol illustrating its application in the construction of a larger molecule.

Synthesis of a Triazine-Based Covalent Inhibitor using this compound

This protocol is adapted from a study focused on the discovery of covalent inhibitors for SARS-CoV-2 proteins.

Materials:

  • This compound (CAS 198281-55-9)

  • Cyanuric chloride

  • Appropriate amine for the second substitution

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

  • Purification supplies (e.g., silica gel for column chromatography, solvents for elution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyanuric chloride in the anhydrous solvent. Cool the solution to 0-5 °C using an ice bath.

  • First Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, add a solution of this compound in the same anhydrous solvent dropwise to the cyanuric chloride solution. A tertiary amine base is typically added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Second Nucleophilic Substitution: Once the first substitution is complete, add the second amine to the reaction mixture. The reaction temperature may be allowed to rise to room temperature or heated depending on the reactivity of the second amine.

  • Work-up and Purification: Upon completion of the second substitution, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triazine-based compound.

G cluster_0 Synthesis Workflow Reaction Setup Reaction Setup First Substitution First Substitution Reaction Setup->First Substitution Add Amine 1 Reaction Monitoring Reaction Monitoring First Substitution->Reaction Monitoring TLC/LC-MS Second Substitution Second Substitution Reaction Monitoring->Second Substitution Add Amine 2 Work-up & Purification Work-up & Purification Second Substitution->Work-up & Purification Isolate Product

Caption: General workflow for the synthesis of a disubstituted triazine.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the direct effects of this compound on cellular signaling pathways. Its primary role described in the scientific literature is that of a synthetic intermediate.[1]

The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, often contributing to interactions with G-protein coupled receptors (GPCRs) or ion channels. The aniline portion of the molecule can be a precursor to functionalities that interact with a variety of biological targets.

Given its structural similarity to compounds with known neurological activity, it is plausible that derivatives of this compound could modulate neurotransmitter systems. However, without direct experimental evidence, any discussion of its mechanism of action or involvement in specific signaling pathways would be speculative. Future research is needed to elucidate the pharmacological profile of this compound and its derivatives.

G cluster_0 Drug Discovery Application A This compound (Building Block) B Chemical Synthesis A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme Assays, Receptor Binding) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role in a typical drug discovery workflow.

Safety Information

Based on available safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While direct biological activity data for the compound itself is limited, its utility as a scaffold for generating novel compounds, particularly those targeting the central nervous system, is evident. Further research into the pharmacological properties of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential hazards.

References

An In-depth Technical Guide to Chemical Data of C12H19N3 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological data for compounds corresponding to the molecular formula C12H19N3. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key processes. The compounds are categorized into three main classes: Benzamidine Derivatives, Piperidine Derivatives, and Thiourea Derivatives.

Benzamidine Derivatives

One of the potential isomers identified is N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide. While experimental data for this specific compound is limited in publicly available literature, computational data provides some insight into its properties.

Quantitative Data

A summary of the predicted physicochemical properties for N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide is presented below.

PropertyValue
Molecular Formula C12H19N3
IUPAC Name N'-[2-(dimethylamino)ethyl]-4-methylbenzenecarboximidamide
Monoisotopic Mass 205.1579 Da
Predicted XlogP 1.3

Table 1: Predicted Physicochemical Properties of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide.

Experimental Protocols
Biological Activity

The biological activity of N'-(2-(dimethylamino)ethyl)-4-methylbenzenecarboximidamide has not been extensively characterized. However, related benzamidine structures are known to exhibit a range of biological activities, including enzyme inhibition.

Piperidine Derivatives

The piperidine derivative, 4-(3-aminopropyl)-1-benzylpiperidine, is another potential isomer of C12H19N3. While specific data for this compound is scarce, information on the closely related compound, 4-benzylpiperidine (C12H17N), provides valuable insights.

Quantitative Data

No specific quantitative data for 4-(3-aminopropyl)-1-benzylpiperidine was found. However, for the related compound 4-benzylpiperidine, it is known to act as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor.

Experimental Protocols

Synthesis of 4-Benzylpiperidine (General Approach):

A common synthetic route to 4-benzylpiperidine involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by the catalytic hydrogenation of the pyridine ring.[1]

Proposed Synthesis of 4-(3-aminopropyl)-1-benzylpiperidine:

A potential synthetic route could involve the modification of 4-benzylpiperidine. For instance, a protected aminopropyl group could be introduced at the 4-position, followed by deprotection. Alternatively, a similar strategy to the synthesis of 1,4-bis(3-aminopropyl)piperazine could be adapted, which involves the reaction of a suitable piperazine derivative with a protected aminopropyl halide followed by deprotection.[2][3]

Biological Activity

The biological activity of 4-(3-aminopropyl)-1-benzylpiperidine is not well-documented. However, based on its structural similarity to 4-benzylpiperidine, it may exhibit activity as a monoamine releasing agent or MAO inhibitor.[1] Derivatives of N-benzylpiperidin-4-one have been reported to possess antimicrobial and antioxidant activities.[4][5]

Thiourea Derivatives

A significant class of compounds with the molecular formula C12H19N3 are thiourea derivatives. These compounds have been the subject of more extensive research, with documented synthesis methods, biological activities, and experimental protocols. A representative compound in this class is 1-(2,4-dimethylphenyl)-3-(2-iminoethyl)thiourea.

Quantitative Data

Thiourea derivatives have demonstrated a range of biological activities, with quantitative data available for their antimicrobial, antioxidant, and enzyme inhibitory effects.

Compound ClassBiological ActivityAssayResult (MIC/IC50)Reference(s)
Dimethylphenyl ThioureasAntibacterialBroth Microdilution2 - 32 µg/mL[6]
PhenylthioureasAntioxidant (DPPH)DPPH Assay0.710 - 11.0 mM[7]
PhenylthioureasAntioxidant (ABTS)ABTS Assay0.044 - 2.40 mM[7]
Substituted ThioureasUrease Inhibition--[8][9]
Substituted ThioureasCholinesterase InhibitionEllman's Assay50 - 63 µg/mL[10]

Table 2: Summary of Quantitative Biological Activity Data for Thiourea Derivatives.

Experimental Protocols

The synthesis of N,N'-disubstituted thioureas is typically achieved through the nucleophilic addition of an amine to an isothiocyanate. The reaction is generally carried out in a suitable solvent like acetone or ethanol.[7]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Dimethylphenyl\nisothiocyanate Dimethylphenyl isothiocyanate N-(Dimethylphenyl)-N'-R-thiourea N-(Dimethylphenyl)-N'-R-thiourea Dimethylphenyl\nisothiocyanate->N-(Dimethylphenyl)-N'-R-thiourea Nucleophilic Addition Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-(Dimethylphenyl)-N'-R-thiourea Solvent\n(e.g., Acetone, Ethanol) Solvent (e.g., Acetone, Ethanol) Solvent\n(e.g., Acetone, Ethanol)->N-(Dimethylphenyl)-N'-R-thiourea

General synthesis of N,N'-disubstituted thioureas.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The thiourea derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

G Start Start Prepare Bacterial\nInoculum Prepare Bacterial Inoculum Start->Prepare Bacterial\nInoculum Serial Dilution of\nThiourea Compound Serial Dilution of Thiourea Compound Start->Serial Dilution of\nThiourea Compound Inoculate Microtiter\nPlate Inoculate Microtiter Plate Prepare Bacterial\nInoculum->Inoculate Microtiter\nPlate Serial Dilution of\nThiourea Compound->Inoculate Microtiter\nPlate Incubate at 37°C Incubate at 37°C Inoculate Microtiter\nPlate->Incubate at 37°C Observe for\nBacterial Growth Observe for Bacterial Growth Incubate at 37°C->Observe for\nBacterial Growth Determine MIC Determine MIC Observe for\nBacterial Growth->Determine MIC

Workflow for MIC determination.

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.

  • Reaction Mixture: The thiourea derivative is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[7][11]

This assay is used to evaluate the potential of compounds to inhibit the activity of the urease enzyme.

Protocol:

  • Enzyme and Substrate Preparation: A solution of urease and a solution of urea (the substrate) are prepared in a suitable buffer.

  • Reaction Mixture: The thiourea derivative is pre-incubated with the urease solution.

  • Initiation of Reaction: The reaction is initiated by adding the urea solution.

  • Measurement of Ammonia Production: The activity of urease is determined by measuring the rate of ammonia production, often using the Berthelot method (indophenol formation), which can be quantified spectrophotometrically.

  • Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC50 value is then determined.[8]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for C12H19N3 thiourea derivatives are not fully elucidated, the biological activities of thioureas are often attributed to their ability to chelate metal ions, interact with sulfhydryl groups in proteins, and scavenge reactive oxygen species. In the context of antibacterial activity, some thiourea derivatives have been suggested to inhibit DNA gyrase, an essential bacterial enzyme.[12] For enzyme inhibition, the thiourea moiety can interact with the active site of enzymes like urease and cholinesterases.[8][10]

G Thiourea\nDerivative Thiourea Derivative Metal Ion\nChelation Metal Ion Chelation Thiourea\nDerivative->Metal Ion\nChelation Protein Sulfhydryl\nGroup Interaction Protein Sulfhydryl Group Interaction Thiourea\nDerivative->Protein Sulfhydryl\nGroup Interaction ROS\nScavenging ROS Scavenging Thiourea\nDerivative->ROS\nScavenging Enzyme Active\nSite Binding Enzyme Active Site Binding Thiourea\nDerivative->Enzyme Active\nSite Binding Biological\nEffect Biological Effect Metal Ion\nChelation->Biological\nEffect Protein Sulfhydryl\nGroup Interaction->Biological\nEffect ROS\nScavenging->Biological\nEffect Enzyme Active\nSite Binding->Biological\nEffect

Potential mechanisms of action for thiourea derivatives.

References

3-[(4-Methylpiperazin-1-yl)methyl]aniline molecular weight and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline, a key intermediate in pharmaceutical synthesis.

Chemical Identity and Properties

This compound is a substituted aniline derivative. Its unique structure makes it a valuable building block in the development of therapeutic agents, particularly in the field of neuropharmacology.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₉N₃[1][2][3]
Molecular Weight 205.3 g/mol [1][3]
Monoisotopic Mass 205.1579 Da[2]
CAS Number 198281-55-9[1][3]
Appearance Almost white powder[1]
Melting Point 70-75 °C[1]
Boiling Point (Predicted) 334.8 ± 27.0 °C[3]
Density (Predicted) 1.085 ± 0.06 g/cm³[3]
pKa (Predicted) 7.61 ± 0.10[3]
Purity ≥ 95% (NMR)[1]

Molecular Structure

The structure of this compound consists of an aniline ring substituted at the meta position with a methylpiperazinyl-methyl group. This combination of a basic piperazine ring and an aromatic amine is crucial for its utility in medicinal chemistry.

Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to various chemical suppliers and are not publicly available in comprehensive detail. However, a general synthetic approach involves the reaction of 3-aminobenzyl chloride with 1-methylpiperazine. Purity is typically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its primary applications include:

  • Neuropharmacology: It serves as a scaffold for developing drugs targeting neurological disorders.[1]

  • Enzyme Inhibition and Receptor Binding Studies: The molecule is utilized in biochemical research to investigate cellular mechanisms and identify potential therapeutic targets.[1]

  • Material Science: It finds use in the formulation of advanced polymers and coatings.[1]

Safety and Handling

Store at 0-8 °C.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Physical and chemical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(4-Methylpiperazin-1-yl)methyl]aniline is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in medicinal chemistry. Its structure, incorporating a reactive aniline moiety and a pharmacologically relevant N-methylpiperazine group, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its significant role as a pharmacophore in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The data presented below is a compilation from various sources and includes both experimental and predicted values.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
IUPAC Name This compound---
Synonyms 4-Methyl-1-(3-aminobenzyl)piperazine---
CAS Number 198281-55-9[1]
Molecular Formula C₁₂H₁₉N₃[1]
Molecular Weight 205.30 g/mol [1]
Appearance Almost white powder[2]
Melting Point 70-75 °C[2]
Boiling Point (Predicted) 334.8 ± 27.0 °C[1]
Density (Predicted) 1.085 ± 0.06 g/cm³[1]
pKa (Predicted) 7.61 ± 0.10[1]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide; low solubility in water.Inferred from similar compounds[3]

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative method for the synthesis of this compound, adapted from procedures for structurally similar compounds. The primary strategy involves the reductive amination of 3-nitrobenzaldehyde with N-methylpiperazine, followed by the reduction of the nitro group to an aniline.

Experimental Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzaldehyde + N-Methylpiperazine D 1-(3-Nitrobenzyl)-4-methylpiperazine A->D  + B, C  Room Temperature B Sodium Triacetoxyborohydride (STAB) C Dichloromethane (DCM) E 1-(3-Nitrobenzyl)-4-methylpiperazine D->E I This compound E->I  + F, G, H  Room Temperature F Palladium on Carbon (Pd/C) G Hydrogen Gas (H₂) H Methanol (MeOH)

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • N-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of 1-(3-Nitrobenzyl)-4-methylpiperazine

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add N-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(3-nitrobenzyl)-4-methylpiperazine.

Step 2: Synthesis of this compound

  • Dissolve 1-(3-nitrobenzyl)-4-methylpiperazine (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the benzylic methylene protons, multiplets for the piperazine ring protons, and a singlet for the N-methyl group.

Infrared (IR) Spectroscopy:

  • Characteristic peaks would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 205.3. Fragmentation patterns would likely involve cleavage at the benzylic position and within the piperazine ring.

Role in Drug Discovery and Development

The this compound scaffold is a prominent feature in a number of clinically relevant small molecule inhibitors, particularly those targeting protein kinases. The N-methylpiperazine moiety often enhances solubility and can engage in key interactions within the binding pockets of target proteins, while the aniline group serves as a versatile handle for synthetic elaboration.

Kinase Inhibition in Oncology

Derivatives of this compound have been extensively investigated as inhibitors of various kinases implicated in cancer progression. These include ABL, KIT, MERTK, and TrkA kinases[6][7][8]. Inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and survival.

A key pathway often targeted by drugs containing this scaffold is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers[9].

G RTK Receptor Tyrosine Kinase (e.g., KIT, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Aniline-Piperazine Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

References

In-Depth Technical Guide: Solubility and Biological Screening of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-[(4-Methylpiperazin-1-yl)methyl]aniline and a proposed workflow for its biological evaluation. Due to the limited availability of public data for this specific isomer, this guide leverages information on the closely related 4-isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, and general principles of medicinal chemistry.

Section 1: Solubility Profile

Table 1: Qualitative Solubility of 4-[(4-Methylpiperazin-1-yl)methyl]aniline

SolventSolubility
Dimethyl Sulfoxide (DMSO)Sparingly Soluble
MethanolSlightly Soluble
EthanolSoluble
Dimethylformamide (DMF)Soluble

Data is for the 4-isomer and serves as an estimate for the 3-isomer.

Section 2: Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are recommended. Both kinetic and thermodynamic solubility assays are crucial in drug discovery to avoid misleading results in biological screens and to ensure reliable formulation development.[3]

Kinetic Solubility Assay Protocol

This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Nephelometer or UV spectrophotometer with plate reader capabilities

  • Filtration apparatus for 96-well plates (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units compared to a control indicates precipitation.

    • UV Spectrophotometry (after filtration): Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.

  • Data Analysis: The kinetic solubility is the concentration at which the compound starts to precipitate.

Thermodynamic (Equilibrium) Solubility Assay Protocol (Shake-Flask Method)

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., DMSO, water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.

Section 3: Proposed Biological Screening Workflow

While no specific signaling pathways for this compound have been documented, piperazine derivatives are known to exhibit a range of biological activities, including antibacterial and anticancer effects. The following workflow outlines a logical progression for the initial biological evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Primary Antibacterial Screening (e.g., Broth Microdilution) C MIC Determination (Gram-positive & Gram-negative strains) A->C Active B Primary Anticancer Screening (e.g., MTT/XTT Assay on NCI-60 panel) D IC50 Determination (Selected Cancer Cell Lines) B->D Active E Bacterial Target Identification (e.g., DNA Gyrase Assay) C->E F Cell Cycle Analysis & Apoptosis Assays D->F G Kinase Profiling (e.g., PI3K/Akt Pathway) D->G H ADME/Tox Profiling E->H F->H G->H I Structure-Activity Relationship (SAR) Studies H->I I->H

Caption: Proposed workflow for the biological evaluation of novel piperazine derivatives.

This workflow begins with broad primary screening for antibacterial and anticancer activity. Positive hits are then subjected to more rigorous dose-response studies to determine their potency (MIC for bacteria, IC50 for cancer cells). Subsequently, mechanism of action studies are initiated to identify the molecular targets and pathways affected by the compound. Promising candidates from these studies would then enter the lead optimization phase, which involves assessing their pharmacokinetic and toxicological properties and exploring structure-activity relationships to design more potent and safer analogs.

References

The Strategic Role of 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine and its Synonyms in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine, also known by its synonym 3-((4-methylpiperazin-1-yl)methyl)aniline and CAS number 198281-55-9, represents a cornerstone in the synthesis of a multitude of targeted therapies, particularly in the realm of oncology. This versatile building block is a key intermediate in the production of several potent and selective kinase inhibitors. Its unique structural features, combining a reactive aniline moiety with a solubilizing and pharmacologically active N-methylpiperazine group, make it an ideal starting point for the development of complex drug molecules. This technical guide provides a comprehensive overview of the synthesis, application, and characterization of compounds derived from this important precursor, with a focus on the well-established tyrosine kinase inhibitors, Imatinib and Ponatinib. Detailed experimental protocols for the biological evaluation of such compounds are also presented to aid researchers in their drug discovery endeavors.

Introduction: The Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and oral bioavailability. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's interaction with its biological target. The specific compound, 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine, exemplifies the strategic use of this moiety. The primary amine on the phenyl ring serves as a crucial handle for amide bond formation, a common reaction in the synthesis of kinase inhibitors.

Synthesis and Physicochemical Properties

3-(4-Methyl-piperazin-1-ylmethyl)phenylamine is a commercially available reagent. Its synthesis and key properties are summarized below.

PropertyValue
Synonyms 3-((4-methylpiperazin-1-yl)methyl)aniline, Benzenamine, 3-[(4-methyl-1-piperazinyl)methyl]-
CAS Number 198281-55-9
Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol

Application in the Synthesis of Kinase Inhibitors

The primary application of 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine is as a key intermediate in the synthesis of targeted cancer therapeutics. The following diagram illustrates its role in the synthesis of Imatinib, a first-generation BCR-ABL tyrosine kinase inhibitor.

G cluster_synthesis Simplified Imatinib Synthesis A 3-(4-Methyl-piperazin-1-ylmethyl)phenylamine B 4-(4-Methyl-N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide (Imatinib Precursor) A->B Amide Coupling Imatinib Imatinib B->Imatinib Buchwald-Hartwig Amination C 4-(chloromethyl)benzoyl chloride C->B D N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)-pyrimidin-2-amine D->Imatinib G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Imatinib / Ponatinib Inhibitor->BCR_ABL G cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add MTT/MTS Reagent Incubate->Add_Reagent Incubate_Formazan Incubate (2-4h) Add_Reagent->Incubate_Formazan Solubilize Solubilize Formazan (MTT) Incubate_Formazan->Solubilize Read Read Absorbance Incubate_Formazan->Read for MTS Solubilize->Read Analyze Calculate GI50 Read->Analyze

The Biological Versatility of Piperazine-Containing Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a "privileged scaffold."[1][4] This designation stems from its frequent appearance in a multitude of biologically active compounds across diverse therapeutic areas.[6][7] Modifications to the piperazine core can significantly influence the pharmacological activity of the resulting derivatives, making it a versatile platform for drug discovery and development.[2][3] This technical guide provides an in-depth overview of the significant biological activities of piperazine-containing scaffolds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[6][8][9][10][11] The flexible nature of the piperazine scaffold allows for the design of molecules that can interact with various biological targets involved in cancer progression, such as kinases, DNA, and proteins involved in cell cycle regulation and apoptosis.[10]

Quantitative Data: In Vitro Anticancer Activity of Piperazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected piperazine-containing compounds against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their potency.

Compound IDDescriptionCancer Cell LineCancer TypeActivity (µM)Reference(s)
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468Breast1.00 (GI50)[9]
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92Non-small cell lung1.35 (GI50)[9]
Compound 5a1-(4-chlorobenzhydryl)piperazine derivativeHUH7, MCF7, HCT116Liver, Breast, ColonHigh cytotoxicity observed[9]
Compound 7a2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460, HepG2, HCT-116Lung, Liver, ColonHigher cytotoxicity than doxorubicin[9]
Anticancer Agent 94Not specifiedMCF-7Breast Adenocarcinoma0.5 ± 0.07 (IC50)[12]
Anticancer Agent 94Not specifiedA549Lung Carcinoma0.8 ± 0.09 (IC50)[12]
Anticancer Agent 94Not specifiedHCT116Colon Carcinoma0.6 ± 0.05 (IC50)[12]
Signaling Pathway: Induction of Apoptosis

Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and culminates in the activation of caspase enzymes that execute cell death.

Piperazine_Derivative Piperazine Derivative Mitochondrial_Stress Mitochondrial Stress Piperazine_Derivative->Mitochondrial_Stress Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Stress->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Simplified intrinsic apoptosis signaling pathway induced by piperazine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1][13] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1][3][13] Structural modifications of the piperazine scaffold, such as the introduction of electron-withdrawing groups, have been shown to enhance antibacterial activity.[14]

Quantitative Data: In Vitro Antimicrobial Activity of Piperazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound Class/DerivativeMicrobial Strain(s)Activity (MIC in µg/mL)Reference(s)
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolonesGram-positive bacteria0.015[1]
Substituted piperazine derivativeCandida albicans2.22[1]
Iminophosphorane derivatives of piperazineMycobacterium tuberculosis10[1]
Experimental Workflow: Antimicrobial Susceptibility Testing

A general workflow for evaluating the antimicrobial activity of novel piperazine-containing compounds involves determining the Minimum Inhibitory Concentration (MIC) through methods like broth microdilution.

Compound_Synthesis Synthesis of Piperazine Derivative Stock_Solution Preparation of Stock Solution Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculation of Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Preparation of Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of MIC (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis

General workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Piperazine-containing compounds have also emerged as promising antiviral agents, with activity reported against a variety of viruses, including influenza virus and flaviviruses.[15][16][17][18][19] These derivatives can interfere with different stages of the viral life cycle, such as viral entry, replication, and assembly.[18] For instance, some piperazine amides, like nucleozin, are known to induce the aggregation of the influenza virus nucleoprotein (NP), which is crucial for viral replication.[15][16]

Quantitative Data: In Vitro Antiviral Activity of Piperazine Derivatives

The following table summarizes the in vitro antiviral activity of selected piperazine-containing compounds, typically reported as IC50 values, representing the concentration required to inhibit viral replication by 50%.

Compound Class/DerivativeVirusCell LineActivity (IC50 in µM)Reference(s)
2-methyl piperazine derivative with indol-3-yl-2-oxoacetyl group at N-1 (Compound 8)Zika Virus (ZIKV)Huh78.4[17]
2-methyl piperazine derivative with indol-3-yl-2-oxoacetyl group at N-1 (Compound 8)Dengue Virus (DENV)Huh74.2[17]
Unsubstituted piperazine derivative with indol-3-yl-acetyl group (Compound 34)Zika Virus (ZIKV)Huh738.7[17]

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Piperazine derivatives are being investigated for their neuroprotective potential.[20][21][22][23] Some compounds have shown the ability to reduce amyloid pathology and tau phosphorylation, key hallmarks of Alzheimer's disease.[20] The neuroprotective mechanisms of piperazine derivatives may involve the activation of signaling pathways that promote neuronal survival and protect against excitotoxicity and oxidative stress.[21][23] For example, some piperazine compounds have been found to potentiate TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation.[21][23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of piperazine-containing scaffolds.

General Synthesis of N-Aryl Piperazines

This protocol describes a general method for the synthesis of N-aryl piperazines from anilines and bis(2-chloroethyl)amine hydrochloride.[1][15]

Materials:

  • Aniline derivative

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol monomethyl ether

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Sodium carbonate (Na2CO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a dry nitrogen atmosphere, combine the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).[1]

  • Heat the reaction mixture at 150 °C for 6-12 hours with stirring.[1]

  • Cool the mixture to room temperature and dissolve it in methanol (4 mL).[1]

  • Add diethyl ether (150 mL) to precipitate the product as its hydrochloride salt.[1]

  • Collect the precipitate by filtration and wash it with diethyl ether.[1]

  • To obtain the free amine, treat the hydrochloride salt with a sodium carbonate solution and extract with ethyl acetate (2 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-aryl piperazine.[1]

  • If necessary, purify the product further by column chromatography.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the piperazine derivative in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a piperazine derivative against a bacterial strain.[4][5][20]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Piperazine derivative to be tested

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the piperazine derivative in a suitable solvent.

  • Dispense 100 µL of broth into all wells of a 96-well plate.

  • Add 100 µL of the stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[5]

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[5]

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).[4]

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth (turbidity).[20]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[2][3][11]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Piperazine derivative to be tested

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed the host cells in multi-well plates to form a confluent monolayer.[2]

  • Prepare serial dilutions of the piperazine derivative in the culture medium.

  • Prepare a standardized dilution of the virus stock.

  • In separate tubes, mix the virus dilution with each compound dilution and incubate to allow for interaction.

  • Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the piperazine derivative.[11]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[2]

  • Fix the cells and stain with crystal violet to visualize the plaques.[3]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[7][21]

Materials:

  • Primary neuronal culture or a suitable neuronal cell line (e.g., HT22)

  • Cell culture medium

  • Piperazine derivative to be tested

  • L-glutamate

  • Reagents for assessing cell viability (e.g., MTT or LDH release assay kit)

  • Multi-well plates

Procedure:

  • Plate the neuronal cells in multi-well plates and allow them to differentiate or adhere.

  • Pre-treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 24 hours).[21]

  • Induce excitotoxicity by exposing the cells to a high concentration of L-glutamate (e.g., 5 mM) for a defined duration (e.g., 24 hours).[7] Include a control group with no glutamate treatment and a group with glutamate treatment but no compound.

  • After the glutamate exposure, assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[21]

  • Quantify the neuroprotective effect by comparing the viability of cells treated with the piperazine derivative and glutamate to those treated with glutamate alone.

The piperazine scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to a wide array of compounds with significant biological activities.[2][3][4][5] The research highlighted in this guide demonstrates the potent anticancer, antimicrobial, antiviral, and neuroprotective properties of various piperazine derivatives. The provided quantitative data underscores their potential as therapeutic agents, while the detailed experimental protocols offer a practical resource for researchers engaged in the synthesis and evaluation of these promising compounds. Future research in this area will undoubtedly continue to uncover novel piperazine-containing molecules with improved efficacy and selectivity, further solidifying the importance of this scaffold in the development of new medicines to address a range of human diseases.

References

Initial Pharmacological Screening of Aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Their synthetic tractability and versatile structure have enabled their integration into drugs across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The journey from a novel aniline derivative to a potential drug candidate is a systematic process of evaluation known as pharmacological screening. This process is crucial for identifying compounds with potential therapeutic value, understanding their mechanisms of action, and assessing their initial safety profiles.

This technical guide provides a comprehensive overview of the initial pharmacological screening process for aniline derivatives. It details key in vitro assays, outlines major signaling pathways modulated by these compounds, presents quantitative data for representative molecules, and offers detailed experimental protocols to aid in the design and execution of screening campaigns.

A General Workflow for Pharmacological Screening

The initial screening of a compound library, such as one comprising novel aniline derivatives, follows a structured workflow. The goal is to efficiently identify "hits"—compounds that exhibit desired biological activity—and triage them for further investigation. This process typically moves from broad, high-throughput methods to more specific, lower-throughput assays to confirm activity and elucidate the mechanism of action.

G General Pharmacological Screening Workflow cluster_0 Screening Phase cluster_1 Validation & Confirmation cluster_2 Lead Generation Compound_Library Aniline Derivative Library HTS Primary High-Throughput Screening (HTS) (e.g., Cell Viability, Enzyme Assay) Compound_Library->HTS Test thousands of compounds Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Identify statistically significant activity Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirm activity & potency Secondary_Assays Secondary & Orthogonal Assays (e.g., Specificity, Mechanism) Dose_Response->Secondary_Assays Validate mechanism SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate Optimize potency & properties

Caption: A high-level overview of the drug discovery screening process.

Key In Vitro Screening Assays

The initial assessment of aniline derivatives typically involves a battery of in vitro assays designed to measure specific biological activities.

Cytotoxicity Assays

A primary step, especially for anticancer drug discovery, is to determine a compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[1]

G MTT Assay Experimental Workflow A 1. Cell Plating Seed cancer cells in a 96-well plate. B 2. Compound Treatment Add aniline derivatives at various concentrations. A->B C 3. Incubation Incubate for 24-72 hours to allow the compound to act. B->C D 4. MTT Addition Add MTT solution to each well. Metabolically active cells convert MTT to purple formazan. C->D E 5. Solubilization Add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm. Absorbance is proportional to cell viability. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Caption: A stepwise visualization of the MTT cell viability assay protocol.

Enzyme Inhibition Assays

Many aniline derivatives function by inhibiting enzymes, particularly kinases in cancer signaling pathways.[1][2] These assays measure the ability of a compound to reduce the activity of a target enzyme.

Receptor Binding Assays

These assays are used to determine if a compound can bind to a specific cellular receptor.[3] Competitive binding assays, often using a radiolabeled ligand, are common for quantifying the affinity of a test compound for the receptor.[4]

Antimicrobial Assays

For screening potential antibiotics, such as sulfa drugs derived from aniline, the Minimum Inhibitory Concentration (MIC) assay is standard.[1] It determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Quantitative Analysis of Aniline Derivatives

Summarizing quantitative data is essential for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Cytotoxicity of Aniline Derivatives Against Human Cancer Cell Lines

Compound Class Derivative Example Cell Line Assay IC50 / GI50 (µM) Reference
1,2,4-Triazole Derivative Vg MCF-7 (Breast) MTT 0.891 [5]
1,2,4-Triazole Derivative Vf MDA-MB-231 (Breast) MTT 1.914 [5]
Trifluoromethyl-Aniline 6g MCF-7 (Breast) MTT 0.15 [6]

| Trifluoromethyl-Aniline | 5c | NCI-H460 (Lung) | MTT | 0.49 |[6] |

Table 2: Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives

Compound Target Kinase Assay IC50 (nM) Reference
14a Mer Kinase Activity 8.1 [7]
14b Mer Kinase Activity 9.6 [7]
14a c-Met Kinase Activity >1000 [7]

| 14b | c-Met | Kinase Activity | 705 |[7] |

Signaling Pathways Modulated by Aniline Derivatives

Understanding the mechanism of action requires knowledge of the biological pathways these compounds affect.

EGFR Signaling Pathway in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Aniline derivatives, such as 4-anilinoquinazolines, act as competitive inhibitors in the ATP-binding pocket of the EGFR kinase domain, blocking downstream signaling that leads to cell proliferation.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling cascade by aniline derivatives.

VEGFR-2 Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is mediated by the VEGFR-2 signaling pathway. Aniline-based inhibitors block the kinase activity of VEGFR-2, thereby preventing angiogenesis.[1]

G cluster_0 Endothelial Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF (Ligand) VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis Promotes MAPK->Angiogenesis Promotes Inhibitor Aniline-based Inhibitor Inhibitor->VEGFR2 Blocks Kinase Activity

Caption: Inhibition of the VEGFR-2 pathway, a key driver of angiogenesis.

Bacterial Folic Acid Synthesis

Aniline-derived sulfonamides were among the first synthetic antimicrobial agents.[1] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting bacterial growth.

G PABA PABA (p-Aminobenzoic Acid) Enzyme Dihydropteroate Synthase PABA->Enzyme Substrate Product Dihydropteroic Acid (Folic Acid Precursor) Enzyme->Product Catalyzes Sulfonamide Sulfonamide (Aniline Derivative) Sulfonamide->Enzyme Competitive Inhibition

Caption: Mechanism of action for sulfonamides in bacterial folic acid synthesis.

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful pharmacological screening.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of aniline derivatives on cancer cells.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][6]

  • Compound Preparation: Prepare a stock solution of the test aniline derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.[1][5]

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[5][6]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).[5]

Protocol: Generalized Kinase Inhibition Assay (e.g., for EGFR)

This protocol provides a framework for measuring the inhibition of a specific kinase by an aniline derivative.

  • Reagent Preparation: Prepare assay buffer, a solution of the recombinant kinase (e.g., EGFR), the specific substrate (e.g., a tyrosine-containing peptide), and ATP.

  • Compound Dilution: Serially dilute the test aniline derivative in the assay buffer to create a range of concentrations.

  • Reaction Initiation: In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.[8]

  • Start Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the product formation. Detection methods vary and include:

    • Radiometric: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence: Using modified substrates or antibodies to detect the phosphorylated product (e.g., TR-FRET, AlphaScreen).

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the antimicrobial activity of aniline derivatives.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The initial pharmacological screening of aniline derivatives is a multi-faceted process that relies on a suite of robust and reproducible in vitro assays. By systematically evaluating cytotoxicity, enzyme inhibition, and receptor binding, researchers can identify promising lead compounds. The integration of quantitative data analysis with an understanding of the underlying signaling pathways is paramount for advancing these derivatives through the drug discovery pipeline. The methodologies and data presented in this guide serve as a foundational resource for professionals dedicated to harnessing the therapeutic potential of the aniline scaffold.

References

The Piperazine Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and indispensable scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] This guide provides a comprehensive technical overview of the piperazine moiety, focusing on its core attributes, therapeutic applications, and the underlying chemical principles that make it a "privileged scaffold" in drug discovery.[2][4][5]

Physicochemical and Pharmacokinetic Properties: The Foundation of Versatility

The enduring success of the piperazine motif stems from its unique combination of physicochemical properties, which can be finely tuned to optimize a drug candidate's behavior in the body.[4][6]

Key Attributes:

  • Basicity and pKa: As a diprotic base, piperazine's two nitrogen atoms can be protonated. At physiological pH (7.4), typically only one nitrogen is protonated.[7] This controllable basicity is crucial for modulating a compound's solubility, lipophilicity, and ability to interact with biological targets.[7] The pKa values of piperazine are approximately 5.35 and 9.73 at 25°C.[7][8]

  • Solubility: Piperazine itself is freely soluble in water.[8][9] This inherent aqueous solubility is a significant advantage in drug design, often improving the pharmacokinetic profile of otherwise poorly soluble compounds.[4][10] The formation of various salts can further enhance solubility and dissolution rates.[8]

  • Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding.[4] At the same time, it possesses conformational flexibility that allows it to adapt to different binding pockets.[4]

  • Chemical Reactivity: The secondary amine nature of the two nitrogen atoms makes the piperazine ring readily amenable to chemical modification.[1] This allows for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological properties.[1][6]

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets and contributing to improved target affinity and specificity.[6]

  • ADME Properties: The incorporation of a piperazine moiety frequently leads to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, including improved oral bioavailability.[6][11]

Table 1: Physicochemical Properties of Piperazine and Selected Salts

Compound Melting Point (°C) pKa1 pKa2 Solubility in Water
Piperazine (anhydrous) 106 - 108 5.35 9.73 Freely soluble
Piperazine Hexahydrate 44 - - -

| Piperazine Dihydrochloride | 318 - 320 | - | - | - |

Data compiled from multiple sources.[8][9]

Pharmacological Applications: A Broad Spectrum of Activity

The structural and chemical versatility of the piperazine scaffold has led to its incorporation into drugs across a wide range of therapeutic areas.[12][13][14]

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in the treatment of CNS conditions.[15] They are found in antipsychotics (e.g., clozapine, fluphenazine, trifluoperazine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[7][15] Their activity in this area often stems from their ability to interact with monoamine pathways.[15]

  • Anticancer Agents: Numerous anticancer drugs, such as imatinib, olaparib, and bosutinib, feature a piperazine ring.[2][16] These compounds often target specific kinases or other proteins involved in cell signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Agents: The piperazine nucleus is a key component in various antimicrobial agents, including antibacterial (e.g., ciprofloxacin), antifungal (e.g., itraconazole), and antitubercular drugs.[3][17] The scaffold's ability to be functionalized allows for the development of compounds that can overcome microbial resistance.[17]

  • Anthelmintic Activity: Historically, piperazine and its salts have been widely used as anthelmintic agents to treat parasitic worm infections.[9][18] Their mechanism of action involves paralyzing the parasites by blocking acetylcholine at the myoneural junction, allowing the host to expel them.[9]

  • Other Therapeutic Areas: The applications of piperazine derivatives extend to antihistamines (e.g., cyclizine), anti-inflammatory agents, cardiovascular drugs, and antiviral compounds.[1][3][13]

Structure-Activity Relationship (SAR) and Drug Design

The ease of modification of the piperazine ring at its 1- and 4-positions is a key reason for its "privileged" status. Medicinal chemists can systematically alter these positions to optimize a compound's interaction with its biological target.

Logical Relationship of Piperazine in Drug Design

SAR_Logic Piperazine Piperazine Scaffold (Privileged Core) Properties Favorable Physicochemical & Pharmacokinetic Properties Piperazine->Properties Modifiable Readily Modifiable (N1 and N4 positions) Piperazine->Modifiable Applications Broad Pharmacological Applications Properties->Applications SAR Structure-Activity Relationship (SAR) Exploration Modifiable->SAR Optimization Lead Optimization (Improved Potency, Selectivity, ADME) Applications->Optimization SAR->Optimization

Caption: Logical flow of piperazine's role in drug design.

Substituents on the piperazine ring can influence:

  • Potency and Selectivity: By introducing groups that interact favorably with the target receptor or enzyme, the potency and selectivity of the drug can be significantly enhanced.[1]

  • Blood-Brain Barrier Penetration: For CNS-acting drugs, modifications can be made to modulate lipophilicity and other properties that govern the ability of the compound to cross the blood-brain barrier.

  • Metabolic Stability: Introducing substituents that block sites of metabolic degradation can prolong the drug's half-life.

Experimental Protocols: Synthesis and Evaluation

The synthesis of piperazine derivatives often involves standard organic chemistry reactions. A common and crucial step is the N-alkylation or N-arylation of the piperazine core.

Generalized Experimental Workflow for Synthesis and Screening

workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Start Piperazine & Reagents Reaction N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig or SNAr) Start->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Characterization Characterization (NMR, MS, HPLC) Workup->Characterization Primary Primary Screening (In vitro binding/enzyme assay) Characterization->Primary Secondary Secondary Screening (Cell-based functional assays) Primary->Secondary ADME In vitro ADME Assays (Solubility, Stability, Permeability) Secondary->ADME InVivo In vivo Efficacy & PK Studies (Animal models) ADME->InVivo

Caption: A typical workflow for synthesizing and evaluating piperazine derivatives.

General Protocol for N-Arylation of Piperazine (Buchwald-Hartwig Amination):

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-3.0 eq.).

  • Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine.

Signaling Pathways Modulated by Piperazine-Containing Drugs

Piperazine derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways.

Example Signaling Pathways

signaling_pathways cluster_gaba GABAergic Neurotransmission (Anthelmintics, Anxiolytics) cluster_kinase Kinase Inhibition (Anticancer) GABA_Drug Piperazine Agonist GABA_R GABA-A Receptor GABA_Drug->GABA_R Ion_Channel Chloride Ion Influx GABA_R->Ion_Channel Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Paralysis Neuronal Inhibition / Parasite Paralysis Hyperpolarization->Paralysis Kinase_Drug Piperazine Inhibitor (e.g., Imatinib) Kinase Tyrosine Kinase (e.g., Bcr-Abl) Kinase_Drug->Kinase Apoptosis Apoptosis Kinase_Drug->Apoptosis Substrate Substrate Phosphorylation Kinase->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Proliferation->Apoptosis

Caption: Simplified signaling pathways modulated by piperazine drugs.

  • GABAergic System: As anthelmintics, piperazine derivatives act as agonists at inhibitory GABA (γ-aminobutyric acid) receptors in parasites.[9] This leads to hyperpolarization of nerve cells, causing paralysis.[9]

  • Kinase Signaling: In oncology, piperazine-containing drugs like imatinib function as potent inhibitors of specific tyrosine kinases, such as Bcr-Abl. By blocking the phosphorylation of downstream substrates, these drugs inhibit cancer cell proliferation and induce apoptosis.

Conclusion

The piperazine moiety is a powerful and versatile tool in the medicinal chemist's arsenal.[6][19] Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged scaffold in drug discovery.[2][4][5] A thorough understanding of its chemistry, pharmacology, and structure-activity relationships is crucial for the continued development of novel and effective therapeutics. As research progresses, the strategic incorporation of the piperazine ring will undoubtedly continue to play a pivotal role in addressing unmet medical needs.

References

3-[(4-Methylpiperazin-1-yl)methyl]aniline safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety and handling of 3-[(4-Methylpiperazin-1-yl)methyl]aniline, designed for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

Chemical Name: this compound

CAS Number: 148546-99-0[1]

Molecular Formula: C₁₁H₁₇N₃[1]

Molecular Weight: 191.28 g/mol [1]

Structure:

Chemical Structure of this compound

Synonyms: 3-(4-Methylpiperazin-1-yl)aniline[1]

Physical and Chemical Properties:

PropertyValueSource
Physical State Solid[2]
Melting Point/Range 98 - 99 °C / 208.4 - 210.2 °FFisher Scientific SDS
Boiling Point/Range 334.8 ± 27.0 °C (Predicted)[3]
Flash Point No information availableFisher Scientific SDS
Water Solubility No information availableFisher Scientific SDS
Density 1.085 ± 0.06 g/cm³ (Predicted)[3]
pKa 7.61 ± 0.10 (Predicted)[3]
XlogP (Predicted) 1.2[4]

Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation.[1]

GHS Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

  • Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)[1]

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] The available data is limited, and the hazard classification is based on the general toxicity of similar compounds.

Acute Toxicity:

The substance is classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating it is harmful by these routes of exposure.[1]

Toxicological Data Summary:

EndpointClassification/ValueSource
Acute Oral Toxicity Category 4[1]
Acute Dermal Toxicity Category 4[1]
Acute Inhalation Toxicity Category 4[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
STOT-Single Exposure No data available[1]
STOT-Repeated Exposure No data available[1]

Potential Health Effects Based on Structural Analogs:

Due to the lack of specific toxicological data, it is prudent to consider the known effects of its structural components: an aniline derivative and a substituted piperazine.

  • Aniline Moiety: Aniline and its derivatives are well-known for their systemic toxicity.[8] The primary health effect of aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to cyanosis (blue lips, fingernails, and skin), dizziness, headache, and in severe cases, can be fatal.[8] Aniline is also readily absorbed through the skin.[9] The US EPA has classified aniline as a probable human carcinogen (Group B2).[10]

  • Piperazine Moiety: Benzylpiperazine (BZP) and other phenylpiperazine derivatives are known to have stimulant effects on the central nervous system.[1][5] They can act as monoamine releasing agents, affecting dopamine, serotonin, and norepinephrine levels.[1][6] Reported toxic effects from exposure to piperazine derivatives include agitation, anxiety, seizures, and in severe cases, multi-organ toxicity.[1][11][12]

Given these potential hazards, this compound should be handled with extreme caution, assuming it may possess neurotoxic, hematotoxic, and potential carcinogenic properties.

Experimental Protocols

As no specific toxicological studies for this compound are publicly available, this section outlines the standard methodologies that would be employed to assess its toxicity, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines.

a) Acute Oral Toxicity (OECD Test Guideline 423):

  • Objective: To determine the acute oral toxicity of the substance.

  • Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any existing information about the substance's toxicity.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is also conducted.

  • Endpoint: The result is an LD50 (Lethal Dose, 50%) value or a classification into one of the GHS categories for acute oral toxicity.

b) Acute Dermal Toxicity (OECD Test Guideline 402):

  • Objective: To determine the acute toxicity of the substance when applied to the skin.

  • Methodology: The substance is applied to a shaved area of the skin of experimental animals (usually rats or rabbits) for 24 hours. A limit test at a dose of 2000 mg/kg is typically performed first. If toxicity is observed, further testing at lower doses is conducted.

  • Observations: Animals are observed for signs of toxicity and skin reactions at the site of application for 14 days.

  • Endpoint: The result is an LD50 value for dermal toxicity and information on skin irritation.

c) In Vitro Skin Corrosion: Human Skin Model Test (OECD Test Guideline 431):

  • Objective: To assess the potential of the substance to cause skin corrosion.

  • Methodology: This in vitro test uses a reconstituted human epidermis model. The test substance is applied topically to the skin model. The corrosive potential is assessed by measuring the viability of the skin cells after a defined exposure period using a colorimetric assay (e.g., MTT assay).

  • Endpoint: The substance is identified as corrosive if the cell viability falls below a certain threshold.

Signaling Pathways and Logical Relationships

Potential Toxicological Signaling Pathway:

The diagram below illustrates a potential mechanism of action based on the known pharmacology of structurally similar piperazine compounds, such as benzylpiperazine (BZP). These compounds can interfere with monoamine neurotransmission. It should be noted that this pathway has not been experimentally confirmed for this compound.

Potential_Toxicological_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound VMAT2 VMAT2 Compound->VMAT2 Inhibition DAT Dopamine Transporter (DAT) Compound->DAT Inhibition/Reverse Transport SERT Serotonin Transporter (SERT) Compound->SERT Inhibition/Reverse Transport NET Norepinephrine Transporter (NET) Compound->NET Inhibition/Reverse Transport Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Neurotransmitters Serotonin_Vesicle Serotonin Vesicle VMAT2->Serotonin_Vesicle Packages Neurotransmitters Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_Vesicle Packages Neurotransmitters Increased_DA Increased Dopamine DAT->Increased_DA Increased_5HT Increased Serotonin SERT->Increased_5HT Increased_NE Increased Norepinephrine NET->Increased_NE Dopamine_Vesicle->Increased_DA Serotonin_Vesicle->Increased_5HT Norepinephrine_Vesicle->Increased_NE DA_Receptor Dopamine Receptors Increased_DA->DA_Receptor Activation HT_Receptor Serotonin Receptors Increased_5HT->HT_Receptor Activation NE_Receptor Norepinephrine Receptors Increased_NE->NE_Receptor Activation Stimulant_Effects Stimulant/ Psychoactive Effects DA_Receptor->Stimulant_Effects HT_Receptor->Stimulant_Effects NE_Receptor->Stimulant_Effects

Caption: Potential mechanism of neurotoxicity based on structural analogs.

Safe Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ensure adequate ventilation, especially in confined areas. Use only in a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust or vapor.[5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Safe Handling Workflow:

Safe_Handling_Workflow Start Receiving Chemical Pre_Use_Checks Pre-Use Checks: - Verify label and SDS - Inspect container for damage Start->Pre_Use_Checks Don_PPE Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Pre_Use_Checks->Don_PPE Work_Area_Prep Prepare Work Area: - Ensure fume hood is operational - Remove incompatible materials - Have spill kit ready Don_PPE->Work_Area_Prep Handling_Ops Handling Operations: - Weigh/dispense in fume hood - Avoid dust/vapor generation - Keep container closed when not in use Work_Area_Prep->Handling_Ops Post_Use_Cleanup Post-Use Cleanup: - Decontaminate work surfaces - Clean equipment Handling_Ops->Post_Use_Cleanup Waste_Disposal Waste Disposal: - Collect waste in labeled container - Dispose according to institutional/ local regulations Handling_Ops->Waste_Disposal Doff_PPE Doff PPE Correctly Post_Use_Cleanup->Doff_PPE Storage Store Chemical Properly: - Tightly sealed container - Cool, dry, well-ventilated area Doff_PPE->Storage End End of Process Storage->End Waste_Disposal->End

Caption: Standard workflow for safely handling chemical compounds.

First Aid Measures

Immediate medical attention is required in case of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[1]

First Aid Measures by Route of Exposure:

First_Aid_Measures Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action 1. Remove to fresh air. 2. If not breathing, give artificial respiration. 3. Get medical attention. Inhalation->Inhalation_Action Skin_Action 1. Wash off immediately with plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. If skin irritation persists, call a physician. Skin_Contact->Skin_Action Eye_Action 1. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. 2. Get medical attention. Eye_Contact->Eye_Action Ingestion_Action 1. Clean mouth with water and drink afterwards plenty of water. 2. Do NOT induce vomiting. 3. Get medical attention. Ingestion->Ingestion_Action

Caption: First aid procedures based on the route of exposure.

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.

  • Evacuate personnel to safe areas.

Environmental Precautions:

  • Should not be released into the environment. Do not empty into drains.[1]

Methods for Containment and Cleaning Up:

  • Sweep up and shovel into suitable containers for disposal.[1]

  • Keep in suitable, closed containers for disposal.[1]

Firefighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

Specific Hazards Arising from the Chemical:

  • Combustible material.[13]

  • Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

Protective Equipment for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Ecological Information

Ecotoxicity:

  • Do not empty into drains.[1]

  • Based on available data, the classification criteria for environmental hazards are not met.[1] However, aniline and its derivatives can be toxic to aquatic life.[14]

Persistence and Degradability:

  • No information available.[1]

Bioaccumulation:

  • No information available.[7]

Mobility in Soil:

  • No information available.[1]

Disposal Considerations

Waste from residues and unused products should be considered hazardous waste. Disposal should be in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]

Disclaimer: This document is intended as a guide for trained professionals and is based on currently available information. The user is responsible for determining the suitability of this information for their specific application and for implementing appropriate safety and handling procedures. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost care.

References

An In-depth Technical Guide on the Storage Conditions for 3-[(4-Methylpiperazin-1-yl)methyl]aniline Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for 3-[(4-Methylpiperazin-1-yl)methyl]aniline powder. Due to the limited availability of specific, publicly accessible stability data for this compound, this document combines general storage guidelines from safety data sheets with a detailed, generalized experimental protocol for determining precise storage parameters through forced degradation studies.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical synthesis. The stability and purity of this compound are critical for its use in research and drug development. Improper storage can lead to degradation, resulting in the formation of impurities that may affect its chemical reactivity, biological activity, and safety profile. This guide outlines the known storage recommendations and provides a framework for establishing detailed, evidence-based storage conditions.

General Storage Recommendations

Based on available Safety Data Sheets (SDS), the following general storage conditions are recommended for this compound powder. These recommendations are qualitative and serve as a baseline for safe handling and storage.

Table 1: General Storage and Handling Guidelines

ParameterRecommendationSource
Temperature Store in a cool place.[1][2]
Atmosphere Keep in a dry and well-ventilated area.[1][2]
Container Keep container tightly closed.[1][2]
Incompatibilities Avoid strong oxidizing agents and strong acids.[1][2]
Handling Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. Avoid breathing dust.[1][2]

Table 2: Chemical Stability and Reactivity

ParameterInformationSource
Chemical Stability Stable under normal conditions.[1][2]
Reactivity No specific reactivity data available, but reactions with strong oxidizing agents and strong acids should be avoided.[1]
Hazardous Decomposition Products Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Hazardous Polymerization Hazardous polymerization does not occur.[1][2]

Establishing Specific Storage Conditions: A Forced Degradation Study Protocol

To determine the specific long-term storage conditions and shelf-life of this compound powder, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and the rate of decomposition. The following is a detailed, generalized protocol that can be adapted for this purpose.

Objective: To evaluate the intrinsic stability of this compound powder under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the degradation products.

3.1. Materials and Equipment

  • This compound powder (high purity)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV/Vis or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber with controlled light and UV exposure

  • Temperature and humidity-controlled stability chambers

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3.2. Experimental Workflow

The following diagram illustrates the logical workflow for conducting a forced degradation study to determine optimal storage conditions.

Forced Degradation Workflow Workflow for Determining Storage Conditions cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation & Recommendations prep_api High Purity API Powder prep_solution Prepare Stock Solution (e.g., in Methanol/Water) prep_api->prep_solution hydrolysis Hydrolytic (Acid, Base, Neutral) prep_solution->hydrolysis oxidation Oxidative (e.g., H₂O₂) prep_solution->oxidation photolytic Photolytic (UV/Vis Light) prep_solution->photolytic thermal Thermal (Dry Heat) prep_solution->thermal sample_analysis Analyze Stressed Samples hydrolysis->sample_analysis oxidation->sample_analysis photolytic->sample_analysis thermal->sample_analysis analytical_method Develop & Validate Stability-Indicating HPLC-UV/MS Method analytical_method->sample_analysis degradation_profile Identify & Quantify Degradation Products sample_analysis->degradation_profile pathway Elucidate Degradation Pathways degradation_profile->pathway storage Determine Optimal Storage Conditions (Temp, Humidity, Light) pathway->storage shelf_life Estimate Shelf-Life storage->shelf_life

Caption: Forced degradation study workflow.

3.3. Methodologies for Stress Conditions

For each condition, a sample of the this compound powder and a solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be tested. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

3.3.1. Hydrolytic Degradation

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at a specified temperature (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Store at a specified temperature (e.g., 60°C) for a defined period.

  • Sample Analysis: At various time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV/MS.

3.3.2. Oxidative Degradation

  • Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a defined period (e.g., up to 48 hours).

  • Sample Analysis: At various time points, withdraw an aliquot and analyze by HPLC-UV/MS.

3.3.3. Photolytic Degradation

  • Procedure: Expose the powder and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Sample Analysis: Analyze the exposed and dark control samples by HPLC-UV/MS.

3.3.4. Thermal Degradation

  • Procedure: Place the powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C, 80°C, or higher, depending on the melting point) for a defined period (e.g., up to 14 days).

  • Sample Analysis: At various time points, remove samples and analyze by HPLC-UV/MS.

3.4. Analytical Methodology

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb. Mass spectrometry (MS) should be used for the identification of degradation products.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

3.5. Data Presentation and Interpretation

The results of the forced degradation study should be summarized in tables to facilitate comparison.

Table 3: Hypothetical Forced Degradation Results

Stress ConditionDurationParent Compound Remaining (%)No. of Degradation ProductsMajor Degradation Products (m/z)
Control 7 days>99%0-
0.1 M HCl, 60°C 7 days85%2210, 195
0.1 M NaOH, 60°C 7 days92%1224
3% H₂O₂, RT 48 hours78%3207, 223, 239
Light Exposure 1.2 M lux hrs98%1190
Thermal, 80°C 14 days95%1205

Note: This table presents hypothetical data for illustrative purposes.

Potential Degradation Pathways

Aromatic amines can undergo several degradation reactions. The results from the forced degradation study will help elucidate the specific pathways for this compound. The following diagram illustrates potential degradation pathways for an aromatic amine.

Degradation Pathways Potential Degradation Pathways of Aromatic Amines cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis substance Aromatic Amine (Parent Compound) hydrolysis_product Hydrolyzed Products substance->hydrolysis_product H₂O / H⁺ or OH⁻ n_oxide N-Oxide substance->n_oxide Oxidizing Agent (e.g., H₂O₂) photodegradation_product Photodegradation Products substance->photodegradation_product Light (UV/Vis) quinone_imine Quinone-imine n_oxide->quinone_imine polymerization Polymerization Products quinone_imine->polymerization

Caption: Potential degradation pathways.

Conclusion and Recommendations

While general storage guidelines recommend storing this compound powder in a cool, dry, dark place in a tightly sealed container, these are qualitative. For applications in research and drug development where purity is paramount, it is crucial to establish specific storage conditions through a comprehensive forced degradation study as outlined in this guide. The results of such a study will provide quantitative data on the stability of the compound under various environmental conditions, allowing for the determination of an appropriate shelf-life and ensuring the integrity of the material for its intended use. Based on the general sensitivity of aromatic amines, storage at reduced temperatures (e.g., 2-8°C or -20°C) and protection from light are likely to be beneficial for long-term stability.

References

Methodological & Application

Application Notes and Protocols: 3-[(4-Methylpiperazin-1-yl)methyl]aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylpiperazin-1-yl)methyl]aniline and its structural analogs are versatile pharmaceutical intermediates crucial in the synthesis of a variety of therapeutic agents. The presence of a primary aniline group and a methylpiperazine moiety provides a scaffold that can be readily modified to create compounds with diverse pharmacological activities. This intermediate is particularly significant in the development of kinase inhibitors for oncology and modulators of other key biological targets. The aniline functional group serves as a key handle for amide bond formation or other coupling reactions, while the methylpiperazine group often enhances solubility and can play a role in receptor binding.

This document provides detailed application notes on the utility of this intermediate, experimental protocols for the synthesis of related compounds, and an overview of the biological pathways targeted by the final drug products.

Applications in Drug Discovery

The primary application of this compound and its derivatives is in the synthesis of active pharmaceutical ingredients (APIs). Notable examples include their use in the development of:

  • Tyrosine Kinase Inhibitors (TKIs): Aniline derivatives containing the methylpiperazine motif are key building blocks for potent TKIs. For instance, a structurally similar intermediate, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a crucial component in the synthesis of Ponatinib, a multi-targeted TKI used in the treatment of chronic myeloid leukemia (CML).

  • Sirtuin 6 (SIRT6) Inhibitors: The 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold has been identified as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in metabolic diseases like type 2 diabetes. Inhibition of SIRT6 can lead to increased glucose uptake, highlighting a potential therapeutic strategy.

Data Presentation

The following tables summarize key quantitative data for representative compounds synthesized from aniline intermediates.

Table 1: Synthesis and Purity of a Ponatinib Intermediate

IntermediateSynthesis MethodKey ReagentsSolventReaction TimeYield (%)Purity (%)
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilineReductive Amination[4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone, VitrideToluene4 h60>99
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilineCatalytic Hydrogenation4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, Raney Nickel, H₂MeOH24 h100>99

Table 2: Biological Activity of a SIRT6 Inhibitor

CompoundTargetAssay TypeIC₅₀ (µM)Kᴅ (µM) (SPR)Kᴅ (µM) (ITC)
5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys (FDL)4.939.7610

Experimental Protocols

Protocol 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Ponatinib Intermediate)

This protocol describes the synthesis via catalytic hydrogenation of the nitro precursor.

Materials:

  • 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol)

  • Methanol (MeOH, 250 mL)

  • Raney Nickel (0.15 g, 10 wt%)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in MeOH (250 mL), add Raney Nickel (0.15 g, 10 wt %).[1][2]

  • Stir the suspension under a hydrogen atmosphere (50 psi) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Expected Yield: 1.36 g (100%).[1][2]

Protocol 2: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (SIRT6 Inhibitor)

This protocol describes a nucleophilic aromatic substitution approach.

Materials:

  • 5-chloro-2-nitroaniline

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 5-chloro-2-nitroaniline (1.0 eq.), N-methylpiperazine (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.) is heated in dimethylformamide (DMF).[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4]

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation

Caption: BCR-ABL signaling cascade in CML.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

SIRT6 in Glucose Metabolism

SIRT6 plays a key role in regulating glucose homeostasis by deacetylating histone H3, which in turn influences the expression of genes involved in glycolysis and gluconeogenesis.[6]

SIRT6_Glucose_Metabolism SIRT6 SIRT6 HistoneH3 Histone H3 SIRT6->HistoneH3 deacetylates HIF1a HIF-1α HistoneH3->HIF1a represses transcription Glycolysis Glycolysis HIF1a->Glycolysis GlucoseUptake Glucose Uptake HIF1a->GlucoseUptake SIRT6_Inhibitor SIRT6 Inhibitor (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) SIRT6_Inhibitor->SIRT6

Caption: Role of SIRT6 in regulating glucose metabolism.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using aniline intermediates typically follows a multi-step process involving amide bond formation.

Kinase_Inhibitor_Synthesis_Workflow Start Starting Materials: - Carboxylic Acid Derivative - Aniline Intermediate Coupling Amide Coupling Reaction (e.g., using HATU, EDCI) Start->Coupling Purification Purification (e.g., Column Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Final Kinase Inhibitor Characterization->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols for 3-[(4-Methylpiperazin-1-yl)methyl]aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Methylpiperazin-1-yl)methyl]aniline is a versatile chemical scaffold that holds significant promise in the field of drug discovery. Its structural motif, featuring a substituted aniline ring linked to a methylpiperazine group, is a common feature in a variety of biologically active molecules. The methylpiperazine moiety is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets. This document provides an overview of the potential applications of this compound as a building block in the development of novel therapeutics, particularly as kinase inhibitors for oncology indications. While extensive research on this specific molecule is not widely published, these application notes and protocols are based on the well-documented activities of structurally related compounds.

Potential Applications

The this compound scaffold is a key component in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The methylpiperazine group can interact with the solvent-exposed region of the ATP-binding pocket of many kinases, contributing to the overall binding affinity and selectivity of the inhibitor.

Primary areas of application include:

  • Oncology: As a core fragment for the development of inhibitors targeting various protein kinases implicated in cancer cell proliferation, survival, and metastasis. Examples of relevant kinase families include Abl, FLT3, Aurora kinases, and PI3K.

  • Metabolic Diseases: The discovery of a 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivative as a SIRT6 inhibitor suggests potential applications in type 2 diabetes.

  • Inflammatory Diseases: Many kinases are also involved in inflammatory signaling pathways, opening up possibilities for the development of anti-inflammatory agents.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Predicted LogP1.8
Predicted Aqueous SolubilityHigh
Predicted pKa (most basic)8.5 (piperazine nitrogen)

Synthesis Protocol

The following is a representative synthetic protocol for the preparation of this compound.

Reaction Scheme:

Synthesis_Scheme 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_1 1-((3-Nitrophenyl)methyl)-4-methylpiperazine 3-Nitrobenzaldehyde->Intermediate_1 1. N-Methylpiperazine 2. NaBH(OAc)3, DCE N-Methylpiperazine N-Methylpiperazine Final_Product This compound Intermediate_1->Final_Product H2, Pd/C, EtOH

Caption: Synthetic scheme for this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • N-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add N-methylpiperazine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-((3-nitrophenyl)methyl)-4-methylpiperazine.

  • Nitro Group Reduction:

    • Dissolve the crude intermediate in ethanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford this compound.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of This compound Incubation Incubate kinase, substrate, and compound Compound_Dilution->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Reaction_Start Initiate reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop reaction Reaction_Start->Reaction_Stop Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Add the diluted compound, kinase, and substrate to the wells of a microplate.

  • Incubate at room temperature for a specified period (e.g., 30 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for CML, MV4-11 for AML)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Data Presentation

The following tables present hypothetical, yet representative, data that could be obtained from the experimental protocols described above for a derivative of this compound designed as a kinase inhibitor.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Abl (wild-type)15
Abl (T315I mutant)250
FLT38
Aurora A50
Aurora B75
PI3Kα>1000

Table 2: In Vitro Cell Viability

Cell LineCancer TypeGI50 (nM)
K562Chronic Myeloid Leukemia25
MV4-11Acute Myeloid Leukemia12
HCT116Colon Cancer350
A549Lung Cancer>1000

Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors derived from the this compound scaffold.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., Abl, PI3K) Receptor_Kinase->Downstream_Kinase Signaling_Cascade Signaling Cascade Downstream_Kinase->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, Differentiation Signaling_Cascade->Cellular_Response Inhibitor This compound Derivative Inhibitor->Receptor_Kinase Inhibitor->Downstream_Kinase

Caption: Simplified kinase signaling pathway and points of inhibition.

Conclusion

This compound is a valuable starting point for the synthesis of novel drug candidates, particularly in the realm of oncology. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of compounds based on this promising scaffold. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this chemical class in addressing unmet medical needs.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the incorporation of specific chemical moieties that confer high affinity and selectivity for the target kinase. The 3-[(4-Methylpiperazin-1-yl)methyl]aniline scaffold has emerged as a valuable building block in the synthesis of a variety of potent kinase inhibitors. The methylpiperazine group often enhances aqueous solubility and provides a key interaction point with the solvent-exposed region of the kinase active site, while the aniline moiety serves as a versatile anchor for building out the core inhibitor structure.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound and its derivatives. It includes quantitative data on the inhibitory activities of resulting compounds against several key kinase targets, as well as visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety, a close analog of the title compound. This data highlights the potential of this scaffold in targeting various kinase families.

Table 1: Inhibition of ABL and c-KIT Kinases

Compound IDTarget KinaseIC50 (nM)Reference
CHMFL-ABL/KIT-155 ABL46[1]
c-KIT75[1]
AKE-72 (Compound 5) BCR-ABLWT< 0.5[2]
BCR-ABLT315I9[2]
Compound 4a BCR-ABLT315I96[2]
Compound 4b BCR-ABLT315I142[2]
CHMFL-ABL-121 (Compound 24) ABL wt (inactive)2[3]
ABL T315I0.2[3]

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Reference
PHA-848125 CDK245[4]

Table 3: Inhibition of Tropomyosin Receptor Kinase A (TrkA)

Compound IDTarget Kinase% Inhibition @ 10µMReference
Compound 7d TrkA96[5]

Experimental Protocols

Protocol 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

This protocol describes the synthesis of a key intermediate, which is structurally very similar to this compound and can be adapted accordingly.

Reaction Scheme:

Materials:

  • 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

  • Methanol (MeOH)

  • Raney Nickel

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in methanol (250 mL) in a suitable hydrogenation vessel.

  • Carefully add Raney Nickel (0.15 g, 10 wt %) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the suspension vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, as a solid (1.36 g, 100% yield).[6]

Characterization Data (as reported):

  • ¹H NMR (300 MHz, CDCl₃) δ: 7.43-7.46 (d, J=9.0 Hz, 1H), 6.91 (s, 1H), 6.77-6.80 (d, J=9.0 Hz, 1H), 3.77 (s, 2H), 3.54 (s, 2H), 2.53 (brs, 8H), 2.34 (s, 3H).[6]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for coupling the synthesized aniline derivative with an appropriate acetylene-containing fragment, a common step in the synthesis of many kinase inhibitors.[2]

Reaction Scheme:

Materials:

  • 4-iodo-3-aminoindazole (or other suitable aryl/heteroaryl halide)

  • Acetylene-diarylamide derivative (e.g., synthesized from 3-ethynylbenzoic acid and the product from Protocol 1)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the aryl/heteroaryl halide (1 equivalent) and the acetylene derivative (1.1 equivalents) in a mixture of triethylamine and DMF (1:1), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents) and copper(I) iodide (0.1 equivalents).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 85 °C and stir overnight in the dark.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor ABL Inhibitor Inhibitor->BCR_ABL

Caption: BCR-ABL Signaling Pathway.

cKIT_Signaling SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor c-KIT Inhibitor Inhibitor->cKIT

Caption: c-KIT Signaling Pathway.

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA SHC SHC TrkA->SHC PI3K PI3K TrkA->PI3K GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Survival Neuronal Survival & Differentiation RAS->Survival AKT AKT PI3K->AKT AKT->Survival Inhibitor TrkA Inhibitor Inhibitor->TrkA

Caption: TrkA Signaling Pathway.

CDK_Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription CDK2 CDK2 CyclinE->CDK2 G1S_Transition G1-S Phase Transition CDK2->G1S_Transition Inhibitor CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: CDK Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

Experimental_Workflow Start Start: This compound (or analog) Synthesis Synthesis of Intermediate Start->Synthesis Coupling Coupling Reaction (e.g., Sonogashira) Synthesis->Coupling Purification Purification & Characterization Coupling->Purification Inhibitor Final Kinase Inhibitor Purification->Inhibitor Biochemical_Assay In Vitro Biochemical Assay (IC50 Determination) Inhibitor->Biochemical_Assay Cell_Assay Cell-Based Assay (Antiproliferative Activity) Biochemical_Assay->Cell_Assay End Lead Compound Identification Cell_Assay->End

Caption: Experimental Workflow.

References

Designing Next-Generation BCR-ABL Inhibitors: Application Notes and Protocols for a Methylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of BCR-ABL inhibitors centered on a methylpiperazine scaffold. The BCR-ABL fusion protein is a constitutively active tyrosine kinase and the primary driver of Chronic Myeloid Leukemia (CML). The methylpiperazine moiety is a key structural feature in several successful BCR-ABL inhibitors, contributing to their binding affinity and pharmacokinetic properties. These notes offer a guide to leveraging this scaffold for the development of novel and potent inhibitors, including those effective against clinically relevant mutations.

Introduction to BCR-ABL Inhibition and the Role of the Methylpiperazine Scaffold

The Bcr-Abl oncoprotein is a result of the Philadelphia chromosome translocation, a hallmark of CML.[1] This fusion protein possesses a constitutively active ABL tyrosine kinase domain, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[2][3][4] Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][4]

The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL kinase has revolutionized CML treatment.[1] The methylpiperazine group, a prominent feature in the pioneering drug Imatinib, plays a crucial role in the efficacy of these inhibitors. It often occupies a solvent-exposed region of the kinase, allowing for favorable interactions and providing a handle for modulating physicochemical properties such as solubility and cell permeability.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase phosphorylates a multitude of downstream substrates, leading to the activation of signaling cascades that promote cell proliferation and inhibit apoptosis. A simplified representation of these pathways is depicted below. Understanding these pathways is critical for assessing the cellular effects of novel inhibitors.

BCR_ABL_Signaling cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_stat JAK-STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 Survival Cell Survival STAT5->Survival

Caption: Simplified diagram of the major signaling pathways activated by the BCR-ABL oncoprotein.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory activities (IC50 values) of representative BCR-ABL inhibitors, including established drugs and novel compounds incorporating a methylpiperazine-like scaffold. This data serves as a benchmark for the evaluation of newly synthesized compounds.

Table 1: IC50 Values of Selected BCR-ABL Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
Imatinibc-ABL28Kinase Assay[5]
Nilotinibc-ABL45Kinase Assay[5]
Dasatinibc-ABL9Kinase Assay[5]
Compound 33aBCR-ABL (Wild-Type)20.1Kinase Assay[6]
Compound 33aBCR-ABL (T315I Mutant)43.7Kinase Assay[6]
Compound 36aBCR-ABL (Wild-Type)26.3Kinase Assay[6]
Compound 36aBCR-ABL (T315I Mutant)51.4Kinase Assay[6]

Table 2: Cellular Activity of Selected BCR-ABL Inhibitors

CompoundCell LineGI50 (nM)Assay TypeReference
ImatinibK56280Cytotoxicity (MTT)[7]
NilotinibBa/F3<30Proliferation Assay[8]
DasatinibK562<1Proliferation Assay[8]
Compound 3dK56230Growth Inhibition[6][9]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of novel BCR-ABL inhibitors.

In Vitro BCR-ABL Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of a test compound against the BCR-ABL kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant BCR-ABL - Peptide Substrate - ATP - Test Compound Dilutions start->reagents incubation Incubate BCR-ABL with Test Compound reagents->incubation reaction Initiate Kinase Reaction (add Substrate and ATP) incubation->reaction stop Stop Reaction reaction->stop detection Detect Substrate Phosphorylation (e.g., Western Blot, ELISA) stop->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for a typical in vitro BCR-ABL kinase inhibition assay.

Materials:

  • Recombinant human BCR-ABL kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Peptide substrate (e.g., Abltide)

  • ATP

  • Test compound stock solution (in DMSO)

  • 96-well assay plates

  • Phospho-specific antibodies for the substrate

  • Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the recombinant BCR-ABL kinase to each well containing the diluted test compound or vehicle control. Incubate for 15-30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the reaction plate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by adding SDS-PAGE loading buffer.

  • Detection:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody against the substrate.

    • ELISA: Coat a high-binding plate with the substrate, perform the kinase reaction in the wells, and detect phosphorylation using a phospho-specific antibody and a secondary antibody conjugated to a reporter enzyme.

  • Data Analysis: Quantify the signal for each compound concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability/Proliferation Assay

This protocol measures the effect of a test compound on the viability and proliferation of a BCR-ABL-positive cell line, such as K562.

Cell_Viability_Workflow start Start seed_cells Seed K562 cells in a 96-well plate start->seed_cells treat_cells Treat cells with serial dilutions of the test compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_reagent Add viability reagent (e.g., MTT, XTT, or CellTiter-Glo) incubate_cells->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal analyze_data Calculate % viability and determine GI50/IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based viability assay.

Materials:

  • K562 human CML cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or other viability assay reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Assay:

    • Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[10]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50).

Conclusion

The methylpiperazine scaffold remains a valuable component in the design of potent and specific BCR-ABL inhibitors. The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel compounds based on this scaffold. By employing these methodologies, researchers can effectively characterize the biochemical and cellular activities of new inhibitors, paving the way for the development of next-generation therapies for CML.

References

Application Notes and Protocols for the Synthesis and Evaluation of Aniline-Based PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various human cancers, playing a pivotal role in cell proliferation, survival, migration, and cytoskeletal dynamics. Its involvement in oncogenic signaling pathways has made it an attractive target for cancer therapy. This document provides detailed application notes and protocols for the synthesis of PAK4 inhibitors utilizing aniline building blocks, along with methodologies for their comprehensive biological evaluation. The protocols cover in vitro kinase inhibition assays, cell viability and proliferation assays, and western blot analysis to probe the mechanism of action.

Introduction

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors due to its ability to interact with the hinge region of the kinase ATP-binding pocket.[1][2] The development of aniline-based inhibitors targeting PAK4 offers a promising avenue for novel cancer therapeutics.[3] This guide details the synthetic strategies and biological assays necessary to identify and characterize potent and selective PAK4 inhibitors derived from aniline building blocks.

Data Presentation: Potency of PAK4 Inhibitors

The following table summarizes the in vitro potency of representative PAK4 inhibitors, providing a benchmark for newly synthesized compounds.

InhibitorTarget(s)IC50 (nM)Ki (nmol/L)Assay TypeReference
PF-3758309 PAK1, PAK413.7 (PAK1), 18.7 (PAK4)-In vitro kinase assay[4]
KPT-9274 PAK4, NAMPT--Dual inhibitor[4]
Compound 55 PAK4-10.2HTRF Assay[3]
Compound 12i PAK4--Benzimidazole-derived inhibitor[5]
Pak4-IN-3 PAK410-In vitro kinase assay[6]

Signaling Pathways and Experimental Workflow

PAK4 Signaling Pathway

PAK4 is a key downstream effector of the Rho GTPase Cdc42 and is implicated in multiple oncogenic signaling cascades.[7] Its inhibition can disrupt cancer cell proliferation, survival, and metastasis.

PAK4_Signaling_Pathway PAK4 Signaling Pathway Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 activates Wnt Wnt/β-catenin Pathway PAK4->Wnt LIMK1 LIMK1/Cofilin Pathway PAK4->LIMK1 PI3K PI3K/AKT Pathway PAK4->PI3K Proliferation Cell Proliferation & Survival Wnt->Proliferation Cytoskeleton Cytoskeletal Remodeling LIMK1->Cytoskeleton PI3K->Proliferation Metastasis Metastasis & Invasion Cytoskeleton->Metastasis

Caption: Simplified PAK4 signaling cascade.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of novel aniline-based PAK4 inhibitors.

Experimental_Workflow Workflow for PAK4 Inhibitor Development cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Aniline Aniline Building Block Coupling Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Aniline->Coupling Inhibitor Purified Inhibitor Coupling->Inhibitor KinaseAssay PAK4 Kinase Assay (e.g., ADP-Glo) Inhibitor->KinaseAssay IC50 Determine IC50/Ki KinaseAssay->IC50 CellViability Cell Viability Assay (e.g., MTT) IC50->CellViability WesternBlot Western Blot Analysis (p-PAK4, p-LIMK1) IC50->WesternBlot CellularActivity Confirm Cellular Activity & Mechanism CellViability->CellularActivity WesternBlot->CellularActivity

Caption: Synthesis and evaluation workflow.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based PAK4 Inhibitor

This protocol describes a general method for synthesizing a PAK4 inhibitor with a pyrrolo[2,3-d]pyrimidine core, a common scaffold for kinase inhibitors, using an aniline building block.[2][8]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Substituted aniline (e.g., ethyl 4-aminobenzoate)

  • Hydrazine monohydrate

  • Aryl aldehyde

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the aminobenzoate intermediate

    • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a substituted aniline such as ethyl 4-aminobenzoate (1.0 eq) in absolute ethanol.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate intermediate.[2]

  • Step 2: Synthesis of the benzohydrazide intermediate

    • Suspend the intermediate from Step 1 (1.0 eq) in hydrazine monohydrate.

    • Reflux the mixture for 5-7 hours.

    • After cooling to room temperature, a precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide.[2]

  • Step 3: Synthesis of the final inhibitor

    • Dissolve the benzohydrazide intermediate (1.0 eq) and a substituted aryl aldehyde (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture, and collect the precipitated final product by vacuum filtration.

    • Wash the solid with cold ethanol and dry.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: In Vitro PAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the inhibitor's IC50 value against PAK4 using a luminescence-based kinase assay.[9][10]

Materials:

  • Recombinant human PAK4 enzyme

  • PAKtide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer. Include a DMSO control.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the recombinant PAK4 enzyme, the PAKtide substrate, and the inhibitor dilutions.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 30-45 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the PAK4 inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell line known to overexpress PAK4 (e.g., PC3, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete growth medium.

    • Replace the medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot Analysis of PAK4 Pathway Inhibition

This protocol is used to confirm that the inhibitor is acting on the intended target within the cell by assessing the phosphorylation status of PAK4 and its downstream effectors like LIMK1.[6][11]

Materials:

  • Cancer cell line

  • Synthesized inhibitor compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the protein lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of PAK4 and its downstream targets. Use GAPDH as a loading control.

References

Application Notes and Protocols for Developing MERTK Inhibitors from Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of MER Tyrosine Kinase (MERTK) inhibitors based on piperazine and related cyclic amine analogs. MERTK is a promising therapeutic target in oncology due to its role in driving cancer cell survival, proliferation, and immune evasion.

Introduction to MERTK as a Therapeutic Target

MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is overexpressed in a variety of malignancies, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma.[1][2][3] Its activation by ligands such as Gas6 and Protein S triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and resistance to apoptosis.[1][4] Furthermore, MERTK signaling in the tumor microenvironment contributes to an immunosuppressive landscape.[4] Therefore, the development of small molecule inhibitors that target the ATP-binding site of MERTK is a compelling strategy for cancer therapy.[2][5]

MERTK Signaling Pathway

The signaling cascade initiated by MERTK activation is multifaceted, impacting several key cellular processes that are hallmarks of cancer.

MERTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MERTK MERTK PI3K PI3K MERTK->PI3K Activation MAPK_pathway RAS/RAF/MEK/ERK MERTK->MAPK_pathway Activation JAK JAK MERTK->JAK Activation FAK FAK MERTK->FAK Activation Ligand Gas6 / Protein S Ligand->MERTK Binding & Dimerization AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Proliferation & Survival MAPK_pathway->Proliferation STAT STAT JAK->STAT STAT->Proliferation RhoA RhoA FAK->RhoA Migration Migration & Invasion RhoA->Migration ADP_Glo_Workflow Start Start Kinase_Reaction Perform Kinase Reaction (MERTK, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo_Reagent Stop Reaction & Deplete ATP Incubate1 Incubate 40 min at RT Add_ADP_Glo_Reagent->Incubate1 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate1->Add_Kinase_Detection_Reagent Convert ADP to ATP Incubate2 Incubate 30-60 min at RT Add_Kinase_Detection_Reagent->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence Generate Light Signal End End Read_Luminescence->End CellTiter_Glo_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 72 hours Add_Compound->Incubate_Cells Equilibrate Equilibrate Plate to RT Incubate_Cells->Equilibrate Add_CTG_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_CTG_Reagent Lysis & ATP Release Mix_Lyse Mix on Orbital Shaker (2 min) Add_CTG_Reagent->Mix_Lyse Incubate_Signal Incubate at RT (10 min) Mix_Lyse->Incubate_Signal Stabilize Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence End End Read_Luminescence->End Phospho_ELISA_Workflow Start Start Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Lyse_Cells Lyse Cells & Collect Supernatant Treat_Cells->Lyse_Cells Add_Lysate Add Lysate to Coated Plate Lyse_Cells->Add_Lysate Incubate1 Incubate 1 hr at RT Add_Lysate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate 1 hr at RT Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_HRP_Conj Add HRP Conjugate Wash2->Add_HRP_Conj Incubate3 Incubate 30 min at RT Add_HRP_Conj->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate 15 min at RT Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance End End Read_Absorbance->End Efferocytosis_Workflow Start Start Prepare_Macrophages Prepare & Plate Macrophages Start->Prepare_Macrophages Prepare_Apoptotic_Cells Prepare & Label Apoptotic Cancer Cells (e.g., pHrodo Red) Start->Prepare_Apoptotic_Cells Treat_Macrophages Treat with MERTK Inhibitor Prepare_Macrophages->Treat_Macrophages Co_culture Co-culture Macrophages & Apoptotic Cells Treat_Macrophages->Co_culture Prepare_Apoptotic_Cells->Co_culture Incubate Incubate for 2-4 hours Co_culture->Incubate Analyze Analyze by Flow Cytometry or Fluorescence Microscopy Incubate->Analyze Quantify Engulfment End End Analyze->End

References

Application Note: 1H and 13C NMR Characterization of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-[(4-Methylpiperazin-1-yl)methyl]aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The compound, with the chemical formula C12H19N3 and a molecular weight of 205.3 g/mol , is a key intermediate in pharmaceutical development.[1] Accurate structural elucidation and purity assessment are critical, for which NMR is the most powerful analytical technique. This note includes predicted 1H and 13C NMR data, presented in tabular format for clarity, and a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Introduction

This compound is a substituted aniline derivative containing a 4-methylpiperazine moiety linked through a methylene bridge. Its structural features make it a versatile building block in the synthesis of various active pharmaceutical ingredients. The precise arrangement of aromatic and aliphatic protons and carbons necessitates a thorough characterization by 1H and 13C NMR to confirm its identity and purity. This application note serves as a practical guide for researchers engaged in the synthesis and analysis of this compound and its analogues.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift values for analogous functional groups and substitution patterns on aromatic rings and piperazine derivatives.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10t1HAr-H (H-5)
~ 6.65d1HAr-H (H-6)
~ 6.60s1HAr-H (H-2)
~ 6.55d1HAr-H (H-4)
~ 3.60s (br)2H-NH2
~ 3.45s2HAr-CH2-N
~ 2.50t (br)4HPiperazine-H (H-b, H-f)
~ 2.45t (br)4HPiperazine-H (H-c, H-e)
~ 2.30s3HN-CH3

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~ 146.5Ar-C (C-3)
~ 139.0Ar-C (C-1)
~ 129.5Ar-C (C-5)
~ 118.0Ar-C (C-6)
~ 115.0Ar-C (C-2)
~ 114.5Ar-C (C-4)
~ 62.5Ar-CH2-N
~ 55.0Piperazine-C (C-b, C-f)
~ 53.0Piperazine-C (C-c, C-e)
~ 46.0N-CH3

Experimental Protocol

This section outlines the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

2. Instrument Parameters:

  • Spectrometer: 500 MHz NMR spectrometer (or equivalent).

  • Probe: Standard 5 mm broadband probe.

  • Temperature: 298 K.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16 (adjust as needed for desired signal-to-noise ratio).

  • Dummy Scans: 4.

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 (or more, as 13C is less sensitive).

  • Dummy Scans: 4.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the residual CDCl3 signal in the 13C spectrum.

  • Integrate the signals in the 1H spectrum.

  • Perform peak picking for both 1H and 13C spectra.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Signal Assignment peak_pick->assign structure Structure Confirmation assign->structure purity Purity Assessment structure->purity

Caption: Workflow for the NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The tabulated predicted data serves as a useful reference for spectral interpretation, while the detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data. This information is invaluable for the unambiguous identification and quality control of this important pharmaceutical intermediate.

References

Application Note: Mass Spectrometry Analysis of Synthesized Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics.[1] The piperazine ring is a common feature in many commercially available drugs, such as antidepressants and antipsychotics.[2] As new psychoactive substances (NPS), some piperazine derivatives are also of interest in forensic toxicology.[3][4] Accurate structural elucidation and quantitative analysis are therefore critical for quality control, metabolic studies, and pharmacokinetic assessments. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), is a powerful tool for the analysis of these synthesized compounds.[1] This document provides detailed protocols and application data for the mass spectrometric analysis of synthesized piperazine compounds.

General Analytical Workflow

The analysis of piperazine compounds by mass spectrometry typically involves several key stages, from initial sample preparation through to data acquisition and interpretation. The specific steps may be adapted based on the analyte's properties and the research objective.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_data Data Processing start Synthesized Compound or Biological Matrix prep_dissolve Direct Dissolution (for pure compounds) start->prep_dissolve prep_extract Extraction (e.g., SPE or LLE for complex matrices) start->prep_extract derivatization Derivatization (optional) (for GC-MS) prep_dissolve->derivatization prep_extract->derivatization chromatography Chromatographic Separation (LC or GC) derivatization->chromatography ms_detection Mass Spectrometry Detection (e.g., ESI-MS/MS or EI) chromatography->ms_detection qual_analysis Qualitative Analysis (Structural Elucidation, Fragmentation) ms_detection->qual_analysis quant_analysis Quantitative Analysis (Concentration Measurement) ms_detection->quant_analysis report Reporting qual_analysis->report quant_analysis->report

Caption: General experimental workflow for MS analysis of piperazine compounds.

Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the sample matrix. For pure synthesized compounds, a simple dissolution is often sufficient. For complex matrices like plasma or urine, an extraction step is necessary to remove interferences.[2][5][6]

A. Simple Dissolution for Pure Compounds

  • Accurately weigh 1-5 mg of the synthesized piperazine compound.

  • Dissolve the compound in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.[1]

  • Prepare working solutions by serial dilution of the stock solution with the initial mobile phase.

B. Solid-Phase Extraction (SPE) from Biological Matrices (e.g., Plasma) This protocol is adapted for the extraction of piperazine derivatives from plasma for quantitative analysis.[2]

  • Spiking: To 100 µL of plasma, add 10 µL of a deuterated internal standard working solution (e.g., Piperazin-2-one-d6).[2] For calibration standards, add the appropriate concentration of the analyte.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma samples and vortex for 10 seconds.[2] In some cases, samples may be alkalized with NaOH before protein precipitation with cold acetonitrile.[5][6]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol, followed by 1 mL of water.[2]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[2]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]

Protocol 2: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for both qualitative and quantitative analysis of piperazine compounds.[7][8]

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source is commonly used.[6][9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 2.00 mm, 4 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5][10]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[5][11]

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 5 µL.[5]

    • Column Temperature: 30 °C.[5]

    • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. The total run time is often around 15 minutes.[5][6]

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for qualitative analysis.[10]

    • Capillary Voltage: ~3.9 kV.[5]

    • Nebulizer Gas Pressure: ~1.2 bar.[5]

    • Dry Gas Flow and Temperature: 4 L/min at 200 °C.[5]

    • Collision Energy: Optimized for each specific compound, often ranging from 7-10 eV.[3]

Protocol 3: GC-MS Analysis

GC-MS is well-suited for volatile piperazine derivatives or those that can be made volatile through derivatization.[1]

  • Sample Preparation/Derivatization:

    • Dissolve the sample in a volatile solvent like methanol or acetonitrile.[1]

    • If necessary, derivatize the compound to increase volatility. A common agent is trifluoroacetic anhydride.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C.[1]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 230°C at 20°C/min and hold.[12]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole or Ion Trap.[1]

    • Scan Range: m/z 40-500 to cover the expected molecular ion and fragments.[1]

Data Presentation & Interpretation

Fragmentation Patterns

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on the substitution pattern. Cleavage of the C-N bonds within the piperazine ring and between the ring and its substituents are common pathways.[1] Phenylpiperazines and benzylpiperazines exhibit distinct fragmentation patterns. For instance, a common fragment ion for many phenylpiperazines is observed at m/z 70, while benzylpiperazines often show a characteristic ion at m/z 91.

Fragmentation cluster_pathways Common Fragmentation Pathways cluster_products Characteristic Product Ions parent Precursor Ion [M+H]+ frag1 Cleavage of Piperazine Ring Bonds parent->frag1 frag2 Loss of N-Substituents parent->frag2 frag3 Cleavage of Side-Chains parent->frag3 prod1 Phenylpiperazine Fragments (e.g., m/z 119, 70, 56) frag1->prod1 prod2 Benzylpiperazine Fragments (e.g., m/z 91) frag1->prod2 prod3 Analyte-Specific Fragments frag2->prod3 frag3->prod3

Caption: Common fragmentation pathways for piperazine derivatives in MS/MS.

Table 1: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Fragments (EI & ESI)

Compound Class Fragment Ion (m/z) Description Reference
Benzylpiperazines (BZP) 91 Tropylium ion ([C₇H₇]⁺) from benzyl group cleavage
Phenylpiperazines 119, 70, 56 Resulting from cleavage within the piperazine ring
TFMPP 188, 174 Characteristic fragments of 1-(3-trifluoromethylphenyl)-piperazine

| mCPP | 154, 140 | Characteristic fragments of 1-(3-chlorophenyl)-piperazine | |

Quantitative Data

A validated LC-MS/MS method provides reliable quantitative data. The use of stable isotope-labeled internal standards is considered the gold standard for correcting variability in sample preparation and instrument response.[2]

Table 2: Representative Quantitative Data from a Validated GC-MS Method for BZP and TFMPP

Matrix Analyte Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Extraction Efficiency (%)
Plasma BZP 0.004 0.016 79 - 96
TFMPP 0.004 0.016 79 - 96
Urine BZP 0.002 0.008 90 - 108
TFMPP 0.002 0.008 90 - 108

Data adapted from a study on BZP and TFMPP analysis.[13]

Signaling Pathway Context

Many piperazine-based drugs exert their effects by interacting with neurotransmitter systems. For example, several piperazine designer drugs show an affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor, which is linked to their hallucinogenic properties.[3]

Signaling_Pathway drug Piperazine-Based Drug (e.g., mCPP) receptor Serotonin Receptor (e.g., 5-HT2A) drug->receptor binds to g_protein G-Protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release from ER ip3->ca_release response Downstream Cellular Responses (Neurotransmission Modulation) pkc->response ca_release->response

Caption: Simplified 5-HT2A receptor signaling pathway affected by some piperazines.

Conclusion

Mass spectrometry, combined with appropriate chromatographic separation and sample preparation techniques, provides a robust, sensitive, and specific platform for the analysis of synthesized piperazine compounds. The protocols and data presented here serve as a guide for researchers in drug development and related fields to establish and validate methods for the qualitative and quantitative assessment of this important class of molecules. Proper method development, including optimization of chromatographic conditions and MS parameters, is crucial for achieving reliable and reproducible results.[2][12]

References

Application Notes and Protocols for the Synthesis of Aniline Derivatives via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aniline derivatives is a cornerstone of modern medicinal chemistry, as the arylamine structural motif is present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The formation of the carbon-nitrogen (C-N) bond is the critical step in these syntheses. Over the years, powerful transition-metal-catalyzed cross-coupling reactions have become the methods of choice, largely replacing harsher traditional methods like nucleophilic aromatic substitution.[2][3]

This document provides a detailed guide to the three most prominent C-N coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.[1] It includes a comparative overview, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the optimal strategy for their synthetic targets.

Comparative Overview of Key Aniline Coupling Methods

The choice of a synthetic method is critical and depends on factors like substrate scope, functional group tolerance, reaction conditions, and cost. The table below summarizes and compares the key features of the three major C-N cross-coupling reactions.[1]

Coupling MethodTypical Catalyst / ReagentTypical LigandTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂, [(NHC)PdCl₂(aniline)]Biarylphosphines (e.g., XPhos, RuPhos), DPPF, BINAPNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF25 - 1102 - 2470 - 95Broad substrate scope, high functional group tolerance, mild conditions.[2][4]Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann Condensation CuI, Cu₂O, Cu(OAc)₂L-proline, Phenanthroline, Diamines, OxalamidesK₂CO₃, K₃PO₄, Cs₂CO₃DMSO, DMF, NMP80 - 21012 - 4860 - 90Low cost of copper catalyst, effective for electron-deficient aryl halides.[5]Often requires high temperatures, longer reaction times, and sometimes stoichiometric copper.[5][6]
Chan-Lam Coupling Cu(OAc)₂, CuIPyridine, DMAP, N,N'-DimethylureaPyridine, Et₃NCH₂Cl₂, Toluene25 - 8012 - 4865 - 90Uses boronic acids, mild conditions, can be run open to air.[7][8]Substrate scope can be limited, anilines can be problematic substrates due to lower nucleophilicity.[9][10]

Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide (e.g., triflate) and an amine.[4] Its versatility, broad substrate scope, and tolerance for numerous functional groups have made it an indispensable tool in drug discovery and development.[3][11] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4]

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an aryl bromide with an aniline.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Aryl halide (e.g., 4-Bromoanisole)

  • Aniline

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure: [1]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the aniline (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.2 M with respect to the aryl halide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.

G General Experimental Workflow for Aniline Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Reaction Setup (Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert reagents 3. Reagent & Solvent Addition inert->reagents react 4. Heating & Stirring reagents->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Quenching & Workup monitor->workup extract 7. Extraction workup->extract purify 8. Purification (Chromatography) extract->purify product Final Product purify->product G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_int Ar-Pd(II)-X(L) pd0->pd2_int Ar-X oa_label Oxidative Addition amine_complex [Ar-Pd(II)-NH₂R(L)]⁺X⁻ pd2_int->amine_complex RNH₂ ac_label Amine Coordination amido_complex Ar-Pd(II)-NHR(L) amine_complex->amido_complex Base deprot_label Deprotonation amido_complex->pd0 Ar-NHR (Product) re_label Reductive Elimination G Ullmann Condensation Catalytic Cycle cu1_cat Cu(I)L cu3_int Ar-Cu(III)(X)L (Anilide) cu1_cat->cu3_int Ar-X oa_label Oxidative Addition cu3_int->cu1_cat Ar-NHR (Product) re_label Reductive Elimination coord_label Coordination & Deprotonation aniline R-NH₂ + Base anilide [R-NH]⁻ aniline->anilide - H-Base⁺ anilide->cu3_int Coordination G Chan-Lam Coupling Reaction Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products boronic Aryl Boronic Acid Ar-B(OH)₂ catalyst Cu(OAc)₂ (cat.) aniline Aniline R-NH₂ product N-Aryl Aniline Ar-NH-R catalyst->product base Base (e.g., Pyridine) oxidant Oxidant (Air, O₂) solvent Solvent (DCM)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Low product yield is a frequent challenge. The table below outlines potential causes and solutions related to the reductive amination step, a critical stage in the synthesis.

Potential CauseRecommended SolutionExpected Outcome
Inefficient Imine Formation Ensure anhydrous reaction conditions. Add a dehydrating agent like magnesium sulfate or molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation.[1]Increased conversion to the imine intermediate, leading to a higher product yield.
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines over aldehydes.[2][3] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent reduction of the starting aldehyde.Improved selectivity and reduced formation of side products, such as the corresponding alcohol from the starting aldehyde.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of N-methylpiperazine and the reducing agent to ensure complete consumption of the limiting benzaldehyde derivative.[3]Drives the reaction to completion, maximizing the yield based on the starting aldehyde.
Inappropriate Solvent The solvent can significantly impact reaction kinetics. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly effective for reductive aminations. Protic solvents like methanol can sometimes be used, but may require specific reducing agents.[4]Optimized reaction rate and solubility of reagents, contributing to a higher yield.
Reaction Temperature and Time Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Ensures the reaction proceeds to completion without significant decomposition of reactants or products.

Issue 2: Presence of Impurities in the Final Product

Purification can be challenging due to the presence of various side-products.

Potential ImpurityIdentification MethodRecommended Purification Strategy
Unreacted Starting Aldehyde TLC, LC-MS, ¹H NMR (aldehyde proton signal ~9-10 ppm)Column chromatography on silica gel. The polarity difference between the aldehyde and the more basic product allows for effective separation.
Alcohol Byproduct TLC, LC-MS, ¹H NMR (benzylic alcohol proton signal)Column chromatography. The alcohol is typically more polar than the desired product.
Bis-aminated Product LC-MS (mass corresponding to the addition of two aniline moieties to the piperazine ring)This is less common with N-methylpiperazine but can occur if piperazine is used. Careful control of stoichiometry is key. Purification can be achieved by column chromatography.
Residual Reducing Agent Byproducts ¹¹B NMR for borohydride reagents.Aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) will quench and remove most boron-containing byproducts.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main synthetic pathways:

  • Route A: Reductive Amination of 3-Aminobenzaldehyde. This is a direct, one-step process where 3-aminobenzaldehyde is reacted with N-methylpiperazine in the presence of a suitable reducing agent.

Q2: Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination step in both synthetic routes. It is a mild and selective reducing agent that can be added in one pot with the aldehyde and amine, simplifying the experimental procedure.[2][5] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.[2]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of triethylamine to reduce tailing of the basic product) to separate the starting materials from the product. The product, being more polar and basic, will typically have a lower Rf value than the starting aldehyde. Staining with ninhydrin can help visualize the primary aniline product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: My final product is a viscous oil instead of a solid. How can I purify it?

If the free base is an oil, purification by column chromatography is the best approach. If a solid product is desired for easier handling and storage, consider converting the purified oil into a salt, such as the hydrochloride or maleate salt. This is achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in ether or a solution of maleic acid. The resulting salt will often precipitate as a crystalline solid.

Q5: The nitro group reduction in Route B is not going to completion. What can I do?

Several methods can be used for nitro group reduction. If one method is not effective, consider the following alternatives:

  • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Ensure the catalyst is active and the system is properly purged.

  • Metal-Acid Reduction: A common and robust method involves using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be effective for the reduction of nitro groups in aqueous or mixed aqueous/organic solvent systems.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 3-Nitrobenzaldehyde (Route B)

Step 1: Reductive Amination

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added N-methylpiperazine (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) is added portion-wise over 15 minutes.[3]

  • The reaction is stirred at room temperature for 6-12 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, 1-methyl-4-(3-nitrobenzyl)piperazine.

Step 2: Nitro Group Reduction

  • The crude intermediate from Step 1 is dissolved in ethanol or methanol.

  • Palladium on carbon (10% w/w, 5-10 mol%) is added carefully.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography to afford the pure this compound.

Visualizations

logical_relationship_troubleshooting_yield start Low Product Yield cause1 Inefficient Imine Formation start->cause1 Possible Cause cause2 Suboptimal Reducing Agent start->cause2 Possible Cause cause3 Incorrect Stoichiometry start->cause3 Possible Cause cause4 Poor Solvent Choice start->cause4 Possible Cause solution1 Add dehydrating agent or catalytic acid cause1->solution1 Solution solution2 Use NaBH(OAc)₃ cause2->solution2 Solution solution3 Use slight excess of amine and reducing agent cause3->solution3 Solution solution4 Use aprotic solvent (DCM or DCE) cause4->solution4 Solution

Caption: Troubleshooting workflow for low product yield.

experimental_workflow_synthesis_route_B start Start: 3-Nitrobenzaldehyde + N-Methylpiperazine step1 Reductive Amination (NaBH(OAc)₃, DCM) start->step1 intermediate Intermediate: 1-Methyl-4-(3-nitrobenzyl)piperazine step1->intermediate step2 Nitro Group Reduction (H₂, Pd/C) intermediate->step2 product Final Product: This compound step2->product purification Purification (Column Chromatography) product->purification end Pure Product purification->end

Caption: Synthetic workflow for Route B.

References

Identifying common impurities in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aniline derivatives. Our aim is to help you identify and resolve issues related to impurities, low yields, and unexpected side reactions in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low Yield or Incomplete Reaction

Q1: My overall yield is very low. What are the common causes?

A1: Low yields in aniline derivative synthesis can often be traced back to several key factors. These include incomplete reactions, the formation of side products, and degradation of the target compound during the workup and purification stages. It is crucial to maintain careful control over reaction conditions and ensure the purity of all reagents.[1]

Q2: I'm observing a significant amount of unreacted starting material in my crude product analysis. How can I drive the reaction to completion?

A2: The presence of unreacted starting material, such as a nitroaniline precursor, is a clear indication of an incomplete reaction.[2] To address this, consider the following troubleshooting steps:

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Catalyst Activity: If you are using a catalyst, such as Palladium on carbon (Pd/C) for a hydrogenation reaction, ensure that it has not lost its activity. Using fresh catalyst is recommended if you suspect deactivation.[2]

  • Stoichiometry of Reagents: Double-check that the molar equivalents of your reagents are correct. For instance, in a reduction reaction, ensure that a sufficient amount of the reducing agent has been used.[2]

  • Anhydrous Conditions: For reactions sensitive to moisture, ensure that all solvents and reagents are anhydrous, as water can sometimes interfere with the reaction.[1]

Problem: Formation of Byproducts and Impurities

Q3: My reaction mixture has turned dark brown or has formed a tar-like substance. What is causing this and how can I prevent it?

A3: The formation of dark-colored tars or discoloration is a common issue in aniline chemistry, often pointing towards oxidation of the aniline starting material or product.[3] This is particularly prevalent under acidic conditions or in the presence of oxidizing agents. To mitigate this:

  • Use Purified Reagents: Start with pure, colorless aniline. If your starting aniline is discolored, consider purifying it by distillation, possibly over zinc dust, to remove oxidation products.[1]

  • Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.

  • Temperature Control: Avoid excessive temperatures, as this can promote oxidation and other side reactions leading to polymerization.[1][3]

Q4: My halogenation of aniline is producing multiple halogenated products instead of the desired mono-halogenated derivative. How can I improve selectivity?

A4: The amino group of aniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack, often leading to polyhalogenation. To achieve selective monohalogenation, it's necessary to temporarily reduce the activating effect of the amino group. The most common and effective strategy is to protect the amino group by acetylation to form acetanilide. The acetyl group moderates the reactivity of the ring, which typically allows for controlled, selective halogenation at the para position due to steric hindrance. Following the halogenation step, the acetyl group can be easily removed by hydrolysis to yield the desired monohalogenated aniline.

Q5: I've identified an unexpected byproduct in my cross-coupling reaction. What are the likely side reactions?

A5: In transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, a common side reaction is the homocoupling of the aniline derivative. This occurs when two aniline molecules react with each other instead of the intended coupling partner. To minimize this, you can screen different bulky, electron-rich phosphine ligands and optimize the choice of base. Another potential side reaction is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can be suppressed by protecting the N-H group of the aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in aniline derivative synthesis?

A1: Impurities in aniline derivative synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (e.g., nitrobenzene in aniline synthesis), residual solvents (e.g., benzene, toluene), and byproducts formed during the reaction (e.g., isomeric products, over-reaction products, and dimers).[4]

  • Degradation Impurities: These arise from the breakdown of the product over time, especially with exposure to air and light. Common examples include oxidation products like p-benzoquinone and various polymeric byproducts, which often cause a red or brown discoloration.[4][5]

  • Elemental Impurities: Trace amounts of heavy metals, such as lead, cadmium, arsenic, and mercury, may be present, often originating from the catalysts used in the synthesis.[4]

Q2: What are the best analytical techniques for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its impurities and for quantifying their respective amounts.[4]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer, GC-MS provides structural information about the impurities, aiding in their identification.[4]

Q3: How can I effectively purify my final aniline derivative product?

A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities. Common techniques include:

  • Column Chromatography: This is a standard and widely used method for purifying organic compounds. A silica gel column with a suitable solvent system can effectively separate the target compound from less polar and more polar impurities.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for removing impurities.

  • Acid-Base Extraction: The basic nature of the aniline functional group can be exploited for purification. By dissolving the crude product in an organic solvent and washing it with a dilute acid solution, the basic aniline derivative can be extracted into the aqueous layer. The pH of the aqueous layer can then be adjusted to precipitate the purified product.

  • Steam Distillation: This technique is particularly useful for purifying aniline itself, as it allows for the separation of aniline from non-volatile impurities and byproducts.[1][5]

Quantitative Data on Impurities

The following table summarizes some examples of quantitative data related to impurities in aniline and its derivatives. It is important to note that impurity levels are highly dependent on the specific reaction conditions, purity of starting materials, and workup procedures.

Impurity TypeCompoundTypical Concentration/LevelAnalytical MethodReference
Process-Related ByproductAniline in IndigoUp to 0.6%HPLC[6]
Process-Related ByproductN-methylaniline in IndigoUp to 0.4%HPLC[6]
Various AnilinesMethod Detection Limit (MDL) in Water0.66 - 2.3 µg/LGC-NPD
Various AnilinesLinearity Range in Water40 - 800 µg/LGC-NPD
Aniline in SerumAssay Linearity0.5 - 25.0 mg/LGC-MS[7]
Aniline in SerumDetection Limit0.1 mg/LGC-MS[7]

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Aniline Derivatives

This protocol provides a general framework for the analysis of substituted aniline compounds using reversed-phase HPLC with UV detection.[8]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of methanol or acetonitrile and water is typically effective. For example, a 60:40 (v/v) mixture of methanol and water can be used. The mobile phase should be filtered and degassed before use.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[9]

  • Sample Preparation:

    • Standard Solutions: Prepare a series of standard solutions of the aniline derivative at known concentrations in the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[9]

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the impurities by comparing their retention times and peak areas to the calibration curve.

Protocol 2: General Procedure for GC-MS Analysis of Halogenated Aniline Derivatives

This protocol outlines a general method for the analysis of halogenated anilines using GC-MS.[10]

  • Instrumentation: A standard GC-MS system.

  • GC Column: A suitable capillary column, for example, a VF-1701ms (30 m x 0.25 mm, 1.0 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.[10]

  • Injector: Splitless mode at 250°C.[10]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Optional Derivatization (for improved chromatography):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Evaporate the reaction mixture to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.[10]

  • Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.

Visualizations

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for Impurities in Aniline Derivative Synthesis start Crude Product Analysis (TLC, HPLC, GC-MS) check_purity Is Purity Acceptable? start->check_purity unreacted_sm Unreacted Starting Material Detected check_purity->unreacted_sm No unexpected_byproduct Unexpected Byproduct(s) Detected check_purity->unexpected_byproduct No discoloration Discoloration / Tar Formation check_purity->discoloration No purification Proceed to Purification (Column Chromatography, Recrystallization, etc.) check_purity->purification Yes optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check catalyst activity - Verify stoichiometry unreacted_sm->optimize_reaction identify_byproduct Identify Byproduct Structure (GC-MS, NMR) unexpected_byproduct->identify_byproduct prevent_oxidation Prevent Oxidation: - Use purified aniline - Inert atmosphere - Control temperature discoloration->prevent_oxidation end Pure Product purification->end optimize_reaction->start Re-run Reaction modify_synthesis Modify Synthetic Strategy: - Change solvent/catalyst - Use protecting groups identify_byproduct->modify_synthesis prevent_oxidation->start Re-run Reaction modify_synthesis->start Re-run Reaction

Caption: Troubleshooting workflow for aniline derivative synthesis.

Analytical_Workflow Analytical Workflow for Purity Assessment sample Synthesized Aniline Derivative prep Sample Preparation (Dissolution, Dilution) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms separation Separation of Components hplc->separation gcms->separation detection Detection (UV, MS) separation->detection quantification Quantification (Peak Area vs. Standard) detection->quantification identification Impurity Identification (Mass Spectra Library) detection->identification report Purity Report quantification->report identification->report

Caption: General analytical workflow for purity assessment.

References

Technical Support Center: Purification of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-[(4-Methylpiperazin-1-yl)methyl]aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a basic aromatic amine, are:

  • Column Chromatography: Effective for removing a wide range of impurities, but may require optimization to prevent issues related to the basicity of the compound.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: Useful for separating the basic product from neutral or acidic impurities.

Q2: My compound is streaking or tailing significantly on the silica gel column. What can I do?

A2: This is a common issue when purifying basic amines on standard silica gel, which is slightly acidic. The interaction between the basic amine and acidic silanol groups on the silica surface causes poor separation. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.5-2%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[1]

  • Use a different stationary phase: Consider using deactivated or basic stationary phases like amine-deactivated silica gel or alumina.

Q3: What are some good starting solvents for the recrystallization of this compound?

A3: For aromatic amines like the target compound, a good starting point for solvent screening includes polar protic solvents, non-polar aromatic solvents, and their mixtures.[2][3] Based on general principles and data from similar compounds, consider the following:

  • Single Solvents: Ethanol, methanol, isopropanol, or toluene.[2][3]

  • Mixed Solvent Systems: Ethanol/water, acetone/water, or toluene/hexane.[2][3] The ideal system is one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: Oiling out occurs when the compound comes out of the solution as a liquid above its melting point or due to high supersaturation.[2] To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites at the liquid-air interface.[2]

  • Add a seed crystal: If available, a small crystal of the pure compound can initiate crystallization.[2]

  • Slow down the cooling process: Allow the solution to cool more gradually. Using an insulated container can help.

  • Adjust the solvent system: Re-dissolve the oil by heating and add more of the "good" solvent to reduce the concentration, then cool slowly.[2] Alternatively, select a solvent with a lower boiling point.

Q5: What are the likely impurities I might encounter?

A5: The impurities will largely depend on the synthetic route. A common method for synthesizing this compound is the reductive amination of 3-aminobenzaldehyde with N-methylpiperazine. Potential impurities from this process include:

  • Unreacted starting materials (3-aminobenzaldehyde and N-methylpiperazine).

  • The intermediate imine.

  • Over-alkylation products, though less common with reductive amination.[5]

  • Byproducts from the reducing agent.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Product is not eluting from the column 1. Mobile phase is not polar enough.2. Strong interaction with the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).2. Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[1]
Poor separation of product and impurities 1. Inappropriate mobile phase polarity.2. Co-elution of impurities with similar polarity.1. Optimize the solvent system using TLC first. Test different solvent systems (e.g., ethyl acetate/hexane vs. DCM/methanol).2. Use a shallower gradient or isocratic elution if the spots are close on TLC.
Product appears to be degrading on the column The acidic nature of the silica gel may be causing decomposition.1. Use a less acidic stationary phase like neutral alumina.2. Minimize the time the compound spends on the column by running it faster (if separation allows).
Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Low recovery of the final product 1. Using an excessive amount of solvent.2. Incomplete crystallization.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for complete dissolution.[2]2. Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize crystal formation.[2]3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The recrystallized product is still impure 1. The cooling process was too rapid, trapping impurities in the crystal lattice.2. The chosen solvent is not effective at leaving impurities in the mother liquor.1. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.2. Perform a second recrystallization, possibly with a different solvent system.
The product does not dissolve in the hot solvent The solvent is not a suitable choice for this compound.Select a more polar solvent or a different solvent system.[3]

Quantitative Data Summary

Disclaimer: The following data is based on general protocols for similar compounds and should be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for Column Chromatography

Stationary Phase Recommended Mobile Phase System Basic Modifier (if needed) Typical Application
Silica Gel (60 Å, 230-400 mesh)Dichloromethane (DCM) / Methanol (MeOH)0.5 - 2% Triethylamine (Et₃N) or Ammonium HydroxideFor separating the product from more polar or less polar impurities.
Silica Gel (60 Å, 230-400 mesh)Ethyl Acetate (EtOAc) / Hexane0.5 - 2% Triethylamine (Et₃N)A less polar system, good for separating less polar impurities.
Neutral AluminaDichloromethane (DCM) / Methanol (MeOH)Not usually requiredAn alternative to silica gel to avoid issues with acidity.

Table 2: Potential Solvent Systems for Recrystallization

Solvent System Solubility Profile Notes
EthanolGood solubility when hot, lower solubility when cold.A good starting point for many aromatic amines.[2]
MethanolSimilar to ethanol, may have slightly higher solubility.A patent for a similar compound suggests crystallization from methanol.[6]
TolueneGood for less polar compounds; may require a co-solvent.Can be effective for aromatic compounds.[2]
Ethanol / WaterThe compound is soluble in ethanol and less soluble in water.Water acts as an anti-solvent.[2]
Toluene / HexaneThe compound is soluble in toluene and less soluble in hexane.Hexane acts as an anti-solvent.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or Hexane/EtOAc 9:1).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate) to elute the compounds. For this basic amine, a common eluent system is a gradient of 0-10% methanol in DCM, with 1% triethylamine added to both solvents.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different potential solvents or solvent mixtures to each tube.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a desiccator for final drying.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude Product (from synthesis) Column_Chromatography Column Chromatography (Silica or Alumina) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Troubleshooting_Tree Start Purification Issue Encountered Issue_Column Issue with Column Chromatography? Start->Issue_Column Issue_Recrystal Issue with Recrystallization? Start->Issue_Recrystal Tailing Peak Tailing / Streaking? Issue_Column->Tailing Yes No_Elution Product Not Eluting? Issue_Column->No_Elution Yes Solution_Tailing Add 0.5-2% Et3N or NH4OH to Mobile Phase Tailing->Solution_Tailing Solution_Elution Increase Mobile Phase Polarity No_Elution->Solution_Elution Oiling_Out Compound Oiling Out? Issue_Recrystal->Oiling_Out Yes Low_Yield Low Yield? Issue_Recrystal->Low_Yield Yes Solution_Oiling Cool Slower / Add More Solvent / Seed Crystal Oiling_Out->Solution_Oiling Solution_Yield Use Minimum Hot Solvent / Ensure Complete Cooling Low_Yield->Solution_Yield

References

Technical Support Center: Enhancing the Solubility of Piperazine-Based Compounds for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of piperazine-based compounds in experimental assays.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Problem: A common challenge arises when a piperazine-based compound, dissolved in a high-concentration organic solvent stock (e.g., DMSO), precipitates upon dilution into an aqueous assay buffer. This phenomenon, often called "crashing out," can lead to inaccurate and unreliable assay results.[1]

Troubleshooting Workflow:

G start Precipitation Observed in Assay check_stock 1. Verify Stock Solution Is the DMSO stock clear and fully dissolved? start->check_stock check_conc 2. Assess Final Concentration Is it above the known kinetic solubility limit? check_stock->check_conc Stock is clear failure Re-evaluate Compound Suitability check_stock->failure Stock has precipitate optimize_dilution 3. Optimize Dilution Protocol - Use serial dilutions - Pre-dilute in buffer with co-solvent check_conc->optimize_dilution Concentration is high success Solution Found check_conc->success Concentration was too high, lowering it solved the issue modify_buffer 4. Modify Assay Buffer - Adjust pH (acidic) - Add co-solvents (e.g., PEG300) - Add surfactants (for biochemical assays) optimize_dilution->modify_buffer Precipitation persists optimize_dilution->success Dilution optimization worked advanced 5. Advanced Formulation - Nanosuspension - Cyclodextrin Complexation - Salt Formation modify_buffer->advanced Still issues modify_buffer->success Buffer modification worked advanced->success Solubility enhanced advanced->failure Advanced methods not feasible/effective

Caption: A logical workflow for troubleshooting compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: Why do many piperazine-based compounds have poor aqueous solubility?

A1: While the piperazine ring itself is hydrophilic, the overall solubility of a piperazine-based compound is determined by the entire molecular structure.[2] Often, these compounds are large and possess lipophilic moieties that dominate their physicochemical properties, leading to poor solubility in aqueous media.

Q2: What are the first steps I should take to improve the solubility of my piperazine-based compound for an in vitro assay?

A2: Start with the simplest and most common techniques:

  • pH Adjustment: The piperazine moiety is basic. Lowering the pH of your aqueous buffer can lead to the protonation of the piperazine nitrogens, forming a more soluble salt.[1]

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is low (typically <1% for cell-based assays) but sufficient to help maintain solubility.[1]

Q3: My compound's solubility is still problematic after trying pH adjustment and co-solvents. What are the next steps?

A3: If basic methods are insufficient, you should consider more advanced formulation strategies:

  • Salt Formation: Converting the piperazine free base into a salt with a suitable counter-ion can dramatically increase aqueous solubility. A salt screening study is often performed to identify the optimal salt form.

  • Nanosuspension: This involves reducing the particle size of your compound to the nanometer range, which increases the surface area and dissolution rate.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable coformer can alter the crystal lattice and improve solubility.[3][4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming an "inclusion complex" with enhanced aqueous solubility.[5][6]

Q4: Can I use a combination of solubility enhancement techniques?

A4: Yes, and this is often a very effective strategy. For example, you could create a hydrochloride salt of your piperazine derivative (chemical modification) and then formulate it as a nanosuspension (physical modification) to achieve optimal solubility and dissolution characteristics for your assay.

Q5: How do I determine the solubility of my compound?

A5: There are two common types of solubility measurements:

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput method often used in early drug discovery.

  • Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound in a saturated solution in equilibrium with its solid form. It is a more time-consuming but accurate measurement.

You can find detailed protocols for these assays in the "Experimental Protocols" section below.

Data Presentation

The following tables summarize quantitative data on the solubility enhancement of piperazine-based and other relevant compounds using various techniques.

Table 1: Solubility Enhancement by Salt Formation

Parent CompoundSalt FormSolventSolubility of Parent (µg/mL)Solubility of Salt (µg/mL)Fold Increase
IIIM-290HydrochlorideWater~8.6387~45
IbuprofenPiperazine (1:0.5)Water0.021>0.21>10[5]
IndomethacinPiperazine (1:0.5)Water0.0009>0.009>10[5]

Table 2: Solubility Enhancement by Co-crystallization

Parent CompoundCoformerSolventSolubility of Parent (µg/mL)Solubility of Co-crystal (µg/mL)Fold Increase
DaidzeinPiperazineWater (pH 1.2)3.3112.913.9[3][4]
DaidzeinPiperazineWater (pH 4.5)3.2510.083.1[3][4]
DaidzeinPiperazineWater (pH 6.8)4.2420.774.9[3][4]
DaidzeinPiperazineWater4.86295.7560.8[3][4]

Table 3: Solubility Enhancement by Cyclodextrin Complexation

Parent CompoundCyclodextrinStoichiometryStability Constant (Kc)Solubility Enhancement
Piperineβ-Cyclodextrin1:1-Significant increase in phase solubility[5]
PiperineHP-β-Cyclodextrin1:1~2x higher than β-CDSignificant increase in phase solubility[6]
Silymarinβ-Cyclodextrin1:1722 M-1Improved solubility and dissolution rate[7]

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[1]

Materials:

  • Piperazine-based compound (solid)

  • Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This high-throughput assay determines the concentration at which a compound precipitates from an aqueous buffer after dilution from a DMSO stock.[8]

Materials:

  • Test compound in 100% DMSO (e.g., 10 mM stock)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom assay plates

  • Nephelometer

Procedure:

  • In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • In a separate 96-well plate, add the aqueous assay buffer.

  • Transfer a small volume of the serially diluted DMSO stock to the corresponding wells of the buffer plate.

  • Mix and incubate at a controlled temperature for a set period (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Protocol 3: Preparation of a Nanosuspension by Precipitation

This method creates nanoparticles of the drug to enhance its dissolution rate.[6][9]

Materials:

  • Piperazine-based compound

  • Water-miscible organic solvent (e.g., DMSO, acetone)

  • Aqueous solution containing a stabilizer (e.g., 0.5% PVA or Tween 60)[6]

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase: Dissolve the piperazine-based compound in the organic solvent.

  • Aqueous Phase: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent change will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

Mandatory Visualization

Signaling Pathway: CXCR4 Signaling

Many piperazine-based compounds act as antagonists for G-protein coupled receptors (GPCRs), such as the C-X-C chemokine receptor type 4 (CXCR4). The diagram below illustrates the general signaling cascade initiated by the binding of the natural ligand, CXCL12, to CXCR4. Piperazine-based antagonists would block this process.

CXCR4_Signaling cluster_membrane Plasma Membrane CXCR4 CXCR4 (GPCR) G_protein Heterotrimeric G-protein (Gαi, Gβγ) CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds PLC PLC G_protein->PLC Gαq activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Simplified CXCR4 signaling pathway upon ligand binding.

References

Stability issues of 3-[(4-Methylpiperazin-1-yl)methyl]aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 3-[(4-Methylpiperazin-1-yl)methyl]aniline in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work. The information provided is based on the known chemical properties of the aniline and N-methylpiperazine moieties and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the following factors, extrapolated from data on anilines and piperazines:

  • pH: The compound's stability is expected to be pH-dependent. Aniline derivatives are susceptible to oxidation, and the rate of oxidation can be influenced by pH.

  • Oxidation: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored impurities and potential polymerization. The tertiary amine in the methylpiperazine ring is also susceptible to oxidation, potentially forming an N-oxide.

  • Light: Aromatic amines, including anilines, are often sensitive to light. Photodegradation can lead to the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including oxidation and hydrolysis.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in certain degradation reactions, while residual peroxides in solvents like THF or diethyl ether can promote oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Aniline Moiety: The primary amino group on the aniline ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. These degradation products are often colored, leading to a discoloration of the solution.

  • Oxidation of the Piperazine Nitrogen: The tertiary amine of the N-methylpiperazine ring can be oxidized to form the corresponding N-oxide.

  • Oxidation of the Methylene Bridge: Drawing parallels with benzylamines, the methylene group connecting the aniline and piperazine rings could be a site for oxidative degradation, potentially leading to the formation of an imine and subsequent hydrolysis to an aldehyde.

  • Photodegradation: Exposure to UV or visible light can induce complex degradation pathways, leading to a variety of products.

Q3: My solution of this compound is changing color (e.g., turning yellow or brown). What is the likely cause?

A3: Color change is a common indicator of aniline oxidation. Freshly purified aniline is often colorless or pale yellow, but it can darken upon exposure to air and light due to the formation of colored oxidation products and polymers. To mitigate this, it is crucial to handle and store the compound and its solutions with protection from light and oxygen.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, keep solutions at -20°C or below. For short-term use, refrigeration at 2-8°C is advisable.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • pH: If compatible with your experimental design, maintaining a neutral pH may help to minimize pH-catalyzed degradation.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity observed by HPLC analysis.

Potential Cause Troubleshooting Steps
Oxidative Degradation - Prepare solutions using freshly deoxygenated solvents. - Sparge the solution with an inert gas (nitrogen or argon) before sealing the container. - Avoid using solvents known to form peroxides (e.g., aged THF, diethyl ether) unless they have been freshly tested and purified.
Photodegradation - Conduct all experimental manipulations under low-light conditions. - Use amber glassware or light-blocking containers for solution preparation and storage.
pH-Mediated Degradation - If possible, buffer the solution to a neutral pH. - Investigate the stability of the compound at different pH values to determine the optimal range for your experiments.
Contaminated Solvent - Use high-purity, HPLC-grade solvents. - Filter solvents before use.

Issue 2: Appearance of new peaks in the HPLC chromatogram upon storage.

Potential Cause Troubleshooting Steps
Formation of Degradation Products - Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unknown peaks. - Use a mass spectrometer detector (LC-MS) to obtain mass information on the new peaks to aid in their identification.
Interaction with Excipients or Container - If the compound is in a formulation, assess its compatibility with all excipients. - Ensure the container material is inert and does not leach any substances that could react with the compound.

Summary of Potential Degradation Products and Analytical Data

The following table summarizes the potential degradation products based on the known reactivity of the aniline and piperazine moieties. The analytical characteristics are hypothetical and would need to be confirmed experimentally.

Potential Degradant Potential Formation Pathway Expected Change in Polarity Potential m/z [M+H]⁺
N-oxide derivativeOxidation of the N-methylpiperazine nitrogenMore polar222.16
Iminium intermediateOxidation of the methylene bridgeMore polar204.14
Aldehyde derivativeHydrolysis of the iminium intermediateMore polar135.07 (aniline-aldehyde portion)
Dimerized/Polymerized productsOxidation of the aniline moietyLess polarVariable
Nitroso/Nitro derivativesOxidation of the aniline nitrogenMore polar220.14 (Nitroso), 236.14 (Nitro)

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated for specificity by demonstrating that the degradation products generated during the forced degradation study are well-resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Forced Degradation Experimental Workflow.

degradation_pathway cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound n_oxide N-Oxide (Piperazine Ring) parent->n_oxide [O] imine Imine/Aldehyde (Methylene Bridge) parent->imine [O] aniline_ox Aniline Oxidation Products (Nitroso, Nitro, Polymers) parent->aniline_ox [O] photo_products Various Photolytic Products parent->photo_products hv

Potential Degradation Pathways.

Technical Support Center: Optimizing N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of anilines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-methylation of anilines.

Problem 1: Low or No Conversion to N-Methylaniline

Question: My N-methylation reaction is showing low or no conversion of the starting aniline. What are the potential causes and how can I improve the yield?

Answer:

Low yields in aniline N-methylation can arise from several factors, ranging from reagent purity to suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Reagent and Solvent Purity: Ensure that all reagents, especially the solvent (e.g., methanol), are anhydrous. Water can poison the catalyst and interfere with the reaction.

  • Catalyst Activity: The catalyst may be inactive or have low efficacy.

    • Catalyst Choice: If using a catalytic method, screen different catalysts known for N-alkylation, such as those based on Ruthenium (Ru) or Iridium (Ir).[1][2]

    • Catalyst Loading: The catalyst concentration might be too low. While lower loadings are desirable, a slight increase can sometimes significantly improve conversion. For instance, in some Ru-catalyzed systems, increasing the catalyst loading from 0.3 mol% to 0.5 mol% can boost conversion.[1]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. For many Ru- or Ir-catalyzed methylations with methanol, temperatures between 100°C and 150°C are common.[1][2] However, excessively high temperatures can lead to byproduct formation. A systematic temperature screen is recommended.

  • Choice of Base: The type and amount of base are critical.

    • Base Strength: While strong bases like KOtBu are often used, weaker bases such as Cs₂CO₃ or even NaOH can be effective and are often preferred for milder reaction conditions.[1][3]

    • Base Equivalents: The stoichiometry of the base can be crucial. For some systems, as little as 0.5 equivalents of a weak base like Cs₂CO₃ can be sufficient.[1]

  • Inert Atmosphere: Many N-methylation catalysts are sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and may react more slowly.[5] For these substrates, higher temperatures, longer reaction times, or more active catalyst systems may be necessary. Conversely, anilines with electron-donating groups are generally more reactive.[2]

A logical workflow for troubleshooting low yield is presented below.

LowYieldTroubleshooting start Low or No Conversion check_reagents Verify Reagent and Solvent Purity (Anhydrous) start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_base Screen Different Bases and Stoichiometry optimize_temp->optimize_base Temp Optimized check_atmosphere Ensure Inert Atmosphere optimize_base->check_atmosphere Base Optimized consider_substrate Assess Substrate Reactivity (EWG/EDG) check_atmosphere->consider_substrate Atmosphere OK successful_reaction Improved Yield consider_substrate->successful_reaction Conditions Adjusted

A logical workflow for troubleshooting low reaction yields.

Problem 2: Over-methylation Leading to Di- or Tri-methylated Products

Question: My reaction is producing a significant amount of N,N-dimethylaniline instead of the desired N-methylaniline. How can I improve the selectivity for mono-methylation?

Answer:

Over-alkylation is a frequent side reaction because the mono-methylated product is often more nucleophilic than the starting aniline, making it more susceptible to further methylation.[6] Here are several strategies to enhance selectivity for the mono-methylated product:

  • Stoichiometric Control: Use a large excess of the aniline relative to the methylating agent. This increases the probability of the methylating agent reacting with the more abundant primary aniline.[6]

  • Reaction Conditions:

    • Lower Temperature: Reducing the reaction temperature can sometimes improve selectivity by disfavoring the second methylation step.[6]

    • Shorter Reaction Time: Monitor the reaction progress closely (e.g., by GC or TLC) and stop it once the desired mono-methylated product is maximized.

  • Choice of Methylating Agent: While methanol is a common and green methylating agent, other reagents like dimethyl carbonate (DMC) in the presence of zeolite catalysts have shown high selectivity for mono-methylation.[7]

  • Catalyst Selection: Certain catalytic systems are designed to favor mono-alkylation. For instance, some iridium-based catalysts have demonstrated high selectivity for the N-monomethylation of anilines.[2] Heterogeneous catalysts can also enhance selectivity due to steric hindrance within their pores.[6]

  • Controlled Addition of Reagents: Slow, dropwise addition of the methylating agent can help maintain its low concentration throughout the reaction, thereby reducing the likelihood of over-methylation.

The diagram below illustrates the competing reaction pathways.

OvermethylationPathways Aniline Aniline (Primary Amine) NMA N-Methylaniline (Desired Product) (Secondary Amine) Aniline->NMA + CH3 MethylatingAgent Methylating Agent (e.g., CH3OH) DMA N,N-Dimethylaniline (Over-methylation) (Tertiary Amine) NMA->DMA + CH3 (Often Faster) QuatSalt Quaternary Ammonium Salt (Over-methylation) DMA->QuatSalt + CH3

Competing pathways in the N-methylation of aniline.

Frequently Asked Questions (FAQs)

Q1: What is the "borrowing hydrogen" mechanism in the context of N-methylation with methanol?

A1: The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a highly atom-economical catalytic cycle for N-alkylation using alcohols as alkylating agents.[8] The process, catalyzed by transition metals like ruthenium or iridium, involves the following key steps:

  • Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the methanol, oxidizing it to formaldehyde.

  • Condensation: The in-situ generated formaldehyde reacts with the aniline to form an imine (or enamine) intermediate, releasing a molecule of water.

  • Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final N-methylated aniline product and regenerating the active catalyst.[8][9]

The sole byproduct of this process is water, making it an environmentally friendly method.[1]

The diagram below outlines the "borrowing hydrogen" catalytic cycle.

BorrowingHydrogen cluster_cycle Catalytic Cycle Catalyst [M]-Catalyst Catalyst_H2 [M]-H2 (Hydride Complex) Catalyst->Catalyst_H2 - H2 Methanol Methanol (CH3OH) Catalyst_H2->Catalyst + H2 Imine Imine Intermediate Formaldehyde Formaldehyde (in situ) Formaldehyde->Imine Condensation NMA N-Methylaniline (ArNHCH3) Imine->NMA Hydrogenation Methanol->Catalyst Enters Cycle Methanol->Formaldehyde Dehydrogenation Aniline Aniline (ArNH2) Aniline->Formaldehyde Reacts with Water Water (H2O) NMA->Water Products

The "Borrowing Hydrogen" catalytic cycle for N-methylation.

Q2: How do electron-donating and electron-withdrawing groups on the aniline ring affect the N-methylation reaction?

A2: The electronic nature of substituents on the aniline ring significantly influences its nucleophilicity and, consequently, the reaction rate and yield.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic. This generally leads to higher reactivity and faster reaction rates. In some cases, anilines with EDGs can be quantitatively converted to their N-methylated derivatives in high yields.[2]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density on the nitrogen, making the aniline less nucleophilic and less reactive.[2][5] Reactions with these substrates often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts, and may still result in lower yields.[2][5] For instance, the N-methylation of 4-(trifluoromethyl)aniline can result in significantly lower conversion compared to aniline under the same conditions.[2]

Q3: What are some common purification methods to isolate the N-methylaniline product?

A3: After the reaction, the crude mixture typically contains the N-methylaniline product, unreacted aniline, any over-methylated byproducts, the catalyst, and the base. Common purification methods include:

  • Column Chromatography: This is a widely used and effective method for separating the desired product from other components. Silica gel is a common stationary phase.[1][4]

  • Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification technique, especially for larger-scale reactions.

  • Acid-Base Extraction: This method can be used to separate the amine products from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amines and transfer them to the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent. This method, however, may not effectively separate aniline, N-methylaniline, and N,N-dimethylaniline from each other due to their similar basicities.

  • Chemical Separation: For mixtures of aniline, N-methylaniline, and N,N-dimethylaniline, the Hinsberg test principle can be applied. Reacting the mixture with phenylsulfonyl chloride in the presence of a base will result in different products for the primary, secondary, and tertiary amines, which can then be separated based on their solubility differences.[10]

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Methylation of Aniline with Methanol

Catalyst SystemBaseTemp. (°C)Time (h)Aniline Conversion (%)N-Methylaniline Yield (%)Selectivity (%)Reference
(DPEPhos)RuCl₂(PPh₃)Cs₂CO₃ (0.5 eq)14012>9998>99[1]
Ir(I)-NHC ComplexCs₂CO₃ (0.5 eq)150597->99 (for mono-methylation)[2]
Cyclometalated Ru ComplexNaOH (0.1 eq)6022>9995>99[3]
Mn PNP Pincer ComplexNaOH60----[3]

Table 2: Effect of Aniline Substituents on Ru-Catalyzed N-Methylation

Aniline DerivativeYield of N-Methylated Product (%)Reaction ConditionsReference
4-Methylaniline970.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h[1]
4-Methoxyaniline960.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h[1]
4-Chloroaniline950.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h[1]
4-Nitroaniline58 (as N-methylaniline after reduction)0.5 mol% Ru catalyst, 0.5 eq Cs₂CO₃, MeOH, 140°C, 12h[1]
2,6-DimethylanilineNo reaction2 mol% Ir catalyst, 1 eq base, 48h[2]

Experimental Protocols

Protocol 1: General Procedure for Ru-Catalyzed N-Methylation of Amines with Methanol [1][4]

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%) and the base (e.g., Cs₂CO₃, 0.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the aniline (1.0 mmol) and anhydrous methanol (1 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 140°C). Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Work-up: After the reaction is complete, cool the tube to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure N-methylaniline product.

Protocol 2: General Procedure for Ir-Catalyzed N-Methylation of Amines with Methanol [2]

  • Reaction Setup: In a glovebox, charge a thick-walled glass reaction tube fitted with a high-vacuum stopcock with the Iridium catalyst (e.g., Ir(I)-NHC complex, 0.5 mol%) and the base (e.g., Cs₂CO₃, 0.5 equivalents).

  • Reagent Addition: Outside the glovebox, under an argon atmosphere, add methanol (1.5 mL), the aniline (0.5 mmol), and an internal standard (e.g., mesitylene, 0.25 mmol).

  • Reaction: Stir the resulting mixture at room temperature until all solids are dissolved. Then, place the reaction tube in a preheated oil bath at the desired temperature (e.g., 150°C) for the specified time.

  • Analysis: After cooling, the conversion and selectivity can be determined by gas chromatography (GC) analysis of the reaction mixture.

  • Purification: For isolation of the product, the reaction mixture can be cooled, filtered to remove the catalyst and base, and the solvent evaporated. The residue can then be purified by column chromatography.

References

Technical Support Center: Troubleshooting Reductive Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive alkylation. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reductive alkylation reaction is showing low to no conversion. What are the primary areas I should investigate?

Low conversion in reductive amination can often be traced back to one or more of the following factors:

  • Inefficient Imine/Enamine Formation: The initial equilibrium between the carbonyl compound and the amine may not favor the formation of the crucial imine or enamine intermediate. This can be due to steric hindrance, unfavorable electronic effects (e.g., with electron-poor aryl amines), or the presence of water, which can hydrolyze the imine.[1]

  • Suboptimal pH: The pH of the reaction is critical. Imine formation is generally favored under slightly acidic conditions (pH 4-7).[2] If the pH is too low, the amine will be protonated and thus non-nucleophilic. Conversely, if the pH is too high, the carbonyl group is not sufficiently activated for the nucleophilic attack.[1]

  • Incorrect Choice or Inactive Reducing Agent: The selected reducing agent may be too reactive, reducing the starting carbonyl before imine formation, or not reactive enough to reduce the imine.[1][3] Reagents can also degrade over time.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]

  • Side Reactions: Several side reactions can compete with the desired reductive amination, such as the reduction of the starting carbonyl to an alcohol or aldol condensations.[4][5]

Q2: How can I determine if imine formation is the rate-limiting step and how can I improve it?

To confirm if imine formation is the issue, you can monitor the reaction mixture before adding the reducing agent using techniques like TLC, LC-MS, or NMR to check for the presence of the imine intermediate.[2]

To promote imine formation:

  • pH Adjustment: Ensure the reaction pH is within the optimal range of 4-7. Acetic acid is commonly used for this purpose.[1][2]

  • Removal of Water: Since water is a byproduct of imine formation and can shift the equilibrium back towards the starting materials, removing it can drive the reaction forward. This can be achieved by:[5][6]

    • Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2][5][7]

    • Using a solvent that allows for azeotropic removal of water (e.g., toluene).[5]

  • Lewis Acid Catalysis: For less reactive substrates, adding a Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[3][8]

Q3: I suspect my reducing agent is the problem. How do I choose the right one and ensure it's active?

The choice of reducing agent is critical for a successful reaction. A common issue is the reducing agent being either too strong, leading to the reduction of the starting carbonyl, or too weak to reduce the imine.[1][3]

To troubleshoot issues with the reducing agent:

  • Verify Activity: Test the reducing agent on a simple, reliable substrate to confirm its activity. Borohydride reagents can degrade over time.[1]

  • Select an Appropriate Reagent: Consider the reactivity of your specific substrates. For many applications, a mild and selective reducing agent is preferable.

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) A mild and highly selective reagent, effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. It is often the reagent of choice due to high yields and fewer side products.[2][6][7] It is also less toxic than sodium cyanoborohydride.[3][7]
Sodium Cyanoborohydride (NaBH₃CN) Offers excellent selectivity for the iminium ion over the carbonyl group, making it suitable for one-pot reactions.[7][9] However, it is highly toxic and can generate cyanide byproducts, requiring careful handling.[2][7] It is most effective at a slightly acidic pH (around 4-5).[9][10]
Sodium Borohydride (NaBH₄) A stronger and more cost-effective reducing agent.[7] It can reduce both the imine and the starting carbonyl.[2] To avoid reducing the starting material, it is often best used in a two-step procedure where the imine is formed first before the addition of NaBH₄.[3][7]
Catalytic Hydrogenation (H₂/Pd, etc.) A versatile and "green" method that can be highly selective under mild conditions.[6] However, the catalyst can be deactivated by the amine substrate, imine intermediate, or amine product.[1][6]

Troubleshooting Workflow

If you are experiencing low conversion rates, follow this logical troubleshooting workflow to identify and resolve the issue.

G Troubleshooting Low Conversion in Reductive Alkylation start Low Conversion Observed check_imine Monitor Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_formed Imine/Iminium Ion Detected check_imine->imine_formed Yes no_imine No/Low Imine/Iminium Ion check_imine->no_imine No check_reductant Evaluate Reducing Agent imine_formed->check_reductant optimize_imine Optimize Imine Formation: - Adjust pH (4-7) - Add dehydrating agent - Increase temperature/time - Use Lewis acid catalyst no_imine->optimize_imine optimize_imine->check_imine reductant_ok Product Formation Successful check_reductant->reductant_ok Yes reductant_issue Low/No Product check_reductant->reductant_issue No optimize_reduction Optimize Reduction Step: - Confirm reductant activity - Choose a more suitable reductant - Increase reductant stoichiometry - Adjust temperature reductant_issue->optimize_reduction side_reactions Check for Side Reactions (e.g., alcohol formation) reductant_issue->side_reactions optimize_reduction->check_reductant no_side_reactions Continue Optimization side_reactions->no_side_reactions No side_reactions_present Side Reactions Detected side_reactions->side_reactions_present Yes address_side_reactions Address Side Reactions: - Use a more selective reductant - Modify reaction sequence (e.g., two-step protocol) side_reactions_present->address_side_reactions address_side_reactions->check_reductant

A logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the direct synthesis of a secondary amine from an aldehyde and a primary amine.[2]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Primary amine (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the aldehyde.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

G One-Pot Reductive Amination Workflow start Combine Aldehyde/Ketone and Amine in Solvent add_acid Add Acid Catalyst (e.g., Acetic Acid) start->add_acid stir Stir for Imine Formation add_acid->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant monitor Monitor Reaction (TLC, LC-MS) add_reductant->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify Product workup->purify

A generalized workflow for one-pot reductive amination.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is particularly useful when using a less selective reducing agent like NaBH₄ or when dealing with substrates prone to side reactions.[2][7]

Step A: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent (e.g., Methanol, Toluene).[7]

  • If desired, add a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) to drive the equilibrium towards imine formation.[2][7]

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[2]

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, keeping the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.[7]

References

Technical Support Center: Scaling Up the Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-[(4-methylpiperazin-1-yl)methyl] derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to prepare 4-[(4-methylpiperazin-1-yl)methyl] derivatives?

A1: The most prevalent and scalable methods are the Mannich reaction and direct reductive amination. Reductive amination, in particular, is often favored for its efficiency and high yields, sometimes reaching 95-99% on a large scale.[1] The Mannich reaction is also a versatile tool for creating these derivatives, especially for producing β-amino carbonyl compounds which can be crucial intermediates.[2][3][4]

Q2: My reductive amination reaction is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in reductive amination can stem from several factors. Key areas to investigate include the choice of reducing agent, reaction conditions, and the stability of the intermediate imine. Sodium triacetoxyborohydride (STAB) is often a reliable and mild reducing agent for this transformation.[1][5] Ensure that the imine formation is complete before the addition of the reducing agent. You can monitor this step by techniques like TLC or ¹H NMR. Also, consider that side reactions, such as the reduction of the aldehyde starting material or acetylation of the amine by STAB byproducts, can lower the yield.[6]

Q3: After the workup of my reductive amination, I obtained a viscous yellow oil instead of the expected crystalline solid. What are the next steps for purification?

A3: Obtaining a viscous oil suggests the presence of impurities, unreacted starting materials, or residual solvent.[6] A proper aqueous workup with a base, such as sodium bicarbonate or sodium carbonate, is crucial to neutralize acidic byproducts from the reducing agent.[6] For purification, several methods can be employed:

  • Column Chromatography: Effective for removing a wide range of impurities.[7][8]

  • Acid-Base Extraction: As the product is basic, you can wash the organic layer with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product into an organic solvent.

  • Crystallization as a Salt: The product can often be precipitated as a hydrochloride (HCl) salt, which is a common technique to obtain a pure, crystalline solid.[6]

Q4: I am observing significant byproduct formation during my scale-up. How can I minimize this?

A4: Byproduct formation is a common challenge during scale-up. For piperazine derivatives, the most frequent side reaction is di-substitution if piperazine itself is a starting material.[7][9] When using 1-methylpiperazine, this is avoided. However, other side reactions can occur. To minimize byproducts:

  • Control Reaction Temperature: Run the reaction at the optimal temperature; sometimes, lower temperatures and slower addition of reagents can improve selectivity.[9]

  • Use High-Purity Starting Materials: Impurities in starting materials can lead to unexpected side reactions.

  • Optimize Stoichiometry: Ensure the molar ratios of reactants are precise. For reductive amination, a slight excess of the amine or aldehyde may be used to drive the reaction to completion, but this must be balanced with purification challenges.[6]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential CauseSuggested SolutionRelevant Reaction
Inefficient Imine/Iminium Ion Formation Ensure anhydrous conditions. For reductive amination, a protic solvent like methanol can sometimes facilitate imine formation, but check compatibility with your reducing agent.[6] For the Mannich reaction, slightly acidic conditions are often required.Reductive Amination, Mannich
Suboptimal Reducing Agent Sodium triacetoxyborohydride (STAB) is generally effective and mild.[1] If using NaBH₄, imine formation should be complete before its addition to prevent aldehyde reduction.[1]Reductive Amination
Decomposition of Starting Material or Product If using a strong base, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[9][10] Monitor reaction temperature closely to avoid thermal degradation.General
Incomplete Reaction Increase reaction time or temperature moderately. Monitor progress by TLC or LC-MS to determine the optimal endpoint. Confirm the activity of any catalysts used.General
Issue 2: Product Purity and Isolation
Potential CauseSuggested SolutionRelevant Reaction
Presence of Unreacted 1-Methylpiperazine During workup, perform an acidic wash to remove the basic starting material. Alternatively, use column chromatography for purification.[7]General
Formation of Di-substituted Byproducts This is a primary concern when using piperazine. Strategies include using a large excess (3-10 equivalents) of piperazine or employing a mono-Boc protecting group strategy.[7][9]General Piperazine Synthesis
Residual Acidic Byproducts Quench the reaction thoroughly with an aqueous base solution (e.g., NaHCO₃, Na₂CO₃) until the aqueous layer is basic (pH > 8).[6]Reductive Amination
Product is a Non-Crystalline Oil Purify via column chromatography.[8] Attempt crystallization from a different solvent system or convert the product to a crystalline salt (e.g., HCl or fumarate salt) for easier handling and purification.[6]General

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Reductive Amination

This protocol is adapted from a procedure for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[1]

  • Setup: In a suitable jacketed glass reactor under an inert atmosphere (e.g., Nitrogen), add a solution of the appropriate 4-formyl-substituted aromatic compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or Methanol).

  • Reagent Addition: Add 1-methylpiperazine (1.1 to 1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent. Add the reducing agent slurry to the reaction mixture portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Protocol 2: General Synthesis via Mannich Reaction

This is a general procedure based on the principles of the Mannich reaction.[3][4]

  • Setup: To a round-bottom flask, add the compound containing an active hydrogen (1.0 eq), 1-methylpiperazine (1.1 eq), and a suitable solvent like ethanol.

  • Iminium Ion Formation: Add aqueous formaldehyde (37%, 1.1 eq) to the mixture. Depending on the substrate, a catalytic amount of acid (e.g., HCl) may be required.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC. In many cases, the product may precipitate spontaneously from the reaction mixture upon standing for several hours.[3]

  • Isolation: If a precipitate forms, collect the product by filtration and wash with cold solvent.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue using an appropriate method such as column chromatography or crystallization to yield the final Mannich base.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start mix Mix Aldehyde (1 eq) & 1-Methylpiperazine (1.1 eq) in Anhydrous Solvent start->mix imine Imine Formation (Stir 1-2h at RT) mix->imine reduce Add NaBH(OAc)3 (1.5 eq) at 0-5 °C imine->reduce react Stir Overnight at RT reduce->react quench Quench with sat. NaHCO3 react->quench ts1 Low Yield? react->ts1 extract Extract with Solvent quench->extract purify Dry & Concentrate extract->purify product Final Product purify->product ts2 Impure Product? purify->ts2 sol1 Check Reagent Purity & Stoichiometry. Optimize Temp/Time. ts1->sol1 Action sol2 Recrystallize, Run Column, or Form Salt. ts2->sol2 Action

Caption: Workflow for the reductive amination synthesis and troubleshooting.

Mannich_Reaction_Workflow start Start mix_reagents Combine Active-H Compound, 1-Methylpiperazine, & Formaldehyde in a Suitable Solvent (e.g., Ethanol) start->mix_reagents catalysis Add Catalytic Acid (if necessary) mix_reagents->catalysis optional reaction Stir at RT or Reflux Monitor by TLC mix_reagents->reaction catalysis->reaction isolation Isolate Product reaction->isolation precipitate Spontaneous Precipitation reaction->precipitate purification Purify as Needed (Crystallization or Chromatography) isolation->purification product Final Mannich Base purification->product filter Filter & Wash precipitate->filter filter->product

Caption: General workflow for the synthesis of Mannich bases.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_purity_solutions Purification Strategy start Experiment Issue Detected q_yield Is the yield low? start->q_yield q_purity Is the product impure? start->q_purity c_reagents Check Reagent Purity & Stoichiometry q_yield->c_reagents Yes c_conditions Optimize Temperature & Reaction Time q_yield->c_conditions Yes c_workup Analyze Aqueous Layer for Product Loss q_yield->c_workup Yes p_sm Unreacted Starting Material Present? q_purity->p_sm Yes p_byproduct Unexpected Byproducts? q_purity->p_byproduct Yes p_oil Product is an Oil? q_purity->p_oil Yes sol_extract Acid-Base Extraction p_sm->sol_extract sol_column Column Chromatography p_byproduct->sol_column p_oil->sol_column sol_salt Convert to Crystalline Salt p_oil->sol_salt

Caption: Decision tree for troubleshooting common synthesis issues.

References

Preventing degradation of aniline intermediates during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of aniline intermediates during synthesis.

Frequently Asked questions (FAQs)

Q1: Why are my aniline intermediates turning yellow, brown, or black?

A1: The discoloration of aniline intermediates is a primary indicator of degradation, most commonly due to oxidation.[1] The amino group (-NH₂) on the aniline ring makes the aromatic ring electron-rich and highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions can accelerate this process.[2][3] The colored impurities formed can include nitrobenzene, benzoquinones, and polymeric aniline species (polyaniline).[1]

Q2: What are the main causes of aniline intermediate degradation during synthesis?

A2: The primary causes of degradation are:

  • Oxidation: The electron-rich nature of the aniline ring makes it prone to oxidation, especially when exposed to air (atmospheric oxygen).[1] This is often catalyzed by metal ions.[2]

  • Polymerization: Aniline can polymerize, especially under acidic conditions or in the presence of oxidizing agents, leading to the formation of polyaniline, which is often a dark, tar-like substance.[3]

  • Side Reactions: The high reactivity of the amino group can lead to unwanted side reactions, such as over-alkylation where multiple alkyl groups are added to the nitrogen atom.[4] In reactions like nitration, the amino group can be protonated, leading to the formation of meta-substituted products instead of the expected ortho- and para-isomers.[5]

Q3: How can I prevent the oxidation of my aniline intermediates?

A3: Several strategies can be employed to prevent oxidation:

  • Working Under an Inert Atmosphere: Displacing oxygen by working under an inert gas like nitrogen or argon is a highly effective method to prevent air oxidation.[6] This can be achieved using a glovebox or a Schlenk line.[7]

  • pH Control: The rate of aniline oxidation is influenced by pH. While aniline is more stable at neutral pH, acidic conditions can sometimes increase oxidation rates.[8]

  • Use of Protecting Groups: Temporarily protecting the amino group can prevent its oxidation. Acetylation to form an acetanilide is a common and effective method.[1][9]

  • Use of Antioxidants/Reducing Agents: Adding a sacrificial substance that oxidizes more readily than aniline can protect the intermediate. Zinc dust is often used for this purpose during storage and reactions.[10][11]

Q4: What is the purpose of using a protecting group for aniline, and which one should I choose?

A4: A protecting group temporarily blocks the reactive amino group, preventing it from undergoing unwanted reactions like oxidation or side reactions during subsequent synthesis steps.[12] The most common protecting group for aniline is the acetyl group, forming an acetanilide.[6][9] This reduces the activating effect of the amino group, allowing for more controlled reactions.[9] The choice of protecting group depends on the specific reaction conditions and the stability of the intermediate.

Q5: How can I purify my aniline intermediate if it has already degraded?

A5: If your aniline intermediate has discolored due to degradation, purification is necessary. Common methods include:

  • Vacuum Distillation: This is an effective method to separate the aniline from non-volatile impurities and colored polymers.[13][14]

  • Steam Distillation: This technique can be used to purify aniline from high-boiling point impurities.

  • Recrystallization: If the aniline intermediate is a solid, recrystallization can be used to remove impurities.[11] Treating the solution with activated carbon during recrystallization can help remove colored byproducts.[6]

Troubleshooting Guides

Problem 1: My reaction mixture containing an aniline intermediate is turning dark.

Possible Cause Solution
Air Oxidation Immediately purge the reaction vessel with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction. For future experiments, ensure all solvents are degassed and the reaction is set up under an inert atmosphere from the beginning.[6]
Presence of Oxidizing Agents If reagents are suspected to be oxidizing, consider using a milder alternative or adding a reducing agent like zinc dust to the reaction mixture.[11] Ensure all reagents are pure and free from oxidizing impurities.
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate degradation.[4]

Problem 2: I am observing unexpected side products in my reaction.

Possible Cause Solution
Over-alkylation When performing N-alkylation, use a large excess of the aniline starting material relative to the alkylating agent to favor mono-alkylation.[4] Alternatively, consider using reductive amination for better control.[4]
Formation of meta-isomers in Electrophilic Aromatic Substitution The amino group can be protonated in acidic conditions, becoming a meta-director. Protect the amino group as an acetanilide before carrying out the reaction. The amide group is still an ortho-, para-director but is less activating, preventing over-reaction and directing the substitution as desired.[5][15]
Dehalogenation in Cross-Coupling Reactions In palladium-catalyzed cross-coupling reactions, the halogenated aniline can undergo dehalogenation. To minimize this, use weaker bases like K₃PO₄ instead of stronger ones like NaOtBu.[6]

Quantitative Data Summary

Table 1: Stability of Aniline under Different pH Conditions

pH Condition Observed Stability/Degradation Reference
Acidic (pH 3)Lower aniline degradation rate in some oxidation studies.[16]
Neutral (pH 7)Generally considered the optimal pH for storage and stability. Maximum aniline degradation occurred at this pH in one persulfate oxidation study.[16][17]
Alkaline (pH > 8)Aniline is more susceptible to degradation by ozonation at higher pH due to the formation of hydroxyl radicals. High degradation rates were also observed with persulfate at pH 11.[8][16]

Note: The optimal pH can be reaction-dependent.

Table 2: Physical Properties of Aniline and Acetanilide

Property Aniline Acetanilide Reference
Molar Mass 93.13 g/mol 135.17 g/mol
Melting Point -6 °C114.3 °C[9]
Boiling Point 184 °C304 °C[13]
Appearance Colorless to yellow oily liquidWhite crystalline solid[3]

Experimental Protocols

Protocol 1: Acetylation of Aniline for Protection

This protocol describes the protection of the amino group of aniline by converting it to acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust (optional, to prevent oxidation)[11]

  • Ice-cold water

  • Round bottom flask

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, combine 10 mL of aniline with 20 mL of a pre-mixed solution of acetic anhydride and glacial acetic acid. A small amount of zinc dust can be added to prevent oxidation of the aniline.[11]

  • Set up the apparatus for reflux and gently heat the mixture in an oil bath for 15-20 minutes.[11]

  • After reflux, carefully pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously.[11]

  • Stir the mixture vigorously to hydrolyze any excess acetic anhydride and to precipitate the acetanilide.[11]

  • Collect the precipitated acetanilide by vacuum filtration using a Buchner funnel.[11]

  • The crude product can be purified by recrystallization from hot water or ethanol.[11]

Protocol 2: Deprotection of Acetanilide (Hydrolysis)

This protocol describes the removal of the acetyl protecting group to regenerate the aniline.

Materials:

  • Acetanilide

  • Aqueous Hydrochloric Acid (e.g., 10% w/v) or Sodium Hydroxide solution

  • Ethanol/Water mixture

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the acetanilide in a mixture of ethanol and water in a round bottom flask.[1]

  • Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).[1]

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution. If an acid catalyst was used, add a base. If a base catalyst was used, add an acid.

  • The deprotected aniline can then be isolated by extraction with an organic solvent.

Protocol 3: Working Under an Inert Atmosphere

This protocol provides a general guide for setting up a reaction under an inert atmosphere to prevent oxidation.

Materials:

  • Schlenk flask or round bottom flask with a rubber septum

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line or balloon setup

  • Degassed solvents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.

  • Assembly: Assemble the reaction apparatus (e.g., flask with a stir bar and condenser) while it is still hot and immediately place it under a positive pressure of inert gas.

  • Purging: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent and Reagent Addition: Add degassed solvents and reagents via a cannula or a syringe through the rubber septum while maintaining a positive pressure of the inert gas.[1][19]

  • Running the Reaction: Maintain a gentle flow of the inert gas through a bubbler throughout the reaction to ensure a constant positive pressure.

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up should be performed as quickly as possible to minimize air exposure.[1]

Visualizations

Aniline_Degradation_Pathway Aniline Aniline Intermediate (Colorless) Oxidation Oxidation (Air, Light, Metal Ions) Aniline->Oxidation Polymerization Polymerization (Acid, Oxidants) Aniline->Polymerization SideReaction Side Reactions (e.g., Over-alkylation) Aniline->SideReaction DegradedProducts Degraded Products (Yellow/Brown/Black) Oxidation->DegradedProducts Polymerization->DegradedProducts SideReaction->DegradedProducts ColoredImpurities Colored Impurities: - Nitrobenzene - Benzoquinones - Polyaniline DegradedProducts->ColoredImpurities

Caption: Causes of Aniline Intermediate Degradation.

Experimental_Workflow_Protection cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start Aniline Intermediate Reaction React with Acetic Anhydride Start->Reaction Protected Acetanilide (Protected Intermediate) Reaction->Protected FurtherReaction Perform Subsequent Reaction Steps Protected->FurtherReaction Hydrolysis Acid or Base Hydrolysis FurtherReaction->Hydrolysis FinalProduct Final Product with Free Amino Group Hydrolysis->FinalProduct Troubleshooting_Tree cluster_color Troubleshooting Color Change cluster_side Troubleshooting Side Products cluster_yield Troubleshooting Low Yield Start Aniline Intermediate Degradation Observed Issue What is the main observation? Start->Issue ColorChange Discoloration (Yellow/Brown/Black) Issue->ColorChange Color Change SideProducts Unexpected Side Products Issue->SideProducts Side Products LowYield Low Yield Issue->LowYield Low Yield Cause_Oxidation Probable Cause: Oxidation ColorChange->Cause_Oxidation Cause_Reactivity Probable Cause: High reactivity of -NH2 SideProducts->Cause_Reactivity Cause_Decomposition Probable Cause: Decomposition/Polymerization LowYield->Cause_Decomposition Solution_Inert Solution: Work under inert atmosphere Cause_Oxidation->Solution_Inert Solution_Protect Solution: Use protecting group Cause_Oxidation->Solution_Protect Solution_Protect2 Solution: Use protecting group Cause_Reactivity->Solution_Protect2 Solution_Stoichiometry Solution: Adjust stoichiometry Cause_Reactivity->Solution_Stoichiometry Solution_Temp Solution: Lower reaction temperature Cause_Decomposition->Solution_Temp Solution_Purify Solution: Purify starting materials Cause_Decomposition->Solution_Purify

References

Validation & Comparative

Spectroscopic Data Validation for 3-[(4-Methylpiperazin-1-yl)methyl]aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-[(4-Methylpiperazin-1-yl)methyl]aniline and two structural isomers, 4-[(4-Methylpiperazin-1-yl)methyl]aniline and 3-(4-methylpiperazin-1-yl)aniline. Due to the limited availability of public experimental spectra for the primary compound, this guide combines predicted data with available experimental data for its alternatives to offer a valuable resource for spectroscopic data validation.

Data Summary

The following tables summarize the key spectroscopic and physical data for this compound and its structural isomers.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₂H₁₉N₃205.3070-75[1]
4-[(4-Methylpiperazin-1-yl)methyl]anilineC₁₂H₁₉N₃205.3097-99[2]
3-(4-Methylpiperazin-1-yl)anilineC₁₁H₁₇N₃191.27Not Available

Table 2: Mass Spectrometry Data

CompoundIonPredicted m/zExperimental m/z [M+H]⁺
This compound[M+H]⁺206.16518[3]Not Available
[M+Na]⁺228.14712[3]
4-[(4-Methylpiperazin-1-yl)methyl]aniline206[2]
3-(4-Methylpiperazin-1-yl)aniline[M+H]⁺192.14952[4]Not Available
[M+Na]⁺214.13146[4]

Table 3: ¹H NMR Spectroscopic Data for 4-[(4-Methylpiperazin-1-yl)methyl]aniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.12s3H-CH₃
2.29bs8HPiperazine ring protons
3.23s2H-CH₂-
4.93s2H-NH₂
6.49d, J = 8.4 Hz2HAromatic protons
6.89d, J = 8.4 Hz2HAromatic protons
Solvent: DMSO-d₆, Frequency: 400 MHz[2]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample and dissolve it in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5][6]

  • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

  • The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[6]

Data Acquisition (¹H NMR):

  • The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for optimal resolution.

  • The prepared sample tube is placed in the spectrometer's probe.

  • Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay.

  • The spectrum is acquired, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Data is processed by phasing the spectrum, referencing the solvent peak, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film):

  • Place a small amount of the solid sample onto a KBr plate.

  • Add a drop of a volatile solvent (e.g., CH₂Cl₂) to dissolve the sample.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Alternatively, for liquid samples, a small drop can be placed directly between two KBr plates.[7]

Data Acquisition:

  • A background spectrum of the clean KBr plate is recorded.

  • The sample-coated plate is then placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[8]

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

  • The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[2]

Data Acquisition (ESI-MS):

  • The sample solution is sprayed through a heated capillary, creating charged droplets.

  • As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

  • These ions are then guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.[9][10]

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic data validation and the logical relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Validation Sample Compound Synthesis & Purification NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Thin Film or KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparison Comparison with Reference Data Purity_Assessment->Comparison Final_Validation Final Data Validation Comparison->Final_Validation

Caption: Workflow for Spectroscopic Data Acquisition and Validation.

Signaling_Pathway_Analogy cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound Analyte Molecule Proton_Env Proton Environment Compound->Proton_Env Carbon_Skeleton Carbon Skeleton Compound->Carbon_Skeleton Functional_Groups Functional Groups Compound->Functional_Groups Molecular_Weight Molecular Weight Compound->Molecular_Weight Structure Validated Structure Proton_Env->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Fragmentation Fragmentation Pattern Molecular_Weight->Fragmentation Fragmentation->Structure

Caption: Interplay of Spectroscopic Techniques for Structural Elucidation.

References

Confirming the Structure of Aniline Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural determination of aniline derivatives is a cornerstone of successful research. While 1D NMR provides initial insights, 2D NMR spectroscopy is the definitive tool for elucidating complex substitution patterns and confirming molecular connectivity. This guide provides an objective comparison of key 2D NMR techniques, supported by experimental data and detailed protocols, to aid in the structural verification of aniline derivatives.

The strategic application of a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides a comprehensive picture of the molecular framework. By mapping out proton-proton and proton-carbon correlations, both through bonds and through space, these techniques leave no ambiguity in the final structural assignment.

Comparative Analysis of 2D NMR Techniques for Aniline Derivatives

The selection of 2D NMR experiments is dictated by the specific structural questions to be answered. For aniline derivatives, key challenges include determining the substitution pattern on the aromatic ring and identifying the connectivity of substituents on the nitrogen atom. The following table summarizes the primary application of each technique in this context.

2D NMR TechniqueInformation ProvidedApplication for Aniline Derivatives
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2]- Identifies adjacent protons on the aromatic ring, crucial for determining the substitution pattern (ortho, meta, para).- Traces the connectivity within aliphatic chains of N-alkyl or N-acyl substituents.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly bonded to a heteronucleus, most commonly ¹³C.[1][3]- Assigns specific proton signals to their directly attached carbon atoms on the aniline ring and any substituents.- Resolves overlapping proton signals by spreading them out in the carbon dimension.[2]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1]- Establishes long-range connectivity, for example, between the N-H proton and carbons on an N-substituent, or between aromatic protons and substituent carbons.- Crucially confirms the point of attachment of substituents to the aniline ring or the nitrogen atom.[4]
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals correlations between protons that are close in space, regardless of their through-bond connectivity.[2]- Determines the relative stereochemistry and conformation of the molecule.- Can show spatial proximity between protons on an N-substituent and protons on the aromatic ring, confirming their relative orientation.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general guidelines and may require optimization based on the specific compound and available instrumentation.

Sample Preparation

A sample concentration of 10-20 mg in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is generally sufficient. The choice of solvent should be based on the solubility of the aniline derivative and should ideally not have signals that overlap with key resonances of the analyte.

General NMR Parameters
  • Temperature: 298 K

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Widths: Calibrated 90° pulse widths for both ¹H and ¹³C.

  • Relaxation Delay (d1): 1.5-2.0 s

COSY (Correlation Spectroscopy)
  • Pulse Sequence: Standard cosygpppqf or similar.

  • Spectral Width (¹H in F1 and F2): 10-12 ppm.

  • Number of Scans (ns): 2-8.

  • Number of Increments (t₁): 256-512.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Sequence: Standard hsqcedetgpsisp2.2 or similar.

  • Spectral Width (¹H in F2): 10-12 ppm.

  • Spectral Width (¹³C in F1): 160-200 ppm.

  • Number of Scans (ns): 2-16.

  • Number of Increments (t₁): 128-256.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Sequence: Standard hmbcgplpndqf or similar.

  • Spectral Width (¹H in F2): 10-12 ppm.

  • Spectral Width (¹³C in F1): 200-220 ppm.

  • Number of Scans (ns): 8-64.

  • Number of Increments (t₁): 256-512.

  • Long-Range Coupling Delay (¹JCH): Optimized for 8 Hz to detect ²JCH and ³JCH correlations.[4]

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Sequence: Standard noesygpph or similar.

  • Spectral Width (¹H in F1 and F2): 10-12 ppm.

  • Number of Scans (ns): 8-32.

  • Number of Increments (t₁): 256-512.

  • Mixing Time (d8): 500-800 ms (optimized based on molecular size).

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of an unknown aniline derivative using 2D NMR and the key correlations to look for.

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation UnknownAniline Unknown Aniline Derivative H1_NMR ¹H NMR UnknownAniline->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Structure Final Structure NOESY->Structure

Caption: Experimental workflow for 2D NMR analysis.

The interpretation of the 2D NMR spectra involves a systematic process of piecing together the connectivity information from each experiment.

logical_relationships cluster_data 2D NMR Data cluster_interpretation Structural Information COSY_data COSY (H-H Connectivity) SpinSystems Identify Spin Systems COSY_data->SpinSystems HSQC_data HSQC (Direct C-H) DirectAttach Assign Direct C-H Pairs HSQC_data->DirectAttach HMBC_data HMBC (Long-Range C-H) LongRange Connect Fragments HMBC_data->LongRange NOESY_data NOESY (Through-Space H-H) Stereochem Determine Stereochemistry NOESY_data->Stereochem SpinSystems->LongRange DirectAttach->LongRange FinalStructure Confirmed Structure LongRange->FinalStructure Stereochem->FinalStructure

Caption: Logical relationships in spectral interpretation.

Expected Correlations for a Substituted Aniline

To illustrate the power of this combined approach, the following table outlines the expected key correlations for a generic N-substituted, ortho-disubstituted aniline derivative.

ExperimentExpected Key CorrelationsStructural Insight
COSY - Correlation between adjacent aromatic protons (e.g., H-3 to H-4, H-4 to H-5, H-5 to H-6).- Correlations within the N-alkyl chain (e.g., N-CH₂-H to -CH₂-CH ₃).- Confirms the ortho substitution pattern by identifying the continuous chain of coupled aromatic protons.- Establishes the structure of the N-alkyl substituent.
HSQC - Cross-peaks for each protonated aromatic carbon (e.g., C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6).- Cross-peaks for each protonated carbon in the N-substituent.- Unambiguously assigns the chemical shifts of protonated carbons in the molecule.
HMBC - Correlation from the N-H proton to the carbons of the N-substituent (2 and 3 bonds away).- Correlation from the N-H proton to the ortho and para carbons of the aniline ring.- Correlations from the aromatic protons to the substituted aromatic carbons (C-1 and C-2).- Correlation from the N-substituent protons to the aniline ring carbons.- Confirms the attachment of the substituent to the nitrogen atom.- Verifies the overall connectivity of the aniline core and its substituents.
NOESY - Correlation between the N-H proton and the ortho aromatic proton (H-6).- Correlations between protons on the N-substituent and nearby aromatic protons.- Provides information about the preferred conformation around the C-N bond.- Confirms the spatial proximity of the N-substituent and the aromatic ring.

By systematically applying and interpreting these 2D NMR experiments, researchers can confidently and accurately determine the structure of novel aniline derivatives, a critical step in advancing chemical and pharmaceutical research.

References

A Comparative Guide to 3-[(4-Methylpiperazin-1-yl)methyl]aniline and Other Kinase Inhibitor Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor fragment 3-[(4-Methylpiperazin-1-yl)methyl]aniline against other established kinase inhibitor fragments. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on structurally related compounds and common kinase inhibitor scaffolds. The guide aims to offer a valuable resource for researchers in the field of kinase inhibitor discovery by presenting relevant data, experimental protocols, and conceptual diagrams to inform fragment-based drug design strategies.

Introduction to Kinase Inhibitor Fragments

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel and potent kinase inhibitors. This approach involves screening low molecular weight compounds (fragments) that can be optimized into more potent lead compounds. The aniline and piperazine moieties are prevalent scaffolds in many approved and investigational kinase inhibitors, valued for their ability to form key interactions within the ATP-binding site of kinases.

This compound combines both the aniline and the 4-methylpiperazine groups, making it an interesting fragment for kinase inhibitor screening libraries. The aniline core can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The 4-methylpiperazine group can extend into the solvent-exposed region or interact with other pockets of the ATP-binding site, often improving solubility and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitor Fragments

Compound/FragmentStructureTarget Kinase(s)IC50 (nM)Reference
This compound Not Publicly Available Data not availableData not availableN/A
ImatinibABL, KIT, PDGFR250-1000[1]
PonatinibPan-BCR-ABL<0.5 (BCR-ABLWT), 9 (BCR-ABLT315I)[2]
CHMFL-ABL-121ABL2 (ABLwt), 0.2 (ABLT315I)[3]
Compound 8d (PAK4 Inhibitor)PAK460[4]
Compound 18c (Mer/c-Met Inhibitor)Mer, c-Met18.5 (Mer), 33.6 (c-Met)[5]

This table is for comparative purposes and includes compounds with varying structural complexity that share the aniline and/or piperazine scaffold.

Signaling Pathway Context

Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a frequent target for kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation

Caption: Simplified MAPK signaling pathway.

Experimental Workflow for Fragment Screening

The identification and validation of kinase inhibitor fragments typically follow a structured workflow, as depicted in the diagram below. This process integrates biochemical and biophysical assays to identify and characterize promising fragments for further development.

Fragment_Screening_Workflow Fragment Library Fragment Library Primary Screen (e.g., Biochemical Assay) Primary Screen (e.g., Biochemical Assay) Fragment Library->Primary Screen (e.g., Biochemical Assay) Hit Identification Hit Identification Primary Screen (e.g., Biochemical Assay)->Hit Identification Hit Validation (e.g., Biophysical Assay) Hit Validation (e.g., Biophysical Assay) Hit Identification->Hit Validation (e.g., Biophysical Assay) Validated Hits Validated Hits Hit Validation (e.g., Biophysical Assay)->Validated Hits Structure-Activity Relationship (SAR) by Chemistry Structure-Activity Relationship (SAR) by Chemistry Validated Hits->Structure-Activity Relationship (SAR) by Chemistry Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) by Chemistry) Structure-Activity Relationship (SAR) by Chemistry) Structure-Activity Relationship (SAR) by Chemistry)->Lead Optimization

Caption: Typical workflow for fragment-based screening.

Experimental Protocols

Accurate and reproducible experimental data are crucial for comparing the performance of kinase inhibitor fragments. Below are detailed protocols for common assays used in kinase inhibitor discovery.

Biochemical Kinase Activity Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[6] It is a universal assay applicable to virtually any kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • Test compounds (e.g., this compound)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the necessary cofactors in a kinase reaction buffer.

    • Add the test compound at various concentrations to the wells of the assay plate.

    • Initiate the kinase reaction by adding the enzyme or ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[6]

    • Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Kinase of interest

  • Test compounds

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Kinase Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the kinase solution over the activated surface to covalently immobilize it. The kinase is typically diluted in a low ionic strength buffer with a pH below its isoelectric point to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the immobilized kinase surface.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association and dissociation phases of the interaction.

    • Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a promising, yet under-characterized, fragment for kinase inhibitor discovery. Its structural components, the aniline and 4-methylpiperazine moieties, are well-represented in a multitude of successful kinase inhibitors. The comparative data on related compounds suggest that this fragment has the potential to interact with the ATP-binding site of various kinases. Further experimental evaluation using the detailed protocols provided in this guide is necessary to elucidate its specific kinase targets and inhibitory potency. The presented workflows and conceptual diagrams provide a framework for the systematic evaluation of this and other novel fragments in the pursuit of next-generation targeted therapies.

References

Comparative Analysis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 3-[(4-methylpiperazin-1-yl)methyl]aniline. While direct SAR studies on a comprehensive series of immediate analogs are not extensively available in the public domain, this document synthesizes findings from closely related chemical scaffolds, focusing on their application as kinase inhibitors in oncology. The data presented herein is derived from studies on 2-anilinoquinolines possessing a 3-(4-methylpiperazin-1-yl)propoxy moiety, which share key structural features with the core topic and provide valuable insights into the SAR of this chemical class.

The aniline moiety is a foundational scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The incorporation of a methylpiperazine group is a common strategy to enhance solubility and target engagement. Understanding how structural modifications to this framework impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Quantitative Data Presentation

The following table summarizes the antiproliferative activities of a series of 2-anilinoquinoline derivatives bearing a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy side chain. These compounds were evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines, and their activity is presented as the mean GI50 value (the concentration required to inhibit cell growth by 50%). A lower GI50 value indicates higher potency.

Compound IDR (Substitution on Anilino Ring)Mean GI50 (µM)[1]
7d 4-Chloro-3-trifluoromethylphenyl1.62
7f 3,4-Dichloro-phenylNot specified
7g 3-Chloro-4-fluoro-phenylNot specified
Gefitinib (Reference) -Not specified

Note: While compounds 7f and 7g were noted as having strong inhibitory effects, their specific mean GI50 values were not provided in the source material. Compound 7d was identified as the most potent derivative in this series.[1]

Structure-Activity Relationship (SAR) Insights

From the available data on related anilinoquinoline analogs, several key SAR trends can be inferred:

  • Anilino Ring Substitution: The nature and position of substituents on the aniline ring are critical determinants of biological activity. In the 2-anilinoquinoline series, a 4-chloro-3-trifluoromethylphenyl substitution (compound 7d ) conferred the highest potency.[1] This suggests that electron-withdrawing groups at the meta and para positions of the aniline ring are favorable for activity.

  • Piperazine Moiety: The 4-methylpiperazine group is a "privileged" structure in medicinal chemistry, often included to improve aqueous solubility and provide a basic nitrogen atom for interaction with the target protein. In many kinase inhibitors, this moiety extends into the solvent-exposed region of the ATP-binding pocket.

  • Comparison with Alternatives: The most potent compound, 7d , demonstrated superior potency and efficacy across a panel of cancer cell lines when compared to the established EGFR inhibitor, Gefitinib.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR analysis of kinase inhibitors.

1. General Synthesis of Anilinoquinoline Analogs

This protocol describes a representative synthesis for 2-anilinoquinoline derivatives, which can be adapted for the synthesis of this compound analogs.

  • Step 1: Synthesis of the Piperazine Side Chain: 1-(3-hydroxypropyl)-4-methylpiperazine is synthesized by reacting 1-methylpiperazine with 3-chloropropanol.

  • Step 2: Attachment to the Quinoline Core: The hydroxyl group of the side chain is then chlorinated using a reagent like thionyl chloride. Subsequently, this chlorinated side chain is reacted with a hydroxylated quinoline core under basic conditions to form an ether linkage.

  • Step 3: Introduction of the Anilino Moiety: The final anilinoquinoline is synthesized via a nucleophilic aromatic substitution reaction between the appropriate aniline and a chlorinated quinoline precursor.

2. In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Materials: Purified recombinant kinase (e.g., TrkA), kinase-specific substrate, ATP, test compounds, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase and the test compound to the assay buffer.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

3. Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.

  • Materials: Human cancer cell lines (e.g., from the NCI-60 panel), cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Mandatory Visualizations

Signaling Pathway

The anilinoquinoline derivative 7d was found to be a selective inhibitor of TrkA (Tropomyosin receptor kinase A).[1] The diagram below illustrates a simplified representation of the TrkA signaling pathway, which is often implicated in cancer cell survival and proliferation.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Inhibition of Apoptosis Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Compound_7d Compound 7d (Aniline Analog) Compound_7d->Dimerization Inhibits

Caption: Simplified TrkA signaling pathway and the inhibitory action of Compound 7d.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel aniline-based kinase inhibitors.

Experimental_Workflow Design Compound Design & SAR Hypothesis Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Kinase In Vitro Kinase Assay (e.g., TrkA) Purification->In_Vitro_Kinase Cell_Proliferation Cell-Based Proliferation Assay (MTT Assay) Purification->Cell_Proliferation Data_Analysis Data Analysis & IC50/GI50 Determination In_Vitro_Kinase->Data_Analysis Cell_Proliferation->Data_Analysis SAR_Evaluation SAR Evaluation Data_Analysis->SAR_Evaluation Lead_Optimization Lead Optimization SAR_Evaluation->Lead_Optimization Lead_Optimization->Design

Caption: General workflow for SAR studies of novel kinase inhibitors.

Logical Relationship of SAR

This diagram illustrates the logical relationship between the structural components of the anilinoquinoline analogs and their resulting biological activity.

SAR_Logic Core_Scaffold Anilinoquinoline Core Biological_Activity Antiproliferative Activity (GI50) Core_Scaffold->Biological_Activity Provides basic pharmacophore Anilino_Sub Anilino Ring Substituents (R) Anilino_Sub->Biological_Activity Modulates potency & selectivity (e.g., -Cl, -CF3) Piperazine_Moiety 4-Methylpiperazine Side Chain Piperazine_Moiety->Biological_Activity Enhances solubility & target interaction

Caption: Key structural determinants of biological activity in the studied analogs.

References

A Comparative Guide to the Biological Activity of Substituted Methylpiperazinyl Aniline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of various substituents onto the aniline ring of methylpiperazinyl aniline scaffolds has been a focal point in the development of novel anticancer agents. These modifications can significantly influence the compound's biological activity, potency, and selectivity. This guide provides a comparative analysis of the preclinical performance of a series of substituted N-(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)benzamide and (4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone derivatives, with a focus on their cytotoxic effects against various cancer cell lines. While a direct head-to-head comparison of a fluorinated versus a non-fluorinated analog on the same core scaffold is not detailed in a single publicly available study, this guide synthesizes data on various substitutions to elucidate structure-activity relationships. The following sections present quantitative data, detailed experimental protocols, and visual representations of a relevant biological pathway to aid in the evaluation of these molecules for further drug development.

In Vitro Anticancer Activity: A Comparative Overview

Derivatives of methylpiperazinyl aniline have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of synthesized compounds against three human cancer cell lines: A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma).[1][2]

Compound IDAniline Ring Substituent (R)A-549 IC50 (µM)[1][2]HCT-116 IC50 (µM)[1][2]MIAPaCa-2 IC50 (µM)[1][2]
A-7 4-Methoxy (Benzamide)10.2112.3455.21
A-8 4-Chloro (Benzamide)8.3410.1148.98
A-10 3-Methoxy (Methanone)7.896.4339.87
A-11 3-Methoxy (Methanone)5.714.2631.36
Gefitinib (Standard)16.5610.5149.50

Note: The core structure for compounds A-7 and A-8 is N-(substituted-phenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide, and for A-10 and A-11 is (substituted-phenyl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone. Compound A-11 is specifically (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone. The data indicates that electron-withdrawing groups (like chloro) and methoxy substitution, particularly at the meta position of the terminal phenyl ring, can enhance cytotoxic activity compared to the standard drug, Gefitinib, in certain cell lines.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biological activity. The following are protocols adapted from studies on structurally similar compounds.

Cell Viability/MTT Assay[1][2]

This protocol is based on the methodology used to determine the in vitro cytotoxic effects of the synthesized methylpiperazinyl aniline derivatives.

Objective: To determine the in vitro cytotoxic effects of test compounds on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (A-549, HCT-116, MIAPaCa-2)

  • RPMI-1640 and DMEM-F12 culture media

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2.5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The cells are then exposed to various concentrations of the test compounds (typically ranging from 1 µM to 50 µM) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration that causes 50% cell growth inhibition) is determined.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

Many aniline-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Methylpiperazinyl Aniline Derivative Inhibitor->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by methylpiperazinyl aniline derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action (e.g., Kinase Assays, Cell Cycle Analysis) cytotoxicity->mechanism animal_models Xenograft Animal Models mechanism->animal_models lead_optimization Lead Optimization mechanism->lead_optimization efficacy Tumor Growth Inhibition animal_models->efficacy toxicity Toxicity & Pharmacokinetics animal_models->toxicity clinical_trials Clinical Trials efficacy->clinical_trials toxicity->clinical_trials lead_optimization->synthesis Iterative Process

References

A Comparative Guide to the In Vitro Potency of Piperazine-Based ABL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of several key piperazine-containing ABL kinase inhibitors. The information presented is collated from various scientific publications to offer a comprehensive overview for researchers in oncology and drug discovery. The experimental data, primarily half-maximal inhibitory concentrations (IC50), are summarized to facilitate a comparative understanding of these compounds.

Quantitative Performance Comparison

The in vitro potency of piperazine-based ABL inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the IC50 values for prominent inhibitors against wild-type BCR-ABL and clinically significant mutants. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1][2] The data presented here are representative values compiled from multiple sources to illustrate the relative potencies of these inhibitors.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Imatinib Native BCR-ABL~200-600[3]
T315I Mutant>10,000[4][5]
Dasatinib Native BCR-ABL~1-9[3]
T315I Mutant>500[5]
F317V Mutant10[5]
Nilotinib Native BCR-ABL~20-45[3][6]
T315I Mutant>5,000[5]
Y253H Mutant~450[5]
E255V Mutant~450[5]
Bosutinib Native BCR-ABL1.2[7]
T315I Mutant>2,000[1]
Ponatinib Native BCR-ABL0.37[8]
T315I Mutant2.0[4][8]

ABL Kinase Signaling Pathway

The Abelson (ABL) family of non-receptor tyrosine kinases, which includes ABL1 and ABL2 (also known as Arg), are key regulators of various cellular processes.[9] These processes include cell growth, survival, adhesion, migration, and the DNA damage response.[9][10] In normal physiological contexts, the activity of ABL kinases is tightly controlled.[11] However, in certain cancers, most notably Chronic Myeloid Leukemia (CML), a chromosomal translocation leads to the formation of the BCR-ABL fusion protein.[11] This fusion results in a constitutively active ABL kinase, driving uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[3][11] Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2]

Simplified ABL signaling pathway and its downstream effects.

Experimental Protocols

The determination of in vitro potency of ABL inhibitors is crucial for their preclinical evaluation. Below is a representative protocol for an in vitro kinase assay to determine the IC50 values of test compounds. This protocol is a synthesis of methodologies described in various sources.[12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ABL kinase activity in a cell-free system.

Materials:

  • Recombinant ABL kinase enzyme

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

  • Peptide substrate (e.g., Abltide)[15]

  • ATP (Adenosine triphosphate)

  • Test compounds (piperazine-based ABL inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[14]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the assay.

  • Assay Reaction Setup:

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions to the wells of a 384-well plate. Include a DMSO-only control (vehicle control).

    • Prepare a solution of the recombinant ABL kinase enzyme in the kinase reaction buffer.

    • Add the ABL enzyme solution (e.g., 2.5 µL) to each well containing the inhibitor and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the peptide substrate and ATP in the kinase reaction buffer. The ATP concentration is often kept at or near the Km value for the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 2.5 µL) to each well.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.[14]

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental_Workflow A Prepare Serial Dilutions of Inhibitors B Add Inhibitors to 384-well Plate A->B C Add Recombinant ABL Kinase Enzyme B->C D Pre-incubate C->D E Add Substrate/ATP Mixture to Initiate Reaction D->E F Incubate at 30°C E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Luminescence G->H I Data Analysis: Plot Dose-Response Curve & Calculate IC50 H->I

References

Positional Isomers of Piperazine Derivatives: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2] The seemingly subtle variation in the positioning of substituents on this versatile scaffold can dramatically alter a compound's pharmacological properties. This guide offers a detailed comparison of piperazine isomers, leveraging experimental data to provide researchers, scientists, and drug development professionals with insights into the critical role of isomerism in biological activity.

The arrangement of functional groups, dictated by positional isomerism (ortho, meta, para), is a crucial determinant of a ligand's interaction with its biological target.[3] Even minor shifts in substituent placement can modify a molecule's conformation and its ability to form key interactions within a receptor's binding pocket.[3]

Comparative Analysis of Receptor Binding Affinity

Arylpiperazine derivatives are a prominent class of ligands for serotonin receptors, which are key targets in treating neuropsychiatric disorders.[3] The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. A study on regioisomers of a novel arylpiperazine salicylamide derivative highlighted a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[3]

Table 1: Comparative 5-HT1A Receptor Affinity of Arylpiperazine Salicylamide Isomers [3]

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21
Meta{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide10
Para{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide35

Note: A lower Ki value indicates a higher binding affinity.

This data underscores how the spatial orientation of the methoxy group influences the molecule's ability to fit within the 5-HT1A receptor's binding site, thereby affecting its affinity.

Differential Antimicrobial Potency

Piperazine derivatives have also been extensively explored for their antimicrobial properties. Isomeric variations can influence their potency against a range of bacterial and fungal pathogens.[3] Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group affects antimicrobial activity. It has been observed that meta- and para-alkoxy substituted derivatives were generally more active antimicrobially than the ortho-substituted counterparts.[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Isomers [3]

Isomer PositionRepresentative Compound ClassMicrobial Strain AMicrobial Strain B
OrthoOrtho-alkoxy substituted N-phenylpiperazine derivatives>100>100
MetaMeta-alkoxy substituted N-phenylpiperazine derivatives5025
ParaPara-alkoxy substituted N-phenylpiperazine derivatives5025

Note: A lower Minimum Inhibitory Concentration (MIC) value indicates greater antimicrobial potency. Data is illustrative based on general findings.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Receptor Binding Assay (for 5-HT1A)

This protocol outlines a standard procedure for determining the binding affinity of piperazine isomers to the 5-HT1A receptor.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction, which is then stored at -80°C.

  • Radioligand Binding: The assay is conducted in a buffer solution containing the prepared membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (piperazine isomers).

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors. The incubation period and temperature are optimized for the specific receptor.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (MIC Determination)

The following is a generalized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the piperazine isomers.

  • Preparation of Inoculum: A standardized suspension of the target microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds (piperazine isomers) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microbial strain.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Interactions and Workflows

To further understand the implications of these findings, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Receptor Binding Assay A Compound Synthesis (Piperazine Isomers) C Competitive Binding Assay (with Radioligand) A->C B Receptor Membrane Preparation B->C D Separation of Bound/ Free Ligand C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: A typical workflow for determining receptor binding affinity.

cluster_pathway Simplified 5-HT1A Receptor Signaling Pathway Ligand Piperazine Agonist (e.g., meta-isomer) Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP leads to

Caption: Simplified signaling cascade after 5-HT1A receptor activation.

References

Cross-reactivity profiling of kinase inhibitors derived from 3-[(4-methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selectivity and off-target effects of kinase inhibitors built upon the 3-[(4-methylpiperazin-1-yl)methyl]aniline scaffold, providing crucial insights for drug development professionals, researchers, and scientists.

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. A key challenge in this field is achieving high selectivity for the intended target kinase to minimize off-target effects and associated toxicities. The this compound scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative cross-reactivity analysis of inhibitors derived from this scaffold, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further development.

Kinase Inhibitor Cross-Reactivity Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. The following table summarizes the cross-reactivity data for several inhibitors derived from the this compound scaffold against a panel of human kinases. The data is presented as the percentage of inhibition at a given concentration or as IC50/Ki values, where available. For comparison, the well-characterized multi-kinase inhibitor Imatinib is included.

Compound/InhibitorPrimary Target(s)Screening ConcentrationNumber of Kinases ProfiledKey Off-Targets (% Inhibition or IC50)Data Source
CHMFL-ABL/KIT-155 ABL, KIT1 µM468S-Score(1) = 0.03 (high selectivity)[1]
CHMFL-ABL-121 ABL (wt and mutants)Not specifiedNot specifiedPotent against ABL T315I mutant[2]
Compound 7d (2-anilinoquinoline derivative) TrkANot specified47TrkA (96% inhibition)[3]
Imatinib (Comparator) BCR-ABL, KIT, PDGFR1 µM / 10 µM>400DDR1, NQO2, and others

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methodologies used for profiling, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor profiling.

experimental_workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_synthesis Compound Synthesis cluster_screening Kinase Screening cluster_validation Cellular Validation cluster_invivo In Vivo Studies synthesis Synthesis of this compound Derivatives primary_screen Primary Screen (e.g., at 1 µM) synthesis->primary_screen dose_response Dose-Response (IC50 Determination) primary_screen->dose_response Active Hits kinome_scan Broad Kinome Profiling (e.g., KINOMEscan) dose_response->kinome_scan Potent Hits cell_based_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) kinome_scan->cell_based_assays Selective Hits western_blot Western Blot (Target Phosphorylation) cell_based_assays->western_blot pk_studies Pharmacokinetic Studies cell_based_assays->pk_studies xenograft Xenograft Models pk_studies->xenograft bcr_abl_pathway Simplified BCR-ABL Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 Inhibitor Kinase Inhibitor (e.g., CHMFL-ABL/KIT-155) Inhibitor->BCR_ABL Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

References

A Researcher's Guide to Validating Piperazine Derivative Binding Modes: A Comparative Analysis of Molecular Docking and Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, accurately determining the binding mode of a ligand is paramount. This guide provides a comprehensive comparison of molecular docking with key experimental techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC)—for validating the binding mode of piperazine derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate validation strategy.

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with a wide range of therapeutic applications.[1] Understanding how these molecules interact with their protein targets at an atomic level is crucial for structure-based drug design and lead optimization. Molecular docking has emerged as a powerful computational tool to predict these interactions.[2] However, the predictive nature of in silico methods necessitates experimental validation to confirm the computationally generated binding poses.[3][4]

This guide explores the synergies and dichotomies between molecular docking and established experimental validation techniques, offering a framework for a multi-faceted approach to binding mode validation.

Comparing the Tools: A Head-to-Head Analysis

The selection of a validation method depends on various factors, including the research stage, available resources, and the specific questions being addressed. While molecular docking provides a rapid and cost-effective initial assessment, experimental methods offer higher resolution and definitive evidence of the binding event.

Method Information Provided Strengths Limitations Typical Throughput
Molecular Docking Predicted binding pose, estimated binding affinity (scoring function), key interacting residues.High-throughput, cost-effective, provides a 3D model of the interaction.[2]Predictions can be inaccurate, scoring functions may not correlate well with true binding affinity, protein flexibility is often limited.High (thousands of compounds)
X-Ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise atomic coordinates of the ligand and interacting residues.Provides unambiguous evidence of the binding mode, considered the "gold standard" for structural validation.Requires high-quality protein crystals, which can be challenging to obtain; the crystal structure represents a static snapshot.Low
NMR Spectroscopy Information on ligand binding, identification of binding site residues (Chemical Shift Perturbation), ligand conformation in the bound state (NOE).Can study interactions in solution, provides information on dynamics, suitable for a range of binding affinities.[5]Requires isotopically labeled protein for detailed studies, can be complex to interpret, protein size can be a limitation.Medium
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction, label-free, solution-based.Does not provide direct structural information on the binding pose, requires relatively large amounts of pure protein and ligand.Low to Medium

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.

Molecular Docking of Piperazine Derivatives
  • Receptor Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogens are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve steric clashes.[6]

  • Ligand Preparation : The 2D structure of the piperazine derivative is drawn and converted to a 3D conformation. The ligand's geometry is optimized, and partial charges are assigned. Rotatable bonds are defined to allow for conformational flexibility.[6]

  • Docking Simulation : A docking algorithm is used to explore various orientations and conformations of the ligand within the defined binding site of the protein. A scoring function is employed to estimate the binding affinity for each generated pose.[6]

  • Analysis of Results : The docking poses are ranked based on their scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's active site residues.[6]

X-Ray Crystallography of a Protein-Piperazine Derivative Complex
  • Protein Expression and Purification : The target protein is expressed in a suitable system (e.g., E. coli) and purified to a high degree of homogeneity.

  • Complex Formation : The purified protein is incubated with an excess of the piperazine derivative to form the protein-ligand complex.

  • Crystallization : The protein-ligand complex is subjected to various crystallization screening conditions to obtain high-quality crystals. This can be achieved through co-crystallization or by soaking the ligand into pre-formed apo-protein crystals.

  • Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement : The diffraction data is processed to determine the electron density map. The protein and ligand structures are then built into the electron density and refined to yield the final high-resolution structure of the complex.

NMR Spectroscopy for Binding Site Mapping
  • Protein Preparation : A 15N-labeled sample of the target protein is prepared by expressing it in a minimal medium containing 15NH4Cl as the sole nitrogen source. The protein is then purified.

  • NMR Data Acquisition : A series of 2D 1H-15N HSQC spectra of the protein are recorded. An initial spectrum is acquired for the protein alone.

  • Titration : The piperazine derivative is titrated into the protein sample in increasing concentrations. A 1H-15N HSQC spectrum is recorded at each concentration.

  • Data Analysis : The spectra are overlaid, and changes in the chemical shifts of the amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the ligand-binding site.[5]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
  • Sample Preparation : The purified protein and the piperazine derivative are prepared in the same buffer to minimize heats of dilution. The concentrations of both are accurately determined.

  • ITC Experiment Setup : The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

  • Titration : A series of small injections of the ligand are made into the protein solution. The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis : The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing the Validation Workflow

G cluster_computational Computational Prediction cluster_experimental Experimental Validation docking Molecular Docking md_sim MD Simulation docking->md_sim Refine Pose xray X-Ray Crystallography docking->xray Hypothesis for Structure nmr NMR Spectroscopy docking->nmr Hypothesis for Binding Site itc Isothermal Titration Calorimetry docking->itc Predicted Affinity validation Validated Binding Mode xray->validation nmr->validation itc->validation

Hypothetical Signaling Pathway Involvement

G ext_signal External Signal receptor Target Receptor (e.g., GPCR) ext_signal->receptor effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates piperazine Piperazine Derivative (Antagonist) piperazine->receptor Blocks second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Logical Relationship of Validation Methods

G cluster_question Key Scientific Questions cluster_methods Validation Methods q_pose What is the 3D binding pose? q_site Which residues are involved? q_affinity How strong is the binding? docking Molecular Docking (Prediction) docking->q_pose Predicts docking->q_site Predicts docking->q_affinity Predicts xray X-Ray Crystallography (High-Res Structure) xray->q_pose Answers nmr NMR Spectroscopy (Solution Interaction) nmr->q_site Answers itc Isothermal Titration Calorimetry (Thermodynamics) itc->q_affinity Answers

Conclusion: An Integrated Approach is Key

Molecular docking is an invaluable tool for the initial exploration of the binding mode of piperazine derivatives. However, its predictive power is maximized when used in conjunction with experimental validation techniques. X-ray crystallography provides the most definitive structural evidence, while NMR spectroscopy offers insights into solution-state interactions and dynamics. Isothermal Titration Calorimetry provides a crucial thermodynamic context for the binding event. By leveraging the strengths of each of these methods, researchers can build a comprehensive and robust understanding of the molecular recognition of piperazine derivatives, ultimately accelerating the drug discovery process. The cross-verification of data using at least two different techniques is of utmost importance for reliable interpretation.[3][4]

References

A Comparative Analysis of Oral Bioavailability for Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. However, the oral bioavailability of piperazine-containing drugs can vary significantly, influenced by a complex interplay of molecular structure, physiological factors, and metabolic processes. This guide provides a comparative analysis of the oral bioavailability of several marketed piperazine-containing drugs, supported by detailed experimental protocols and visual representations of key concepts to aid in drug development and research.

Data Presentation: Oral Bioavailability of Piperazine-Containing Drugs

The oral bioavailability of a drug is a critical pharmacokinetic parameter that dictates the proportion of an administered dose that reaches systemic circulation. For piperazine-containing drugs, this value can range from poor to excellent, as illustrated in the table below.

DrugTherapeutic ClassOral Bioavailability (%)Key Factors Influencing Bioavailability
AripiprazoleAtypical Antipsychotic87%[1][2]Well absorbed, with peak plasma concentrations occurring within 3 to 5 hours.[2]
CetirizineAntihistamine>70%[3]Rapidly and extensively absorbed.[3]
TrazodoneAntidepressant~65%Absorption can be irregular in a fasting state and is improved with food.[4]
OlanzapineAtypical Antipsychotic60-65%[5][6][7]Well absorbed but subject to first-pass metabolism.[5][6]
CyclizineAntihistamine, Antiemetic~50-80%[8][9][10]Well absorbed from the GI tract.[11]
SildenafilPDE5 Inhibitor41%[12][13]Rapidly absorbed but undergoes extensive first-pass metabolism.[12]
MeclizineAntihistamine, AntiemeticLow (one study suggests ~25%)[5]Poorly soluble in water, leading to a slow rate of absorption.[14]
HydroxyzineAntihistamine, AnxiolyticHigh (specific % not consistently reported)[12]Rapidly absorbed and metabolized to its active form, cetirizine.

Experimental Protocols

Accurate determination of oral bioavailability relies on robust in vivo and in vitro experimental models. Below are detailed methodologies for two key assays.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine the absolute oral bioavailability of a piperazine-containing compound.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to standard chow and water.

2. Formulation and Dosing:

  • Intravenous (IV) Group: The compound is dissolved in a suitable biocompatible vehicle (e.g., a mixture of DMSO and PEG300) to a final concentration for a dose of 1 mg/kg. This solution is administered as a single bolus injection via the tail vein.

  • Oral (PO) Group: Rats are fasted overnight (12-16 hours) with access to water. The compound is formulated in an appropriate vehicle (e.g., a 1:1 mixture of PEG400 and Labrasol®) and administered via oral gavage at doses of 1, 10, and 30 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

  • Blood samples are centrifuged to separate the plasma.

  • The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

  • The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to predict the intestinal permeability of drug candidates.

1. Cell Culture:

  • Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

3. Permeability Assay:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.

  • The test compound is added to the donor chamber (either AP for absorption or BL for efflux) at a specific concentration (e.g., 10 µM).

  • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the collected samples is determined by LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp), a measure of the permeability of the compound across the cell monolayer, is calculated for both AP to BL and BL to AP directions.

  • The efflux ratio (ER) is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the oral bioavailability of piperazine-containing drugs.

Factors Influencing Oral Bioavailability cluster_drug Drug Physicochemical Properties cluster_phys Physiological Factors cluster_form Formulation Factors D_Sol Aqueous Solubility Absorption Drug Absorption in GI Tract D_Sol->Absorption D_Perm Permeability D_Perm->Absorption D_Stab Chemical Stability D_Stab->Absorption P_pH Gastrointestinal pH P_pH->Absorption P_Mot Gastric Emptying & Motility P_Mot->Absorption P_Met First-Pass Metabolism (Gut Wall & Liver) Bioavailability Oral Bioavailability P_Met->Bioavailability Reduces P_Trans Efflux Transporters (e.g., P-glycoprotein) P_Trans->Bioavailability Reduces F_Excip Excipients F_Excip->Absorption F_DD Dosage Form (e.g., Tablet, Solution) F_DD->Absorption Absorption->P_Met Absorption->P_Trans Absorption->Bioavailability Increases

Caption: Factors Influencing Oral Bioavailability of Drugs.

Experimental Workflow for Oral Bioavailability cluster_invivo In Vivo Study (e.g., Rat Model) cluster_invitro In Vitro Permeability (e.g., Caco-2 Assay) IV_Dose IV Dosing Blood_Sample_IV Blood Sampling IV_Dose->Blood_Sample_IV PO_Dose Oral Dosing Blood_Sample_PO Blood Sampling PO_Dose->Blood_Sample_PO LCMS_IV LC-MS/MS Analysis Blood_Sample_IV->LCMS_IV LCMS_PO LC-MS/MS Analysis Blood_Sample_PO->LCMS_PO AUC_IV Calculate AUC_iv LCMS_IV->AUC_IV AUC_PO Calculate AUC_oral LCMS_PO->AUC_PO Calc_F Calculate Absolute Oral Bioavailability (F%) AUC_IV->Calc_F AUC_PO->Calc_F Caco2_Culture Caco-2 Cell Culture Perm_Assay Permeability Assay (AP-BL & BL-AP) Caco2_Culture->Perm_Assay LCMS_Caco2 LC-MS/MS Analysis Perm_Assay->LCMS_Caco2 Papp_Calc Calculate Papp & Efflux Ratio LCMS_Caco2->Papp_Calc Papp_Calc->Calc_F Provides Mechanistic Insight

Caption: Experimental Workflow for Determining Oral Bioavailability.

References

Safety Operating Guide

Proper Disposal of 3-[(4-Methylpiperazin-1-yl)methyl]aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-[(4-Methylpiperazin-1-yl)methyl]aniline. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. This guide provides general recommendations, while the SDS will offer detailed, substance-specific safety information.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling the solid form where dust may be generated or if working outside of a fume hood, a NIOSH-approved respirator is necessary.

Handling:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.

II. Hazard Summary and Data Presentation

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Toxicity (Dermal) Harmful in contact with skin.[1]P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity (Inhalation) Harmful if inhaled.[1]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent harm to human health and the environment. Do not dispose of this chemical down the drain or in regular trash.[2][3]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure unused chemical, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.

    • Segregate this hazardous waste from non-hazardous waste at the point of generation to avoid cross-contamination.

  • Containerization:

    • Use a designated, compatible, and leak-proof container for the collection of this compound waste. The original container is often a good choice for unused product.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound".

    • List all components of a mixture, including solvents.

    • Indicate the associated hazards (e.g., "Toxic," "Harmful").

    • Record the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel and near the point of waste generation.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • For small quantities, a "lab pack" may be used by the disposal company for safe transportation and incineration.

    • The primary method of disposal for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE as described in Section I.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the spill to your EHS office.

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe segregate Segregate Waste (Solid vs. Liquid, Contaminated materials) ppe->segregate containerize Place in a Labeled, Compatible, and Sealed Waste Container segregate->containerize labeling Label as 'Hazardous Waste' with Chemical Name and Hazards containerize->labeling storage Store in a Designated Satellite Accumulation Area (SAA) labeling->storage ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->ehs_pickup disposal Final Disposal via Incineration at an Approved Facility ehs_pickup->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-[(4-Methylpiperazin-1-yl)methyl]aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. This information is synthesized from the Safety Data Sheet (SDS) and best practices for handling aromatic amines and piperazine derivatives.[1][2][3]

Chemical Profile and Hazards

PropertyValueReference
Molecular FormulaC11H17N3[2][4]
Molecular Weight191.28 g/mol [2][4]
CAS Number148546-99-0[2]
Hazard StatementsH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Signal WordWarning[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles (European standard - EN 166)Goggles protect against splashes.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6]
Body Protection Long-sleeved Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 136 Approved RespiratorRequired when working outside of a fume hood, during large-scale operations, or in emergencies where exposure limits may be exceeded.[2][3]
Foot Protection Closed-Toe ShoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[6]

  • Ventilation: Ensure adequate ventilation, preferably by working in a designated and certified chemical fume hood.[2][5]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.

Step 2: Chemical Handling

  • Weighing: When weighing the solid compound, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2]

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company. Do not dispose of it with household garbage or allow it to reach the sewage system.[7][8]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency ScenarioFirst Aid / Spill Response
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Minor Spill Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[2]
Major Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains.[3]

Diagrams

Below are diagrams illustrating the key workflows for handling this chemical.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Long-Sleeved Lab Coat gloves->lab_coat shoes Wear Closed-Toe Shoes lab_coat->shoes outside_hood Is work outside a fume hood or potential for high exposure? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe check_emergency Check Emergency Equipment gather_ppe->check_emergency weigh Weigh in Ventilated Enclosure check_emergency->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate collect_waste Collect Waste in Labeled Container dissolve->collect_waste wash_hands Wash Hands Thoroughly decontaminate->wash_hands wash_hands->collect_waste dispose Dispose via Licensed Company collect_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 2
3-[(4-Methylpiperazin-1-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.